An inositol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAISMWEOUEBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Inositol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |
| Record name | (-)-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-chiro-Inositol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydroxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inositol [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muco-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epi-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scyllitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiro-inositol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | allo-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol [Nonspecific isomer] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | chiro-Inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | scyllo-inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-chiro-Inositol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muco-Inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 643-12-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inosite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | inositol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | myo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | neo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | muco-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chiro-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | allo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | scyllo-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | epi-Inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1D-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Epi-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muco-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1L-chiro-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | scyllo-Inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CIS-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MUCO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHIRO-INOSITOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCYLLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPI-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALLO-INOSITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Inositol Stereoisomers and their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol, a carbocyclic sugar, is a vital molecule in numerous cellular processes. It exists as nine distinct stereoisomers, with myo-inositol being the most abundant and well-studied in eukaryotes. These stereoisomers, differing only in the spatial orientation of their hydroxyl groups, exhibit a remarkable diversity of biological functions, ranging from acting as second messengers in critical signaling pathways to modulating protein aggregation in neurodegenerative diseases. This technical guide provides a comprehensive overview of the core biological functions of inositol stereoisomers, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows to support research and drug development efforts.
Core Inositol Stereoisomers and Their Biological Functions
The biological activities of inositol stereoisomers are diverse and often specific to the particular isomer. The most extensively studied isomers include myo-inositol, D-chiro-inositol, and scyllo-inositol, each with distinct roles in cellular physiology and pathology. Other stereoisomers, such as epi-inositol and allo-inositol, are also gaining attention for their potential therapeutic properties.
myo-Inositol: The Central Player in Cellular Signaling
myo-Inositol is the most prevalent inositol isomer in mammalian tissues and serves as the precursor for a vast array of signaling molecules, including inositol phosphates and phosphoinositides.[1] Its primary functions include:
-
Phosphoinositide Signaling: myo-Inositol is a fundamental component of the phosphatidylinositol (PI) signaling pathway. It is incorporated into phosphatidylinositol, which is then phosphorylated to form various phosphoinositides (PIPs). The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.
-
Insulin Signal Transduction: myo-Inositol plays a role in insulin signaling by contributing to the formation of inositol phosphoglycans (IPGs), which are considered second messengers of insulin action.[3][4] It has been shown to improve insulin sensitivity and glucose uptake in various tissues.[1][5]
-
Other Functions: myo-Inositol is also involved in cytoskeleton assembly, nerve guidance, and the regulation of cell membrane potential.[1]
D-chiro-Inositol: A Key Regulator of Insulin Action
D-chiro-Inositol is another critical player in insulin signaling, often working in concert with myo-inositol. Its primary roles include:
-
Insulin Sensitization: D-chiro-Inositol is involved in the insulin signaling cascade and has been shown to enhance insulin sensitivity.[6] It is a component of an inositol phosphoglycan that activates key enzymes in glucose metabolism, such as pyruvate dehydrogenase.[6]
-
Glycogen Synthesis: D-chiro-Inositol is particularly important in tissues that store glycogen, such as the liver and muscle, where it promotes glycogen synthesis.[7]
-
PCOS and Metabolic Syndrome: Due to its role in insulin signaling, D-chiro-inositol supplementation, often in combination with myo-inositol, has been extensively studied for the management of polycystic ovary syndrome (PCOS) and metabolic syndrome.[8]
scyllo-Inositol: A Potential Therapeutic for Alzheimer's Disease
scyllo-Inositol has garnered significant interest for its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Its main function in this regard is:
-
Inhibition of Amyloid-β Aggregation: scyllo-Inositol has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[9][10][11] It is believed to stabilize a non-toxic conformation of Aβ oligomers, preventing their assembly into neurotoxic fibrils.[10][11] This interaction appears to be stereospecific, with scyllo-inositol being more effective than some other isomers.[10]
Other Inositol Stereoisomers: Emerging Roles
Research into the biological functions of other inositol stereoisomers is ongoing, with several showing promise in various therapeutic areas:
-
epi-Inositol: This isomer has demonstrated the ability to inhibit Aβ aggregation, similar to scyllo-inositol.[10] It has also been shown to regulate the expression of the INO1 gene, which is involved in inositol biosynthesis.[12]
-
allo-Inositol: allo-Inositol has also been identified as an in vitro inhibitor of Aβ aggregation.[9]
-
muco-Inositol and neo-Inositol: The biological functions of these naturally occurring isomers are not yet well understood.[9]
Quantitative Data on Biological Functions
The following table summarizes key quantitative data related to the biological activities of various inositol stereoisomers.
| Stereoisomer | Biological Activity | Quantitative Data | Reference(s) |
| myo-Inositol | Inhibition of intestinal glucose absorption | IC50 = 28.23 ± 6.01% | [13] |
| Promotion of muscle glucose uptake (with insulin) | GU50 = 2.68 ± 0.75% | [13] | |
| Promotion of muscle glucose uptake (without insulin) | GU50 = 8.61 ± 0.55% | [13] | |
| scyllo-Inositol | Binding to Aβ(16-22) protofibrils | Affinity = 0.2-0.5 mM | [11] |
| Inhibition of oAβ42-induced PtdIns(4,5)P2 disruption | Effective at 5 μM | [2] | |
| chiro-Inositol | Binding to Aβ(16-22) protofibrils | Affinity = 0.2-0.5 mM | [11] |
| Effect on oAβ42-induced PtdIns(4,5)P2 disruption | Ineffective | [2] | |
| epi-Inositol | Induction of β-structure in Aβ42 | Effective | [10] |
| allo-Inositol | Inhibition of Aβ aggregation in vitro | Identified as an inhibitor | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of inositol stereoisomers.
Protocol 1: Quantification of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of inositol phosphates from biological samples using anion-exchange HPLC.
Materials and Reagents:
-
Perchloric acid (PCA)
-
Potassium hydroxide (KOH)
-
Anion-exchange HPLC column (e.g., Whatman Partisphere SAX)
-
HPLC system with a gradient pump and a detector (e.g., UV or radioactivity detector)
-
Mobile phase A: Deionized water
-
Mobile phase B: Ammonium phosphate buffer (e.g., 1.25 M (NH4)2HPO4, adjusted to pH 3.8 with H3PO4)
-
Inositol phosphate standards
-
Scintillation counter and fluid (for radiolabeled samples)
Procedure:
-
Sample Extraction:
-
Homogenize cells or tissues in ice-cold perchloric acid (e.g., 0.5 M).
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant contains the inositol phosphates.
-
-
HPLC Analysis:
-
Equilibrate the anion-exchange column with mobile phase A.
-
Inject the extracted sample onto the column.
-
Elute the inositol phosphates using a linear gradient of mobile phase B. A typical gradient might be from 0% to 100% B over 60-90 minutes.
-
Monitor the elution profile using the detector. For radiolabeled samples, collect fractions and determine radioactivity by scintillation counting.
-
Identify and quantify the different inositol phosphate species by comparing their retention times and peak areas to those of known standards.
-
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition
This protocol describes a common method to screen for inhibitors of amyloid-β fibril formation using the fluorescent dye Thioflavin T.
Materials and Reagents:
-
Amyloid-β (Aβ) peptide (e.g., Aβ42)
-
Inositol stereoisomer stock solutions
-
Thioflavin T (ThT) stock solution (e.g., 5 mM in DMSO)
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
Procedure:
-
Preparation of Aβ Monomers:
-
Dissolve lyophilized Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to break down pre-existing aggregates.
-
Evaporate the solvent to form a peptide film.
-
Resuspend the peptide film in a small volume of DMSO and then dilute to the final working concentration in the assay buffer.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the Aβ monomer solution with the inositol stereoisomer at various concentrations. Include a control well with Aβ and no inhibitor.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals over time (e.g., every 30 minutes for 24-48 hours).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each condition.
-
An increase in fluorescence indicates the formation of amyloid fibrils.
-
The effectiveness of an inhibitor is determined by its ability to reduce the rate and extent of the fluorescence increase compared to the control. The IC50 value can be calculated from the dose-response curve.
-
Protocol 3: Cell-Based Assay for Insulin Signaling
This protocol outlines a method to assess the effect of inositol stereoisomers on insulin-stimulated glucose uptake in a cell culture model.
Materials and Reagents:
-
Adipocyte or myocyte cell line (e.g., 3T3-L1 adipocytes or L6 myotubes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Insulin solution
-
Inositol stereoisomer solutions
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose analog and detection kit
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Cell Culture and Differentiation:
-
Culture the cells to confluence and differentiate them into mature adipocytes or myotubes according to standard protocols.
-
-
Insulin Stimulation and Glucose Uptake:
-
Serum-starve the differentiated cells for a few hours.
-
Pre-incubate the cells with the desired concentrations of the inositol stereoisomer for a specified time.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for a short period (e.g., 20 minutes). Include a basal (no insulin) control.
-
Wash the cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for a short time (e.g., 5-10 minutes) to measure glucose uptake.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each sample.
-
Compare the insulin-stimulated glucose uptake in the presence and absence of the inositol stereoisomer to determine its effect on insulin sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomeric amyloid-β peptide disrupts phosphatidylinositol-4,5-bisphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Myo-inositol on Glucose Metabolic in Diabetes Rats [ideas.repec.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Binding mechanism of inositol stereoisomers to monomers and aggregates of Aβ(16-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Myo-inositol inhibits intestinal glucose absorption and promotes muscle glucose uptake: a dual approach study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Myo-Inositol in Eukaryotic Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol, a carbocyclic sugar, is a fundamental component of eukaryotic cell signaling, serving as a precursor to a diverse array of signaling molecules. Its involvement extends from the well-characterized phosphatidylinositol (PI) signaling pathway, which governs a multitude of cellular processes including proliferation, differentiation, and apoptosis, to more recently elucidated roles in cytoskeletal dynamics, gene expression, and DNA repair. This technical guide provides an in-depth exploration of the core functions of myo-inositol in cell signaling, offering detailed insights into the key pathways, quantitative data on inositol phosphate concentrations, and comprehensive experimental protocols for their study.
Core Signaling Pathways Involving Myo-Inositol
The signaling capabilities of myo-inositol are realized through its phosphorylated derivatives, primarily inositol phosphates (InsPs) and phosphoinositides (PIPs). These molecules act as second messengers, docking sites for proteins, and allosteric regulators of enzymes, orchestrating a complex network of intracellular communication.
The Phosphatidylinositol (PI) Signaling Pathway: IP3/DAG Branch
The canonical PI signaling pathway is initiated by the activation of phospholipase C (PLC) in response to extracellular stimuli. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane phosphoinositide, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[3] The subsequent rise in intracellular Ca2+ concentration activates a plethora of downstream effectors, including calmodulin and various protein kinases, leading to cellular responses such as muscle contraction, neurotransmitter release, and gene transcription.[4]
-
Diacylglycerol (DAG): Remaining in the plasma membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a wide range of protein substrates, influencing processes like cell growth, differentiation, and inflammation.[5][6]
The PI3K/Akt Signaling Pathway
Another critical branch of myo-inositol signaling involves the phosphorylation of phosphoinositides by phosphoinositide 3-kinases (PI3Ks). The activation of PI3K, often downstream of receptor tyrosine kinases (RTKs), leads to the conversion of PIP2 to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[3][9] This recruitment to the membrane facilitates the phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[8][10] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, growth, proliferation, and metabolism.[10]
Higher Inositol Phosphates and Pyrophosphates
Beyond IP3, a cascade of kinases and phosphatases generates a series of higher inositol phosphates (InsP4, InsP5, InsP6) and inositol pyrophosphates (PP-IPs), each with distinct signaling roles.[1][11]
-
Inositol Hexakisphosphate (InsP6 or Phytic Acid): InsP6 is implicated in a variety of nuclear processes, including chromatin remodeling, gene transcription, and DNA repair.[12][13] It can modulate the activity of DNA-dependent protein kinase (DNA-PK), a key enzyme in non-homologous end joining (NHEJ) DNA repair.[7]
-
Inositol Pyrophosphates (PP-IPs): These high-energy molecules, such as 5-IP7 and 1,5-IP8, are involved in sensing cellular energy status and phosphate homeostasis.[1][14] They can act as allosteric regulators or through a process called protein pyrophosphorylation, where a pyrophosphate group is transferred to a protein.[11]
Myo-Inositol and Cytoskeletal Remodeling
Myo-inositol signaling is intricately linked to the dynamic regulation of the actin cytoskeleton. Phosphoinositides, particularly PIP2, play a crucial role in modulating the activity of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of actin polymerization and organization.[15][16][17] PIP2 can influence the localization and activation of proteins that control actin nucleation, branching, and filament assembly, thereby impacting cell motility, adhesion, and cytokinesis.[18]
Quantitative Data on Myo-Inositol and its Derivatives
The cellular concentrations of myo-inositol and its phosphorylated derivatives are tightly regulated and fluctuate in response to various stimuli. The following tables summarize representative quantitative data from the literature.
Table 1: Cellular Concentrations of Myo-Inositol
| Cell Line | Myo-Inositol Concentration (nmol/mg of protein) | Reference |
| HepG2 | 7.7 ± 0.9 | [19] |
| HeLa | 34.9 ± 10.7 | [19] |
| HCT116 | 36.4 ± 9.9 | [19] |
| HEK293T | 58.9 ± 8.3 | [19] |
| MDA-MB-231 | 672.6 ± 166.9 | [19] |
Table 2: Basal and Stimulated Levels of Inositol Phosphates
| Inositol Phosphate | Cell Type | Condition | Concentration | Reference |
| Ins(1,4,5)P3 | Platelets | Resting | 1-4 pmol/10⁸ cells | [20] |
| Ins(1,4,5)P3 | Platelets | Thrombin-stimulated | 10-30 pmol/10⁸ cells | [20] |
| Ins(1,4,5)P3 | Vertebrate Skeletal Muscle | Resting | 1.2-2.5 µM | [21] |
| Ins(1,4,5)P3 | Vertebrate Skeletal Muscle | Tetanic Stimulation | Up to 4.2 µM | [21] |
| Ins(1,4)P2 | Vertebrate Skeletal Muscle | Resting | 3.5-6.9 µM | [21] |
| Ins(1,4)P2 | Vertebrate Skeletal Muscle | Tetanic Stimulation | Up to 11.3 µM | [21] |
| InsP6 | Vertebrate Skeletal Muscle | Resting | 3.2-4.6 µM | [21] |
Experimental Protocols
The study of myo-inositol signaling employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Metabolic Labeling of Inositol Phosphates with [³H]-myo-inositol
This method allows for the tracking and quantification of inositol phosphates by incorporating a radioactive isotope.
Protocol:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Pre-labeling: Rinse cells with phosphate-buffered saline (PBS) and then incubate in inositol-free medium for 30 minutes to deplete intracellular inositol stores.[22]
-
Labeling: Replace the medium with fresh inositol-free medium supplemented with [³H]-myo-inositol (typically 10 µCi/mL) and dialyzed serum. Incubate the cells for 24-72 hours to allow for the incorporation of the radiolabel into the inositol phosphate pool.[22][23][24]
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding a solution of 1M HCl followed by methanol.[22]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add chloroform to the lysate, vortex vigorously, and centrifuge to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous phase, which contains the water-soluble inositol phosphates.[4]
-
-
HPLC Analysis:
-
Quantification:
-
Collect fractions from the HPLC eluate.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
The amount of each inositol phosphate is proportional to the radioactivity detected in the corresponding peak.
-
Quantification of Inositol Phosphates by Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and specific method for the absolute quantification of inositol phosphates without the need for radioactive labeling.
Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in an appropriate buffer.
-
Perform a lipid extraction using an acidified chloroform/methanol mixture to separate the phosphoinositides (in the organic phase) from the soluble inositol phosphates (in the aqueous phase).[6]
-
-
Chromatographic Separation:
-
For liquid chromatography-mass spectrometry (LC-MS), separate the inositol phosphates on a suitable column, such as an anion-exchange or porous graphitic carbon column.[25]
-
-
Mass Spectrometry Analysis:
-
Introduce the separated analytes into the mass spectrometer using an electrospray ionization (ESI) source.[6][14]
-
Perform tandem mass spectrometry (MS/MS) for specific identification and quantification of each inositol phosphate isomer. This involves selecting a precursor ion (the specific inositol phosphate) and fragmenting it to produce characteristic product ions.
-
-
Quantification:
-
Include a known amount of a stable isotope-labeled internal standard for each analyte of interest in the initial sample.
-
Quantify the endogenous inositol phosphates by comparing their peak areas to those of the internal standards.[27]
-
Analysis of Phosphoinositides by Mass Spectrometry (MS)
This protocol focuses on the analysis of the lipid-soluble phosphoinositides.
Protocol:
-
Lipid Extraction:
-
Homogenize cells or tissues.
-
Perform a Bligh-Dyer or a modified acidic lipid extraction to isolate the total lipid fraction, which contains the phosphoinositides.[6]
-
-
Derivatization (Optional but often necessary):
-
To improve chromatographic separation and ionization efficiency, phosphoinositides can be deacylated to their glycerophosphoinositol (GroPI) backbones.
-
-
Chromatographic Separation:
-
Separate the different phosphoinositide species using normal-phase or reversed-phase liquid chromatography.
-
-
Mass Spectrometry Analysis:
-
Utilize ESI-MS or matrix-assisted laser desorption/ionization (MALDI)-MS for the analysis.[2]
-
Tandem MS (MS/MS) is crucial for identifying the specific fatty acid chains attached to the glycerol backbone and the phosphorylation pattern of the inositol headgroup.
-
-
Quantification:
-
Use appropriate internal standards, such as phosphoinositides with known fatty acid compositions that are not naturally abundant in the sample.
-
Quantify by comparing the signal intensities of the endogenous phosphoinositides to the internal standards.
-
Conclusion
Myo-inositol is a central player in a sophisticated and highly interconnected signaling network that governs a vast array of eukaryotic cellular functions. From the rapid generation of second messengers in the canonical PI pathway to the nuanced regulation of nuclear events by higher inositol phosphates, the versatility of this simple sugar is remarkable. A thorough understanding of these signaling pathways, supported by robust quantitative data and precise experimental methodologies, is crucial for researchers and drug development professionals seeking to unravel the complexities of cellular communication and identify novel therapeutic targets for a wide range of diseases, including cancer, diabetes, and neurological disorders. The continued development of advanced analytical techniques will undoubtedly shed further light on the intricate and vital roles of myo-inositol in cellular life.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Chromatin Remodeling by Inositol Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inositol Hexaphosphate (InsP6) Activates the HDAC1/3 Epigenetic Axis to Maintain Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoinositides and Rho Proteins Spatially Regulate Actin Polymerization to Initiate and Maintain Directed Movement in a One-Dimensional Model of a Motile Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Rho GTPases, phosphoinositides, and actin | Semantic Scholar [semanticscholar.org]
- 19. d-nb.info [d-nb.info]
- 20. Determination of basal and stimulated levels of inositol triphosphate in [32P]orthophosphate-labeled platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sites.bu.edu [sites.bu.edu]
- 23. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 27. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Inositol in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of myo-inositol in mammalian cells. It delves into the key enzymatic steps, regulatory mechanisms, and its intersection with critical signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in cellular biology, neuroscience, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this vital metabolic pathway.
Introduction to myo-Inositol
myo-Inositol, a carbocyclic sugar, is a fundamental component in all eukaryotic cells, playing a pivotal role in a myriad of cellular processes. It serves as a precursor for the synthesis of a diverse array of signaling molecules, including inositol phosphates, phosphoinositides, and inositol pyrophosphates.[1] These molecules are integral to the regulation of cell signaling, membrane trafficking, and the maintenance of ion channel function. Perturbations in inositol homeostasis have been implicated in a range of human pathologies, including neurological disorders, metabolic diseases, and cancer, making its biosynthetic pathway a critical area of study and a potential target for therapeutic intervention.[2]
Mammalian cells acquire myo-inositol through two primary mechanisms: uptake from the extracellular environment via specific transporters and de novo biosynthesis from glucose-6-phosphate.[3][4] The endogenous synthesis of inositol is particularly crucial in tissues with limited access to extracellular inositol, such as the brain.[5]
The Core Biosynthesis Pathway of myo-Inositol
The de novo synthesis of myo-inositol in mammalian cells is a two-step enzymatic process that converts glucose-6-phosphate, an intermediate of glycolysis, into free myo-inositol.
Step 1: Isomerization of Glucose-6-Phosphate
The first and rate-limiting step is the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate (Ins(3)P1).[1][6] This complex isomerization and cyclization reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS) , encoded by the ISYNA1 gene in mammals.[7][8] The reaction requires NAD+ as a cofactor, although there is no net consumption of NAD+ in the overall conversion.[9]
Step 2: Dephosphorylation of myo-Inositol-3-Phosphate
In the final step, 1D-myo-inositol-3-phosphate is dephosphorylated to yield free myo-inositol and inorganic phosphate. This hydrolysis reaction is catalyzed by the enzyme inositol monophosphatase (IMPase) .[10][11] IMPase is a magnesium-dependent enzyme with broad substrate specificity, capable of hydrolyzing various inositol monophosphates.[12][13]
Regulation of myo-Inositol Biosynthesis
The biosynthesis of inositol is tightly regulated to maintain cellular homeostasis. This regulation occurs at both the transcriptional and post-translational levels.
A key negative regulator of inositol synthesis is inositol hexakisphosphate kinase 1 (IP6K1) .[5] In a mechanism mediated by phosphatidic acid (PA) , IP6K1 translocates to the nucleus where it represses the transcription of the ISYNA1 gene, likely through increasing DNA methylation of its promoter.[5][14][15] This creates a feedback loop where products of inositol metabolism can regulate its own synthesis.
Intersection with Major Signaling Pathways
myo-Inositol is the precursor to a vast network of signaling molecules. The core biosynthesis pathway, therefore, provides the foundational substrate for these critical signaling cascades.
The Phosphatidylinositol (PI) Signaling Pathway
Once synthesized, myo-inositol can be incorporated into phosphatidylinositol (PI), a membrane lipid. A series of phosphorylation events catalyzed by PI kinases leads to the formation of various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key substrate for phospholipase C (PLC), which, upon activation by various cell surface receptors, cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][16]
IP3 and Calcium Signaling
IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][5][10] This elevation in intracellular Ca2+ concentration mediates a wide range of cellular responses, including muscle contraction, neurotransmitter release, and gene transcription.[1][5]
The PI3K/Akt Signaling Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides.[17] The product of PI3K activity on PIP2 is phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The recruitment of Akt to the membrane leads to its activation, initiating a signaling cascade that promotes cell growth, proliferation, survival, and metabolism.[18] The biosynthesis of inositol is therefore upstream of this critical oncogenic and metabolic pathway.
Quantitative Data on Inositol Biosynthesis
The following tables summarize key quantitative parameters related to the inositol biosynthesis pathway in mammalian cells.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Inhibitors | Cell/Tissue Source |
| IMPase | myo-Inositol-1-phosphate | 90 ± 5 µM | Not specified | Li⁺ (Kᵢ = 1.19 ± 0.18 mM, uncompetitive), Ca²⁺ (Kᵢ = 123 ± 66 µM), Mn²⁺ (Kᵢ = 7.14 ± 0.47 µM) | Transformed human lymphocytes[12] |
| IMPase | myo-Inositol-1-phosphate | Not specified | Not specified | L-690,330 (competitive, pKᵢ = 5.5) | Not specified[19] |
Table 2: Intracellular Concentrations of Inositol and its Phosphates
| Metabolite | Concentration | Cell Line/Tissue | Notes |
| myo-Inositol | 7.7 ± 0.9 nmol/mg protein | HepG2 | [20] |
| myo-Inositol | 34.9 ± 10.7 nmol/mg protein | HeLa | [20] |
| myo-Inositol | 58.9 ± 8.3 nmol/mg protein | HEK293T | [20] |
| myo-Inositol | 36.4 ± 9.9 nmol/mg protein | HCT116 | [20] |
| myo-Inositol | 672.6 ± 166.9 nmol/mg protein | MDA-MB-231 | [20] |
| Inositol Pentakisphosphate (InsP5) | Increases during differentiation | HL60 cells | [9] |
| Inositol Hexakisphosphate (InsP6) | 15 - 60 µM | Most mammalian tissues | [6] |
| Inositol Pyrophosphate (IP7) | 1 - 5 µM | Most mammalian tissues | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the inositol biosynthesis pathway.
MIPS Activity Assay
This protocol is adapted from a colorimetric method for determining MIPS activity by measuring the amount of inorganic phosphate liberated.[21][22]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
D-glucose-6-phosphate (G6P) solution (4 mM)
-
NAD⁺ solution (1 mM)
-
Ammonium chloride (NH₄Cl) solution (10 mM)
-
Cell or tissue lysate containing MIPS
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Sodium periodate (NaIO₄) solution
-
Sodium sulfite (Na₂SO₃) solution (1 M)
-
Malachite green reagent or similar phosphate detection reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM NAD⁺, and 10 mM NH₄Cl.
-
Enzyme Addition: Add the cell or tissue lysate (containing 4-8 mg of protein) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding 4 mM G6P. The final reaction volume should be 500 µl.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 20% TCA and incubate on ice for 10 minutes to precipitate the protein.
-
Clarification: Centrifuge the mixture to pellet the precipitated protein.
-
Phosphate Detection: a. Transfer the clear supernatant to a new tube. b. Treat the supernatant with sodium periodate followed by sodium sulfite to remove excess periodate. c. Add the malachite green reagent (or other phosphate detection reagent) and incubate according to the manufacturer's instructions to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 660 nm for malachite green).
-
Calculation: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve generated with known concentrations of phosphate. MIPS activity can then be calculated and expressed as nmol of product formed per minute per mg of protein.
Quantification of Intracellular Inositol Phosphates by HPLC
This protocol outlines a general method for the separation and quantification of inositol phosphates from radiolabeled cells using High-Performance Liquid Chromatography (HPLC).[23][24][25]
Materials:
-
Cell culture medium (inositol-free)
-
[³H]myo-inositol
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium carbonate (K₂CO₃) or other neutralizing agent
-
HPLC system with a strong anion exchange (SAX) column
-
Scintillation counter and scintillation fluid
-
Ammonium phosphate or other suitable buffer for the mobile phase
Procedure:
-
Metabolic Labeling: a. Culture mammalian cells in inositol-free medium for 24-48 hours. b. Add [³H]myo-inositol to the medium and incubate for a period sufficient to allow for metabolic equilibrium (typically 48-72 hours).
-
Extraction of Inositol Phosphates: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells with a cold acid solution (e.g., 0.5 M PCA or 10% TCA). c. Scrape the cells and collect the lysate. d. Centrifuge to pellet the cellular debris. e. Neutralize the supernatant containing the soluble inositol phosphates with a suitable base (e.g., K₂CO₃).
-
HPLC Analysis: a. Inject the neutralized extract onto a strong anion exchange (SAX) HPLC column. b. Elute the inositol phosphates using a gradient of a high salt buffer (e.g., ammonium phosphate). The specific gradient will depend on the column and the specific inositol phosphates to be resolved. c. Collect fractions at regular intervals.
-
Quantification: a. Add scintillation fluid to each collected fraction. b. Measure the radioactivity in each fraction using a scintillation counter. c. Identify the peaks corresponding to different inositol phosphates by comparing their retention times to known standards. d. Quantify the amount of each inositol phosphate by integrating the area under the corresponding peak.
Note: For non-radioactive quantification, methods such as HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[26][27][28]
Conclusion
The biosynthesis of myo-inositol is a fundamental metabolic pathway in mammalian cells, providing the essential precursor for a multitude of signaling molecules that govern critical cellular functions. A thorough understanding of this pathway, its regulation, and its interplay with other signaling networks is paramount for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore the intricacies of inositol metabolism and its far-reaching implications in health and disease.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol trisphosphate and calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular concentrations of inositol, glycerophosphoinositol and inositol pentakisphosphate increase during haemopoietic cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Phosphatidic acid inhibits inositol synthesis by inducing nuclear translocation of kinase IP6K1 and repression of myo-inositol-3-P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. The phosphatidyl inositol 3-kinase/AKT signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inositol monophosphatase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. portlandpress.com [portlandpress.com]
- 21. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase: A NOVEL REGULATORY MECHANISM OF INOSITOL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of myo-Inositol-3-phosphate Synthase Isoforms: CHARACTERIZATION, EXPRESSION, AND PUTATIVE ROLE OF A 16-kDa γc ISOFORM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 26. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 27. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Dawn of a New Signaling Paradigm: The Discovery of Inositol Phosphates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of inositol phosphates as pivotal signaling molecules marked a paradigm shift in our understanding of cellular communication. This technical guide provides a comprehensive overview of the seminal discoveries, key experimental methodologies, and the intricate signaling pathways governed by these crucial second messengers. We will delve into the foundational experiments that unveiled the role of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) in cellular signaling, present detailed protocols for their study, and summarize key quantitative data to serve as a valuable resource for researchers in the field.
The Core Signaling Pathway: From Membrane to Calcium Release
The canonical inositol phosphate signaling pathway is initiated by the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the stimulation of Phospholipase C (PLC), a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane.[1][2] This enzymatic cleavage generates two key second messengers: the water-soluble inositol 1,4,5-trisphosphate (IP3) and the lipid-soluble diacylglycerol (DAG).[1][2]
IP3 rapidly diffuses through the cytoplasm and binds to its specific receptor, the IP3 receptor (IP3R), which is an intracellular ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[3][4] The binding of IP3 to its receptor triggers the opening of the channel, leading to a rapid efflux of stored calcium ions (Ca2+) from the ER into the cytoplasm.[3][4] This rise in intracellular calcium concentration is a ubiquitous signaling event that orchestrates a vast array of cellular processes, including muscle contraction, neurotransmission, gene transcription, and cell proliferation.
Concurrently, DAG remains embedded in the plasma membrane, where it serves as a docking site and activator for Protein Kinase C (PKC).[5] The activation of PKC is also dependent on the increase in intracellular calcium concentration, creating a synergistic signaling cascade.[5] Activated PKC, in turn, phosphorylates a multitude of downstream protein targets, modulating their activity and leading to a diverse range of cellular responses.
This fundamental pathway is subject to intricate regulation through feedback mechanisms. For instance, elevated intracellular calcium levels can modulate the activity of both PLC and the IP3 receptor, creating complex oscillatory patterns of calcium signaling.[6][7] Furthermore, PKC can phosphorylate and thereby inhibit certain isoforms of PLC, providing a negative feedback loop to attenuate the signaling cascade.[5][8][9]
Below is a diagram illustrating the core inositol phosphate signaling pathway.
Caption: The core inositol phosphate signaling pathway.
Key Experiments and Methodologies
The elucidation of the inositol phosphate signaling pathway was made possible by a series of groundbreaking experiments. This section details the protocols for some of the most critical techniques used in this field.
Case Study: The Blowfly Salivary Gland Experiments
A pivotal model system in the discovery of inositol phosphate signaling was the salivary gland of the blowfly, Calliphora erythrocephala. The pioneering work of Michael Berridge and his colleagues in the 1970s and 1980s on this system laid the foundation for our understanding of IP3-mediated calcium signaling.[10][11][12]
Experimental Workflow: Stimulation and Analysis of Inositol Phosphates
Caption: Experimental workflow for studying inositol phosphate production in blowfly salivary glands.
Detailed Protocol for Radiolabeling and HPLC Analysis of Inositol Phosphates
This protocol is a generalized version based on the principles of the original blowfly experiments and subsequent refinements.
-
Cell Culture and Labeling:
-
Culture cells of interest to near confluency.
-
Incubate the cells overnight in an inositol-free medium supplemented with myo-[³H]inositol to radiolabel the cellular inositol-containing phospholipids.
-
-
Stimulation and Termination:
-
Wash the cells to remove excess radiolabel.
-
Add the desired agonist (e.g., carbachol, histamine) at various concentrations and for different time points.
-
Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) or perchloric acid (PCA) to quench the enzymatic reactions and precipitate proteins.
-
-
Extraction of Inositol Phosphates:
-
Scrape the cells and collect the acid-soluble fraction containing the inositol phosphates.
-
Neutralize the extract with a suitable buffer (e.g., Tris/EDTA).
-
-
Anion-Exchange HPLC:
-
Separate the different inositol phosphate isomers using a strong anion-exchange (SAX) high-performance liquid chromatography (HPLC) column.
-
Elute the inositol phosphates using a gradient of a high-salt buffer (e.g., ammonium phosphate). The elution time is dependent on the number of phosphate groups, with more highly phosphorylated species eluting later.
-
-
Quantification:
-
Collect fractions from the HPLC.
-
Determine the amount of radioactivity in each fraction using liquid scintillation counting.
-
Identify the peaks corresponding to different inositol phosphates by comparing their elution times to known standards.
-
Measurement of Intracellular Calcium Release
A direct consequence of IP3 signaling is the release of intracellular calcium. Fluorescent calcium indicators are widely used to measure these changes in real-time.
Experimental Workflow: Calcium Imaging with Fura-2 AM
Caption: Workflow for measuring intracellular calcium changes using Fura-2 AM.
Detailed Protocol for Measuring Intracellular Calcium with Fura-2 AM
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading buffer containing the cell-permeant ratiometric calcium indicator, Fura-2 acetoxymethyl (Fura-2 AM).
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C. During this time, Fura-2 AM crosses the cell membrane and is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
-
Washing and De-esterification:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.
-
Allow a further 15-30 minutes for complete de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm.
-
Record a baseline fluorescence ratio (340/380) before stimulation.
-
Add the agonist of interest to the perfusion chamber and continue to record the fluorescence ratio.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium.
-
The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute calcium concentration, although this requires calibration.
-
Quantitative Data Summary
This section summarizes key quantitative data related to the inositol phosphate signaling pathway, providing a valuable reference for experimental design and data interpretation.
Table 1: Quantitative Data from Blowfly Salivary Gland Experiments
| Parameter | Agonist (5-HT) Concentration | Observation | Reference |
| Fluid Secretion Rate | 10 nM | Substantial increase in secretion | [10][11] |
| 1 µM | Maximal secretion rate | [10][11] | |
| Inositol Phosphate Production (at 30s) | 1 µM | ~100% increase in IP3 | [13] |
| 1 µM | ~70% increase in IP2 | [13] | |
| 1 µM | ~90% increase in IP1 | [13] | |
| Time Course of IP Production | 1 µM | Linear increase in IP2 and IP3 within 8 seconds | [14] |
| 1 µM | No significant change in inositol or IP1 within 8 seconds | [14] |
Table 2: Kinetic Parameters of Phospholipase C (PLC) Isoforms
| PLC Isoform | Substrate (PIP2) K_m | V_max (µmol/min/mg) | Activator(s) | Reference |
| PLC-β1 | ~0.1-0.2 mol fraction | ~10-20 | Gαq | [15] |
| PLC-β2 | ~0.1-0.2 mol fraction | ~5-20 | Gαq, Gβγ | [15] |
| PLC-β3 | ~0.1-0.2 mol fraction | ~10-20 | Gαq, Gβγ | [15] |
| PLC-γ1 | - | - | Receptor Tyrosine Kinases | [16] |
| PLC-γ2 | - | - | Immune Receptors, RTKs | [16][17] |
| PLC-δ1 | - | - | Ca²⁺ | [18] |
| PLC-η2 | 14.4 µM | 12.6 | Gβγ | [19] |
Table 3: Kinetic Parameters of IP3 Receptor (IP3R) Subtypes
| IP3R Subtype | IP3 Binding Affinity (K_d) | Calcium Sensitivity | ATP Sensitivity | Reference |
| IP3R1 | Moderate | Biphasic (activation then inhibition) | High | [16][20] |
| IP3R2 | High | High | - | [16][20] |
| IP3R3 | Low | Low | - | [16][20] |
Regulatory Mechanisms and Feedback Loops
The inositol phosphate signaling pathway is not a simple linear cascade but is finely tuned by a complex network of regulatory mechanisms and feedback loops. These control mechanisms are crucial for shaping the spatial and temporal dynamics of the calcium signal, allowing for a precise and specific cellular response.
Feedback Regulation of the Inositol Phosphate Pathway
Caption: Feedback regulation within the inositol phosphate signaling pathway.
Key Regulatory Interactions:
-
Calcium Feedback on PLC: Cytosolic calcium can have a biphasic effect on PLC activity, with low concentrations often potentiating activity and higher concentrations being inhibitory. This feedback is isoform-specific and contributes to the generation of calcium oscillations.[6]
-
Calcium Feedback on the IP3 Receptor: The IP3 receptor is also allosterically regulated by cytosolic calcium in a biphasic manner. Low concentrations of calcium potentiate IP3-induced channel opening, a phenomenon known as calcium-induced calcium release (CICR).[3] Conversely, high calcium concentrations inhibit the receptor, providing a negative feedback loop that helps terminate the calcium signal.[3]
-
PKC-Mediated Feedback: Activated Protein Kinase C can phosphorylate and inhibit certain isoforms of PLC, particularly PLC-β.[5][8][9] This provides a mechanism for desensitization of the pathway following prolonged stimulation. PKC can also phosphorylate the IP3 receptor, modulating its sensitivity to IP3 and calcium.[21]
-
Allosteric Regulation by ATP: The IP3 receptor is also allosterically regulated by ATP, which can enhance the sensitivity of the receptor to IP3 and calcium.[4] This links the calcium signaling machinery to the metabolic state of the cell.
Conclusion
The discovery of inositol phosphates as signaling molecules has revolutionized our understanding of how cells respond to their environment. The intricate pathway, from the hydrolysis of a minor membrane phospholipid to the generation of complex intracellular calcium signals, highlights the elegance and precision of cellular communication. The experimental techniques developed to unravel this pathway have become standard tools in cell biology and drug discovery. A thorough understanding of the quantitative aspects and the complex regulatory networks of inositol phosphate signaling is essential for researchers and drug development professionals aiming to modulate these pathways for therapeutic benefit. This technical guide provides a foundational resource to aid in these endeavors, summarizing the key discoveries, methodologies, and quantitative data that have shaped this exciting field of research.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of the inhibition of phospholipase C beta 3 by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in the levels of inositol phosphates after agonist-dependent hydrolysis of membrane phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feedback regulation of phospholipase C-beta by protein kinase C. [periodicos.capes.gov.br]
- 9. Novel mechanisms for feedback regulation of phospholipase C-beta activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Separate 5-hydroxytryptamine receptors on the salivary gland of the blowfly are linked to the generation of either cyclic adenosine 3',5'-monophosphate or calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between phosphatidylinositol synthesis and recovery of 5-hydroxytryptamine-responsive Ca2+ flux in blowfly salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 14. researchgate.net [researchgate.net]
- 15. Structural Insights into Phospholipase C-β Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The isoforms of phospholipase C-gamma are differentially used by distinct human NK activating receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Phospholipase C Isozymes and Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of Human Phospholipase C-η2 by Gβγ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inositol 1,4,5-Trisphosphate Receptor Subtype-Specific Regulation of Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
Scyllo-inositol in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the distribution, quantification, and potential signaling pathways of scyllo-inositol within the central nervous system (CNS). The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development for neurodegenerative diseases.
Distribution of Scyllo-inositol in the CNS
Scyllo-inositol is a naturally occurring stereoisomer of inositol found in various tissues, with notable concentrations in the central nervous system. Its distribution is not uniform and can be influenced by factors such as age and pathological conditions.
Regional Brain Distribution
Quantitative analysis of scyllo-inositol in the human brain has revealed varying concentrations across different regions. Studies utilizing proton magnetic resonance spectroscopy (¹H-MRS) have provided valuable in vivo measurements.
| Brain Region | Mean Concentration (mM) | Subject Population | Citation |
| White Matter | 0.35 ± 0.06 | Healthy Adults | [1] |
| Grey Matter | 0.43 ± 0.11 | Healthy Adults | [1] |
| Cerebellum | 0.57 ± 0.14 | Healthy Adults | [1] |
Concentrations of scyllo-inositol have been observed to increase with age in the white matter of healthy individuals. Furthermore, altered levels have been reported in neurodegenerative diseases such as Alzheimer's disease and in conditions like hepatic encephalopathy.
Cerebrospinal Fluid (CSF) Concentration
Scyllo-inositol is present in the cerebrospinal fluid, and its concentration can be indicative of its levels within the CNS. In healthy subjects, baseline levels are detectable and can be modulated by oral supplementation.
| Condition | Mean Concentration (µg/mL) | Dosing Regimen | Citation |
| Healthy Subjects (Baseline) | Not explicitly quantified in µg/mL in the provided results | N/A | |
| Healthy Subjects (After Supplementation) | 13.7 (peak) | 2000 mg every 12 hours for 10 days | [2] |
Experimental Protocols for Scyllo-inositol Quantification
Accurate quantification of scyllo-inositol in CNS tissues and fluids is crucial for research and clinical studies. The two primary methods employed are Proton Magnetic Resonance Spectroscopy (¹H-MRS) for in vivo measurements and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ex vivo analysis.
In Vivo Quantification using ¹H-MRS
Objective: To non-invasively measure the concentration of scyllo-inositol in specific brain regions.
Methodology:
-
Subject Preparation: The subject is positioned within the MRI scanner. No specific dietary restrictions are typically required for baseline measurements.
-
Anatomical Imaging: High-resolution T1-weighted anatomical images are acquired to accurately define the volume of interest (VOI) in the desired brain region (e.g., white matter, grey matter, cerebellum).
-
¹H-MRS Data Acquisition:
-
Sequence: A short echo time (TE) stimulated echo acquisition mode (STEAM) or point resolved spectroscopy (PRESS) sequence is commonly used. A TE of approximately 15 ms is often employed.[3][4]
-
Magnetic Field Strength: Higher field strengths (e.g., 4T or greater) are advantageous as they improve the spectral resolution, which is critical for separating the scyllo-inositol peak from overlapping signals of other metabolites like myo-inositol and taurine.[3]
-
Voxel Size: The size of the VOI is typically in the range of 8 cm³.
-
Water Suppression: A robust water suppression technique is applied to minimize the dominant water signal.
-
Data Averaging: A sufficient number of acquisitions are averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Software: Specialized software such as LCModel is used for the analysis of the acquired spectra.[5]
-
Basis Set: A basis set of known metabolite spectra, including scyllo-inositol, myo-inositol, creatine, N-acetylaspartate, and others, is used to fit the in vivo spectrum.[5]
-
Quantification: The concentration of scyllo-inositol is determined by referencing its peak area to that of an internal standard, typically the unsuppressed water signal from the same VOI, or to the creatine peak.[5]
-
Ex Vivo Quantification using LC-MS/MS
Objective: To accurately measure the concentration of scyllo-inositol in brain tissue homogenates or cerebrospinal fluid.
Methodology:
-
Sample Collection and Preparation:
-
Brain Tissue: Brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer (e.g., water or a protein precipitation solvent like acetonitrile). Homogenates are then centrifuged to pellet proteins and other insoluble material.
-
Cerebrospinal Fluid: CSF samples are typically centrifuged to remove any cells or debris.
-
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-scyllo-inositol) is added to each sample to correct for variations in sample processing and instrument response.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or a suitable polar-endcapped reversed-phase column is used to retain and separate the polar scyllo-inositol from other matrix components.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used for elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of inositols.
-
Mass Analyzer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both scyllo-inositol and its internal standard are monitored. For example, for myo-inositol, a transition of m/z 179 → 87 has been used.[6]
-
-
Data Analysis and Quantification:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of scyllo-inositol and a fixed concentration of the internal standard.
-
Quantification: The concentration of scyllo-inositol in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathways and Molecular Interactions
The therapeutic potential of scyllo-inositol, particularly in the context of neurodegenerative diseases, is thought to stem from its ability to modulate the aggregation of misfolded proteins.
Inhibition of Amyloid-Beta Aggregation
In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Scyllo-inositol has been shown to directly interact with Aβ and inhibit its aggregation cascade. It is proposed to stabilize soluble, non-toxic oligomers of Aβ, thereby preventing their conversion into toxic, fibrillar forms that contribute to plaque formation and neuronal dysfunction.
Modulation of Alpha-Synuclein and Huntingtin Aggregation
Beyond Alzheimer's disease, scyllo-inositol has demonstrated potential in other neurodegenerative proteinopathies.
-
Alpha-Synuclein: In Parkinson's disease, the aggregation of alpha-synuclein is a central pathological event. In vitro studies have shown that scyllo-inositol can inhibit the aggregation of alpha-synuclein into fibrils.[7][8]
-
Mutant Huntingtin: In Huntington's disease, the accumulation of mutant huntingtin (mHtt) protein aggregates is a key feature. Scyllo-inositol has been shown to reduce the levels of mHtt aggregates in cellular models.[9][10] This effect is thought to be mediated by promoting the degradation of mHtt through both the proteasomal and lysosomal pathways.[9][10]
Conclusion
Scyllo-inositol is an endogenous compound within the CNS with a distinct regional distribution. Its concentration can be reliably measured both in vivo and ex vivo using advanced analytical techniques. The primary therapeutic interest in scyllo-inositol lies in its ability to modulate the aggregation of key proteins implicated in a range of neurodegenerative diseases. Further research into its precise mechanisms of action and its interactions with other neuronal signaling pathways will be critical in fully elucidating its therapeutic potential. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of scyllo-inositol as a potential neuroprotective agent.
References
- 1. Identification of Scyllo-inositol in proton NMR spectra of human brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scyllo-inositol in normal aging human brain: 1H magnetic resonance spectroscopy study at 4 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Synuclein aggregation, seeding and inhibition by scyllo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 9. scyllo-Inositol Promotes Robust Mutant Huntingtin Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scyllo-Inositol promotes robust mutant Huntingtin protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inositol Pyrophosphates: Energetic Metabolic Messengers at the Core of Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Inositol pyrophosphates (PP-InsPs) are a unique class of high-energy signaling molecules that have emerged as critical regulators of cellular energy metabolism. Possessing pyrophosphate moieties, these molecules are intimately linked to the cell's energetic status, acting as dynamic messengers that translate changes in ATP levels into profound physiological responses. This technical guide provides an in-depth exploration of the synthesis, degradation, and signaling functions of PP-InsPs, with a particular focus on their role as energetic metabolic messengers. We present a comprehensive overview of the key enzymes involved, quantitative data on their cellular concentrations and kinetics, detailed experimental protocols for their study, and visual representations of their signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this critical signaling hub.
Introduction
Since their discovery, inositol pyrophosphates have been recognized as vital components of eukaryotic signaling.[1][2] These molecules, characterized by one or more high-energy pyrophosphate bonds attached to an inositol ring, are found across species from yeast to mammals, highlighting their conserved and fundamental roles in cellular physiology.[2][3] The two most extensively studied isomers, 5-diphosphoinositol pentakisphosphate (5-InsP7) and 1,5-bis-diphosphoinositol tetrakisphosphate (1,5-InsP8), are synthesized by the sequential action of two kinase families: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[4][5] Their degradation is primarily mediated by diphosphoinositol polyphosphate phosphatases (DIPPs).[4][5]
A defining feature of PP-InsP metabolism is its direct link to the cell's energy state. The founding enzymes in their synthesis, the IP6Ks, exhibit a remarkably low affinity for ATP, with a Michaelis constant (Km) in the millimolar range, which is comparable to physiological ATP concentrations.[6] This positions IP6Ks as cellular ATP sensors, finely tuning the production of PP-InsPs in response to fluctuations in energy availability. Consequently, PP-InsPs act as "energetic metabolic messengers," relaying information about the cell's bioenergetic health to downstream effector proteins and pathways.[4]
PP-InsPs exert their influence through two primary mechanisms: allosteric regulation of protein function and a novel post-translational modification known as protein pyrophosphorylation.[4][7][8][9] These interactions allow them to modulate a wide array of cellular processes, including insulin signaling, vesicle trafficking, phosphate homeostasis, and, most notably, the central pathways of energy metabolism such as glycolysis and the regulation of AMP-activated protein kinase (AMPK).[4][10][11][12][13][14]
This guide will delve into the technical details of PP-InsP biology, providing the necessary information for researchers to investigate these fascinating molecules and for drug development professionals to consider them as potential therapeutic targets.
Inositol Pyrophosphate Metabolism: A Dynamic interplay of Kinases and Phosphatases
The cellular levels of PP-InsPs are tightly controlled by the coordinated action of synthesizing kinases and degrading phosphatases. This dynamic turnover is essential for their function as rapid and responsive signaling molecules.
Biosynthesis of Inositol Pyrophosphates
The biosynthesis of PP-InsPs begins with inositol hexakisphosphate (InsP6), which is sequentially phosphorylated by IP6Ks and PPIP5Ks.
-
Inositol Hexakisphosphate Kinases (IP6Ks): In mammals, three isoforms of IP6K (IP6K1, IP6K2, and IP6K3) catalyze the transfer of the terminal phosphate from ATP to the 5-position of InsP6 to generate 5-InsP7.[4]
-
Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks): Two mammalian PPIP5K isoforms (PPIP5K1 and PPIP5K2) can phosphorylate the 1-position of InsP6 to produce 1-InsP7. However, their primary role is to phosphorylate 5-InsP7 at the 1-position to generate 1,5-InsP8.[4][15]
Degradation of Inositol Pyrophosphates
The pyrophosphate bonds of PP-InsPs are hydrolyzed by Diphosphoinositol Polyphosphate Phosphatases (DIPPs), which belong to the Nudix hydrolase superfamily. In humans, there are three main DIPP enzymes (DIPP1, DIPP2, and DIPP3) with different isoforms.[5][16] These enzymes exhibit substrate specificity, with 1-InsP7 generally being a better substrate than 5-InsP7.[4] The preferential degradation of 1-InsP7 contributes to the higher cellular abundance of 5-InsP7.[4]
References
- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants? [frontiersin.org]
- 3. Protein pyrophosphorylation by inositol pyrophosphates - detection, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals [mdpi.com]
- 5. The enzymes of human diphosphoinositol polyphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein pyrophosphorylation by inositol phosphates: a novel post-translational modification in plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flux regulation through glycolysis and respiration is balanced by inositol pyrophosphates in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase is physiologically regulated by inositol polyphosphate multikinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inositol polyphosphate multikinase signaling in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Inositols and Inositol Phosphates in Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The kinetic properties of a human PPIP5K reveal that its kinase activities are protected against the consequences of a deteriorating cellular bioenergetic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Inositol's Function as a Component of Structural Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol is a carbocyclic polyol that serves as a fundamental component of structural lipids in all eukaryotic cells. As the headgroup of phosphatidylinositol (PI) and its phosphorylated derivatives, the phosphoinositides (PIPs), inositol plays a critical role in defining the structural integrity and functional identity of cellular membranes. Beyond their structural role, these lipids are key players in a multitude of cellular signaling pathways, governing processes from cell proliferation and survival to membrane trafficking and cytoskeletal dynamics. This technical guide provides an in-depth exploration of the structural function of inositol-containing lipids, detailing their biophysical properties, distribution within cellular membranes, and the experimental methodologies used for their characterization. Furthermore, it elucidates their central role in key signaling cascades, offering a comprehensive resource for researchers and professionals in drug development.
Introduction: The Structural Significance of Inositol Lipids
Phosphatidylinositol (PI) is an amphipathic glycerophospholipid, distinguished by a myo-inositol headgroup linked to a diacylglycerol backbone via a phosphodiester bond.[1][2] While constituting a minor fraction of total cellular lipids, PI and its phosphorylated forms are integral to the architecture and function of cell membranes.[3] They are predominantly located on the cytosolic leaflet of cellular membranes, where the hydroxyl groups on the inositol ring can be reversibly phosphorylated by a suite of specific kinases and dephosphorylated by phosphatases.[4][5] This dynamic phosphorylation generates seven distinct phosphoinositide (PIP) species:
-
Phosphatidylinositol monophosphates (PIPs): PI(3)P, PI(4)P, PI(5)P
-
Phosphatidylinositol bisphosphates (PIP2s): PI(3,4)P2, PI(3,5)P2, PI(4,5)P2
-
Phosphatidylinositol trisphosphate (PIP3): PI(3,4,5)P3
These different PIPs exhibit distinct localizations on the membranes of various organelles, effectively acting as lipid markers that contribute to organelle identity and recruit specific proteins to orchestrate cellular processes.[6][7] The unique structural properties conferred by the inositol headgroup and its phosphorylation states influence the biophysical characteristics of the membrane, including its curvature, thickness, and lateral organization.[8][9]
Quantitative Distribution and Abundance of Inositol Lipids
The concentration and distribution of inositol lipids are tightly regulated and vary significantly between different cellular membranes, reflecting their specialized functions. The following tables summarize the available quantitative data on the abundance of major inositol lipids.
Table 1: Abundance of Phosphatidylinositol (PI) and Phosphoinositides (PIPs) in Mammalian Cells
| Lipid Class | Abundance (% of Total Cellular Phospholipids) | Reference(s) |
| Phosphatidylinositol (PI) | ~10-20% | [10] |
| Total Phosphoinositides (PIPs) | ~1% of total cellular phospholipids | [3] |
| PI(4)P | ~0.5-1.5% (most abundant PIP along with PI(4,5)P2) | [4] |
| PI(4,5)P2 | ~0.5-1.5% (most abundant PIP along with PI(4)P) | [4] |
| PI(3)P | ~10-25% of PI(4)P levels | [4] |
| PI(5)P | ~0.1-1% of PI(4)P and PI(4,5)P2 levels | [4] |
| PI(3,4,5)P3 | <0.05% of total PPIs in quiescent cells | [6] |
Table 2: Molar Percentage (mol%) of Inositol Lipids in Specific Cellular Membranes
| Lipid | Plasma Membrane | Endoplasmic Reticulum (ER) | Golgi Apparatus | Reference(s) |
| PI | ~5.2% (reduced to 1.0% in HIV-1 viral membrane) | ~10% | Significant presence for PI(4)P synthesis | [7][11] |
| PI(4)P | Present | - | Enriched | [4][12] |
| PI(4,5)P2 | ~1-2 mol% (up to 5% in the inner leaflet) | Low abundance | Low abundance | [13][14] |
Biophysical Properties of Inositol Lipid-Containing Membranes
The presence of inositol lipids significantly influences the physical properties of cellular membranes, impacting their structure and function.
Table 3: Biophysical Effects of Inositol Lipids on Bilayer Membranes
| Biophysical Property | Effect of Inositol Lipids | Reference(s) |
| Membrane Curvature | Phosphoinositides can alter bilayer curvature, which is crucial for processes like vesicle budding and fusion. The large, charged headgroups of PIPs can induce negative curvature. | [8][9] |
| Bilayer Elasticity | The incorporation of phosphoinositides can modify the bending rigidity and elasticity of the membrane. | [8] |
| Membrane Thickness | PI-containing domains can be thinner than the surrounding phosphatidylcholine-rich regions. For example, PI-derived domains in a PI+PC bilayer were found to be approximately 1.4 nm thinner. | [15] |
| Lateral Organization | PI can form microdomains or clusters within a phosphatidylcholine (PC) bilayer, driven by hydrogen bonding between inositol rings. These domains are more rigid and act as diffusion obstacles. | [15] |
| Surface Charge | The phosphorylated inositol headgroups impart a significant negative charge to the membrane surface, which is critical for the electrostatic recruitment of cytosolic proteins. | [16] |
Key Signaling Pathways Involving Structural Inositol Lipids
Inositol lipids are not merely structural components but are central to major signaling pathways that regulate a vast array of cellular functions.
The PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism.[17][18] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[19][20] PIP3 acts as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1.[21] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets.[20]
The Phospholipase C (PLC) Signaling Pathway
The phospholipase C (PLC) pathway is another critical signaling cascade that utilizes inositol lipids.[22][23] Upon activation by G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][24] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol.[23] DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates protein kinase C (PKC), which then phosphorylates various cellular proteins to elicit a cellular response.[24]
Experimental Protocols for the Study of Inositol Lipids
The characterization of inositol lipids requires specialized experimental techniques. Below are detailed methodologies for key experiments.
Lipid Extraction: Bligh and Dyer Method
This is a widely used method for the total extraction of lipids from biological samples.[15][25]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
For each 1 mL of aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass centrifuge tube.
-
Vortex thoroughly to create a single-phase mixture.
-
Add 1.25 mL of chloroform and vortex again.
-
Add 1.25 mL of deionized water and vortex for a final time. This will induce phase separation.
-
Centrifuge the mixture at 1,000 rpm for 5 minutes at room temperature to separate the phases.
-
The lower chloroform phase contains the lipids, while the upper aqueous phase contains non-lipid components.
-
Carefully collect the lower chloroform phase using a Pasteur pipette, avoiding the interface.
-
The extracted lipids can then be dried under a stream of nitrogen and stored for further analysis.
Separation of Phospholipids by Thin-Layer Chromatography (TLC)
TLC is a common technique for separating different phospholipid classes.[26][27]
Materials:
-
TLC plates (e.g., silica gel 60)
-
TLC developing tank
-
Developing solvent (e.g., chloroform:methanol:acetic acid:water in appropriate ratios)
-
Visualization reagent (e.g., iodine vapor or specific phospholipid stains)
Procedure:
-
Prepare the TLC developing tank by adding the developing solvent and allowing the atmosphere to saturate.
-
Spot the lipid extract onto the origin line of the TLC plate using a capillary tube.
-
Place the TLC plate in the developing tank, ensuring the origin is above the solvent level.
-
Allow the solvent to migrate up the plate by capillary action.
-
Once the solvent front reaches the desired height, remove the plate and mark the solvent front.
-
Air-dry the plate.
-
Visualize the separated lipid spots using an appropriate method (e.g., placing the plate in a tank with iodine crystals). Different phospholipid classes will migrate to different heights on the plate.
Analysis of Inositol Lipids by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the detailed structural analysis and quantification of inositol lipids.[4][28]
General Workflow:
-
Lipid Extraction: Extract lipids from the sample using a method such as the Bligh and Dyer protocol.
-
Derivatization (Optional): In some cases, derivatization (e.g., methylation) of the phosphate groups can improve ionization efficiency and fragmentation patterns.
-
Chromatographic Separation: Separate the different lipid species using liquid chromatography (LC), often reversed-phase or hydrophilic interaction liquid chromatography.
-
Mass Spectrometry Analysis: Introduce the separated lipids into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.
-
Tandem MS (MS/MS): For structural elucidation, specific parent ions are selected and fragmented to generate characteristic product ions that provide information about the headgroup and fatty acyl chains.
-
Quantification: Quantify the abundance of specific inositol lipids by comparing their signal intensity to that of known amounts of internal standards.
Identification of Inositol Lipid-Binding Proteins using a Pull-Down Assay
This assay is used to identify proteins that interact with specific inositol lipids.[29][30]
Materials:
-
Lipid-coated beads (e.g., agarose beads with covalently attached phosphoinositides)
-
Control beads (without lipids)
-
Cell lysate or purified protein solution
-
Binding/Wash buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.25% NP-40)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment or mass spectrometer
Experimental Workflow:
Conclusion
Inositol-containing lipids are indispensable components of eukaryotic cell membranes, contributing significantly to their structural integrity and functional specificity. Their ability to be dynamically phosphorylated allows them to serve as key signaling hubs, regulating a vast network of cellular processes. A thorough understanding of the distribution, biophysical properties, and signaling roles of these lipids is paramount for researchers in cell biology and for professionals engaged in the development of therapeutics that target the pathways they govern. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating and fundamentally important molecules.
References
- 1. Comprehensive and Quantitative Analysis of Polyphosphoinositide Species by Shotgun Lipidomics Revealed Their Alterations in db/db Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry and Biology of Phosphatidylinositol 4-Phosphate at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoinositides alter lipid bilayer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Setting the curve: the biophysical properties of lipids in mitochondrial form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Physical Properties and Reactivity of Microdomains in Phosphatidylinositol-Containing Supported Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of Phosphoinositide Lipids in the Molecular Biology of Membrane Proteins: Recent Insights from Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. cusabio.com [cusabio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 23. cusabio.com [cusabio.com]
- 24. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry | CoLab [colab.ws]
- 28. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Lipid Beads - Echelon Biosciences [echelon-inc.com]
The Inositol Isomers: A Technical Guide to Natural Sources, Dietary Availability, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol, a carbocyclic polyol, encompasses nine distinct stereoisomers, with myo-inositol being the most prevalent and biologically significant in eukaryotes. These compounds are crucial components of cell membranes, act as second messengers in vital signaling pathways, and play a significant role in insulin signal transduction. This technical guide provides a comprehensive overview of the natural sources of inositol isomers, their dietary availability, and the analytical methodologies used for their quantification. Furthermore, it delves into the critical signaling pathways where inositol and its phosphorylated derivatives are key players, offering a valuable resource for researchers in nutrition, pharmacology, and drug development.
Natural Sources and Dietary Availability of Inositol Isomers
Inositol is ubiquitously present in a wide variety of foodstuffs, primarily in the form of myo-inositol. Its concentration can vary significantly depending on the food source, processing, and analytical methods used for quantification. The bioavailability of inositol from dietary sources is an important consideration, as it can be influenced by the food matrix and the presence of other dietary components.
Quantitative Distribution of myo-Inositol
Myo-inositol is the most abundant inositol isomer in nature and is found in significant amounts in fruits, beans, grains, and nuts.[1][2] Fresh fruits and vegetables generally contain higher levels of myo-inositol compared to their frozen or canned counterparts.[2][3] The following tables summarize the myo-inositol content in various common foods, with data primarily derived from the seminal work of Clements & Darnell (1980), which remains a foundational reference in the field.[2][3][4][5]
Table 1: myo-Inositol Content in Fruits and Fruit Juices
| Food Item | Serving Size | myo-Inositol (mg/g) | myo-Inositol (mg/serving) |
| Cantaloupe, fresh | 1/4 medium | 3.55 | 355 |
| Orange, fresh | 1 medium | 3.07 | 307 |
| Grapefruit, fresh | 1/2 medium | 1.99 | 199 |
| Prunes, dried | 4-5 medium | 4.70 | 94 |
| Grapefruit juice, frozen concentrate | 1/2 cup | 3.80 | 456 |
| Orange juice, frozen concentrate | 1/2 cup | 2.04 | 245 |
Table 2: myo-Inositol Content in Vegetables
| Food Item | Serving Size | myo-Inositol (mg/g) | myo-Inositol (mg/serving) |
| Beans, Great Northern, canned | 1/2 cup | 4.40 | 440 |
| Beans, Lima, frozen | 1/2 cup | 2.89 | 289 |
| Peas, large English, canned | 1/2 cup | 2.35 | 235 |
| Beans, Dark Red Kidney, canned | 1/2 cup | 2.49 | 249 |
| Green beans, fresh | 1/2 cup | 1.93 | 193 |
| Cabbage, fresh | 1/2 cup, shredded | 0.70 | 70 |
Table 3: myo-Inositol Content in Grains and Legumes
| Food Item | Serving Size | myo-Inositol (mg/g) | myo-Inositol (mg/serving) |
| Bread, stone-ground whole wheat | 1 slice (25g) | 11.5 | 287.5 |
| Bran Flakes (40%) | 1 oz | 2.74 | 77 |
| Buckwheat flour | - | - | - |
| Lentils | - | - | - |
| Chickpeas | - | - | - |
Table 4: myo-Inositol Content in Nuts, Seeds, and Animal Products
| Food Item | Serving Size | myo-Inositol (mg/g) | myo-Inositol (mg/serving) |
| Almonds | 1 oz | 2.78 | 78 |
| Walnuts | 1 oz | 1.98 | 55 |
| Peanut Butter, creamy | 2 tbsp | 3.04 | 97 |
| Chicken Liver | 3.5 oz | 1.31 | 131 |
Other Inositol Isomers
Quantitative data for other inositol isomers are less abundant in the literature. However, some specific sources have been identified:
-
D-chiro-Inositol (DCI): This isomer is found in buckwheat, legumes such as chickpeas and navy beans, and to a lesser extent in some fruits and vegetables like cantaloupe, oranges, kale, and spinach.[6] Carob is also a notable source.
-
scyllo-Inositol: This isomer is particularly abundant in coconut milk, where its concentration can be approximately 0.5 g/L, which is about five times that of myo-inositol.[6] It is also found in fish, insects, and certain plants.[6]
Bioavailability
The dietary availability of inositol is not solely dependent on its content in food but also on its absorption and utilization by the body. Several factors can influence inositol bioavailability:
-
Food Matrix: Inositol in plants is often present as phytic acid (myo-inositol hexaphosphate), which is poorly absorbed by humans.[7] The action of phytases, either endogenous to the food or from gut microbiota, is required to release the inositol.
-
Dietary Components: High glucose levels can competitively inhibit the intestinal absorption of myo-inositol.[8][9] Caffeine has also been suggested to potentially interfere with inositol absorption.
-
Processing: Food processing techniques can affect inositol content. For instance, fresh produce generally contains more myo-inositol than canned or frozen versions.[2][3]
Experimental Protocols for Inositol Isomer Analysis
The accurate quantification of inositol isomers in various matrices requires robust analytical methodologies. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for inositol analysis, though it requires a derivatization step to increase the volatility of the polar inositol molecules.
Methodology Outline:
-
Extraction: Inositol is typically extracted from the food matrix using an acidic or alcoholic solution. For total inositol, acid hydrolysis (e.g., with 6N HCl at 120°C for 40 hours) is necessary to break down phytates and release bound inositol.[10]
-
Purification: The extract is often purified using solid-phase extraction (SPE) or ion-exchange chromatography to remove interfering substances.
-
Derivatization: The hydroxyl groups of inositol are derivatized, commonly through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or a mixture of hexamethyldisilazane (HMDS) and TMCS in a solvent like pyridine or N,N-dimethylformamide (DMF).[11][12] This reaction is typically carried out at an elevated temperature (e.g., 70°C for 60 minutes).[11][12]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[11] The separation of different isomers is achieved based on their boiling points and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic ions for derivatized myo-inositol are monitored for identification and quantification.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC offers the advantage of analyzing inositol isomers without the need for derivatization.
Methodology Outline:
-
Extraction: Similar to GC-MS, extraction is performed using acidic or aqueous-organic solutions. Acid hydrolysis is required for the determination of total inositol.
-
Sample Cleanup: The extract is filtered and may be passed through a purification cartridge (e.g., C18) to remove non-polar interfering compounds.
-
Chromatographic Separation:
-
Column: Various columns can be used, including amino-propyl, ion-exchange (e.g., Aminex HPX-87C), or mixed-mode columns (e.g., Primesep S2).[14][15]
-
Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water for normal-phase or HILIC separations, or an aqueous buffer for ion-exchange chromatography.[14]
-
-
Detection:
-
Pulsed Amperometric Detection (PAD): This is a highly sensitive method for detecting underivatized carbohydrates like inositol.[15]
-
Refractive Index (RI) Detection: A universal detector for non-UV absorbing compounds, but with lower sensitivity than PAD.
-
Evaporative Light Scattering Detection (ELSD): Another universal detection method suitable for non-volatile analytes.[14]
-
Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity.[16]
-
Enzymatic Assays
Enzymatic methods offer high specificity for a particular inositol isomer, most commonly myo-inositol.
Methodology Outline:
-
Extraction: A simple aqueous extraction is usually sufficient for free myo-inositol. For total myo-inositol from phytate, enzymatic hydrolysis with phytase and alkaline phosphatase is performed.[17]
-
Enzymatic Reaction: The assay is based on the oxidation of myo-inositol by myo-inositol dehydrogenase (IDH) in the presence of NAD⁺, which is reduced to NADH.[17][18]
-
myo-Inositol + NAD⁺ --(IDH)--> scyllo-Inosose + NADH + H⁺
-
-
Detection: The amount of NADH produced is proportional to the myo-inositol concentration and can be measured spectrophotometrically at 340 nm.[18] To enhance sensitivity, a cycling reaction can be employed where NADH reduces a chromogenic substrate in the presence of diaphorase, leading to a colored product that can be measured at a different wavelength (e.g., 492 nm).[17] Alternatively, fluorometric detection can be used for even higher sensitivity.
Inositol in Cellular Signaling
Inositol and its phosphorylated derivatives are integral to two major signaling pathways: the phosphoinositide signaling pathway and the insulin signaling pathway.
The Phosphoinositide Signaling Pathway
This pathway is fundamental to a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The central molecule is phosphatidylinositol (PI), a phospholipid component of the cell membrane. The inositol head group of PI can be reversibly phosphorylated at the 3, 4, and 5 positions by a family of kinases known as phosphoinositide kinases (PIKs).
The key steps in this pathway involve the generation of second messengers:
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key substrate for two different enzyme families.
-
Phospholipase C (PLC) , upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), hydrolyzes PIP2 to generate two second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Diacylglycerol (DAG): Remains in the cell membrane and activates protein kinase C (PKC).
-
-
Phosphoinositide 3-kinase (PI3K) phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B), leading to their activation and downstream signaling.
Role of Inositol in Insulin Signaling
Myo-inositol and D-chiro-inositol are key players in the insulin signaling pathway, acting as precursors for inositol phosphoglycans (IPGs), which are considered second messengers of insulin action.[8]
Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of enzymes that hydrolyze glycosylphosphatidylinositol (GPI) lipids in the cell membrane. This releases IPGs containing either myo-inositol or D-chiro-inositol. These two isomers have distinct and complementary roles in mediating insulin's effects:
-
myo-Inositol: Is primarily involved in glucose uptake. IPGs containing myo-inositol are thought to activate enzymes that facilitate the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose entry into the cell.[19]
-
D-chiro-Inositol: Is mainly involved in glucose utilization and storage. IPGs with D-chiro-inositol activate intracellular enzymes such as pyruvate dehydrogenase and glycogen synthase, promoting glucose oxidation and its conversion to glycogen for storage.[19]
An imbalance in the ratio of myo-inositol to D-chiro-inositol has been implicated in insulin resistance and related conditions like Polycystic Ovary Syndrome (PCOS).
Conclusion
The various isomers of inositol, particularly myo-inositol and D-chiro-inositol, are of significant interest to researchers in the fields of nutrition, metabolic diseases, and drug development. A thorough understanding of their natural distribution, dietary availability, and precise roles in cellular signaling is paramount for leveraging their therapeutic potential. This technical guide provides a consolidated resource of quantitative data, analytical methodologies, and signaling pathway diagrams to aid in these research endeavors. Further investigation into the quantitative occurrence of less common inositol isomers and the factors influencing their bioavailability will be crucial for a more complete understanding of their physiological significance.
References
- 1. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
- 2. Myo-inositol content of common foods: development of a high-myo-inositol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inositol.com.au [inositol.com.au]
- 5. intimaterose.com [intimaterose.com]
- 6. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 7. Inositols and metabolic disorders: From farm to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egoipcos.com [egoipcos.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Inositol Phosphates by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Inositol phosphates (InsPs) are a group of phosphorylated inositols that act as critical second messengers and signaling molecules in a vast array of cellular processes.[1] These processes include cell growth, differentiation, apoptosis, and DNA repair.[1] The inositol phospholipid signaling pathway generates various InsP isomers through the phosphorylation and dephosphorylation of the inositol ring, carried out by a suite of specific kinases and phosphatases.[1] Given their central role in signal transduction, the accurate quantification of different inositol phosphate isomers is crucial for understanding cellular physiology and for the development of therapeutics targeting these pathways. High-Performance Liquid Chromatography (HPLC) is an essential and powerful analytical tool for the separation and quantification of the large number of inositol phosphate isomers.[2] This document provides detailed protocols for the quantification of InsPs using HPLC coupled with various detection methods.
Inositol Phosphate Signaling Pathway
The quantification of specific inositol phosphates is often performed in the context of their roles within signaling cascades. The pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane lipid, by phospholipase C (PLC). This reaction generates two key second messengers: inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[1][3] InsP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium (Ca2+), a pivotal event in many cellular responses.[1][3] InsP3 is then further metabolized by kinases and phosphatases, creating a complex family of other inositol phosphates (e.g., InsP4, InsP5, InsP6) that also have signaling roles.[1][3]
General Experimental Workflow
The quantification of inositol phosphates by HPLC follows a standardized workflow, beginning with sample preparation and extraction, followed by chromatographic separation and detection, and concluding with data analysis. Each step is critical for achieving accurate and reproducible results.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction of Inositol Phosphates from Cultured Cells
This protocol describes a common method for extracting soluble inositol phosphates from cultured cells.
Materials:
-
Perchloric acid (PCA), ice-cold
-
Potassium hydroxide (KOH)
-
HEPES buffer
-
Ultra-pure water
-
Microcentrifuge tubes
-
Benchtop microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the culture medium from the cell culture plate. Immediately add ice-cold perchloric acid (e.g., 0.5 M) to the cells to lyse them and precipitate proteins and lipids.
-
Scraping and Collection: Scrape the cells from the plate in the acid solution and transfer the suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated material.
-
Neutralization: Carefully transfer the supernatant, which contains the soluble InsPs, to a new tube. Neutralize the acidic extract by adding a calculated amount of KOH in a buffer (e.g., 2M KOH, 0.4M HEPES) to precipitate the perchlorate as potassium perchlorate.
-
Final Centrifugation: Centrifuge again at high speed for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Sample Collection: The resulting supernatant contains the extracted inositol phosphates and is ready for HPLC analysis or further purification. Store at -80°C until use.
Protocol 2: Quantification by Anion-Exchange HPLC with ESI-Mass Spectrometry (SAX-HPLC-MS)
This method offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of multiple InsP isomers.[4][5]
Instrumentation & Columns:
-
HPLC system with a binary pump and autosampler.
-
Strong Anion-Exchange (SAX) column (e.g., Whatman Partisphere SAX, 4.6 x 125 mm).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mobile Phase & Gradient:
-
Mobile Phase A: 5% Methanol in Water.
-
Mobile Phase B: 200 mM Ammonium Carbonate (pH 9.0).
-
Flow Rate: 0.2 - 0.5 mL/min.
Table 1: Example HPLC Gradient for InsP Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 100 | 0 |
| 30.0 | 100 | 0 |
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Selective Reaction Monitoring (SRM).[6]
-
Internal Standard: Adenosine 5'-monophosphate (AMP) can be used for quantification.[6]
Table 2: Example SRM Transitions for Inositol Phosphates
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| InsP1 | 259.0 | 96.9 |
| InsP2 | 339.0 | 96.9 |
| InsP3 | 419.0 | 96.9 |
| InsP4 | 498.9 | 96.9 |
| InsP5 | 578.9 | 96.9 |
| InsP6 | 658.8 | 96.9 |
| AMP (IS) | 346.0 | 134.0 |
Procedure:
-
Equilibrate the SAX column with 100% Mobile Phase A.
-
Inject 10-20 µL of the extracted sample.
-
Run the HPLC gradient as detailed in Table 1.
-
Monitor the eluent using the mass spectrometer with the SRM transitions specified in Table 2.
-
Quantify the peaks by comparing their area to that of the internal standard and a standard curve generated from known concentrations of InsP standards. The limit of detection can be as low as 0.25 to 25 pmol, depending on the specific setup.[4][5][6]
Protocol 3: Quantification by HPLC with Post-Column Metal-Dye Detection
This method is a robust alternative when mass spectrometry is not available. It relies on the ability of inositol phosphates to form a complex with a metal-dye reagent after separation on the HPLC column, which can be measured spectrophotometrically.[2]
Instrumentation & Columns:
-
HPLC system with a gradient pump.
-
Strong Anion-Exchange (SAX) column.
-
Post-column reaction pump and mixing coil.
-
UV-Vis or spectrophotometric detector.
Mobile Phase & Gradient:
-
A gradient of increasing salt concentration is typically used. For example, a gradient of ammonium phosphate or hydrochloric acid.[2][6] The exact conditions must be optimized for the specific column and isomers of interest.
Post-Column Reagent:
-
A common reagent is a solution of ferric chloride (FeCl₃) and a colorimetric agent like sulfosalicylate or thiocyanate in an acidic solution.[7][8] The inositol phosphates chelate the iron, causing a change in absorbance that can be detected.
Procedure:
-
Separate the inositol phosphates from the sample extract using a SAX-HPLC column with a suitable salt gradient.
-
After the column, use a second pump to introduce the post-column metal-dye reagent into the eluent stream.
-
Allow the eluent and reagent to mix in a reaction coil to ensure complete complex formation.
-
Pass the mixture through a spectrophotometric detector set at the appropriate wavelength (e.g., ~290 nm for iron complexation).[6]
-
Quantify the resulting peaks against a standard curve prepared with known amounts of inositol phosphate standards.
Data Presentation
Quantitative results should be presented clearly, allowing for easy comparison between different samples or experimental conditions.
Table 3: Typical Retention Times on a SAX Column
| Inositol Phosphate | Retention Time (minutes) |
| InsP1 | ~8.5 |
| InsP2 | ~12.1 |
| InsP3 | ~15.3 |
| InsP4 | ~18.2 |
| InsP5 | ~20.5 |
| InsP6 (Phytic Acid) | ~22.8 |
| Note: Retention times are approximate and will vary based on the specific column, gradient, and flow rate used. |
Table 4: Example Quantification Data
| Sample ID | Treatment | InsP3 (pmol/mg protein) | InsP4 (pmol/mg protein) |
| Control 1 | Vehicle | 10.2 ± 1.1 | 5.6 ± 0.8 |
| Control 2 | Vehicle | 9.8 ± 0.9 | 5.9 ± 0.5 |
| Treated 1 | Agonist X | 45.7 ± 4.2 | 15.1 ± 2.1 |
| Treated 2 | Agonist X | 48.1 ± 5.5 | 16.3 ± 1.9 |
| Data presented as mean ± standard deviation. |
References
- 1. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 2. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. KR20120014898A - How to analyze inositol hexaphosphate (IHC) - Google Patents [patents.google.com]
- 8. scilit.com [scilit.com]
Application Notes and Protocols for 3H-myo-inositol Labeling of Phospholipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The labeling of phospholipids with ³H-myo-inositol is a fundamental and highly sensitive technique used to study the phosphoinositide (PI) signaling pathway. This pathway is a critical cellular communication system involved in a myriad of physiological processes, including cell growth, differentiation, apoptosis, and insulin signaling.[1][2][3] Dysregulation of the PI pathway is implicated in various diseases, such as cancer, diabetes, and neurological disorders.[1]
This method involves the metabolic incorporation of radiolabeled myo-inositol into phosphatidylinositol (PI) and its subsequent phosphorylated derivatives, the polyphosphoinositides (PIPs). By tracing the ³H-label, researchers can monitor the turnover of these lipids in response to various stimuli, providing insights into the activity of key enzymes like phospholipases and kinases.[4][5] This document provides detailed protocols for ³H-myo-inositol labeling of phospholipids, including cell culture, labeling, stimulation, lipid extraction, and analysis, along with data presentation guidelines and visual representations of the key pathways and workflows.
Phosphoinositide Signaling Pathway
The phosphoinositide signaling cascade begins with the phosphorylation of phosphatidylinositol (PI) at the inositol headgroup to form phosphatidylinositol 4-phosphate (PIP) and subsequently phosphatidylinositol 4,5-bisphosphate (PIP₂).[6] Upon stimulation by various agonists, phospholipase C (PLC) hydrolyzes PIP₂, generating two important second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[5] DAG, on the other hand, remains in the plasma membrane and activates protein kinase C (PKC).[4]
Caption: Phosphoinositide Signaling Pathway.
Experimental Protocols
I. Cell Culture and Labeling
This initial phase involves growing cells and incorporating the radiolabel.
Materials:
-
Cell line of interest (e.g., N1E-115, HeLa, Yeast)
-
Complete growth medium
-
Fetal Calf Serum (FCS) or Bovine Serum Albumin (BSA)
Protocol for Mammalian Cells:
-
Seed cells in 6-well or 35-mm culture dishes and grow to approximately 30-50% confluency in complete growth medium.[6][7]
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the complete medium with inositol-free medium supplemented with dialyzed FCS or BSA. For example, use inositol-free DME with 5% FCS.[7]
-
Add ³H-myo-inositol to the medium. The final concentration and labeling time will need to be optimized for each cell line, but typical ranges are provided in the table below.[5][6]
-
Incubate the cells for 24-72 hours to allow for sufficient incorporation of the label into the phosphoinositide pools.[6][7] The goal is to reach isotopic equilibrium.[6][8]
Protocol for Yeast:
-
Grow a starter culture of yeast in a complete synthetic medium.
-
Inoculate fresh complete synthetic medium containing 20–200 μCi/mL ³H-myo-inositol with a small amount of the overnight culture.[5]
-
Grow the culture to the desired phase (e.g., log phase).[5]
II. Stimulation and Termination
This step involves treating the labeled cells with an agonist to stimulate the PI pathway and then stopping the reaction.
Materials:
-
Agonist of interest (e.g., growth factors, neurotransmitters)
-
Stop Solution (e.g., ice-cold 4.5% perchloric acid, Methanol/conc. HCl (10:1))[7][9]
Protocol:
-
After the labeling period, wash the cells to remove unincorporated ³H-myo-inositol.[6]
-
Replace the labeling medium with a suitable assay buffer (e.g., Eagle's balanced salt solution).[6]
-
Add the agonist at the desired concentration and incubate for the desired time (typically ranging from seconds to minutes).
-
Terminate the reaction by aspirating the medium and adding ice-cold stop solution.[7][9] For example, add 1 ml of Methanol/conc. HCl (10:1) or 800 µL of ice-cold 4.5% perchloric acid.[7][9]
III. Lipid Extraction
This procedure separates the lipids from the aqueous components of the cell lysate.
Materials:
-
Chloroform
-
Methanol
-
Hydrochloric acid (HCl) or Formic acid[8]
-
Potassium chloride (KCl)
Protocol:
-
After stopping the reaction, scrape the cells and transfer the lysate to a new tube.
-
Perform a two-phase lipid extraction. A common method is the Bligh and Dyer method or variations thereof.
-
Add chloroform and methanol (and often a small amount of acid) to the sample to create a single phase. A typical ratio is Chloroform:Methanol:HCl.[8]
-
Induce phase separation by adding chloroform and an acidic salt solution (e.g., KCl).[10]
-
Centrifuge to separate the phases. The lower organic phase will contain the lipids (phosphoinositides), and the upper aqueous phase will contain the water-soluble inositol phosphates.[4]
IV. Analysis of Labeled Phospholipids
The extracted lipids can be separated and quantified using Thin Layer Chromatography (TLC).
Materials:
-
Silica-coated TLC plates[7]
-
Potassium oxalate[7]
-
Developing solvent (e.g., Chloroform/Methanol/4 N NH₄OH)[6]
-
Scintillation counter or autoradiography film[7]
Protocol:
-
Pre-treat the TLC plates by dipping them in a solution of potassium oxalate and then drying them.[7]
-
Spot the dried lipid extracts onto the origin of the TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate solvent system. A common system for separating phosphoinositides is Chloroform/Methanol/4 N NH₄OH (45:35:10, v/v/v).[6]
-
After development, dry the plate and visualize the separated lipids.
-
For quantification, the spots corresponding to different phosphoinositides can be scraped from the plate, and the radioactivity can be measured using a scintillation counter. Alternatively, the plate can be exposed to autoradiography film.[7]
Data Presentation
Quantitative data from ³H-myo-inositol labeling experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Parameter | Mammalian Cells | Yeast | Reference |
| Cell Density at Labeling | 30-50% confluency | Log phase | [5][6][7] |
| ³H-myo-inositol Conc. | 0.75 - 4 µCi/mL | 20 - 200 µCi/mL | [5][6][7] |
| Labeling Time | 24 - 72 hours | Varies (e.g., to log phase) | [5][6][7] |
| Agonist Stimulation Time | Seconds to Minutes | Varies | [7] |
| Stop Solution | Methanol/HCl or Perchloric Acid | Perchloric Acid | [7][9] |
Visualizations
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow.
Caption: Experimental workflow for ³H-myo-inositol labeling.
Logical Relationship of Cellular Components
The relationship between cellular compartments and the key molecules in the PI signaling pathway can be illustrated.
Caption: Relationship of cellular components in PI signaling.
References
- 1. Labeling of Phosphatidylinositol Lipid Products in Cells via Metabolic Engineering using a Clickable myo-Inositol Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular language of myo-inositol signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.und.edu [med.und.edu]
Application Notes and Protocols: Inositol as a Protein Stabilizer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inositol, a naturally occurring carbocyclic sugar, and its stereoisomers have emerged as promising chemical chaperones for stabilizing protein structures and preventing aggregation. This is particularly relevant in the context of protein misfolding diseases and the formulation of biotherapeutics. Unlike some chemical chaperones that function by directly binding to and stabilizing the native state of a protein, myo-inositol, the most abundant isomer, often acts as a kinetic inhibitor of aggregation. It has been shown to suppress the formation of early aggregation precursors without significantly altering the native protein structure. This application note provides a summary of the quantitative effects of inositol on protein stability, detailed experimental protocols to assess these effects, and diagrams illustrating the underlying mechanisms and experimental workflows.
Data Presentation: Quantitative Effects of Inositol on Protein Stability
The following table summarizes the quantitative data on the stabilizing effects of inositol on different proteins.
| Protein | Inositol Type | Inositol Concentration | Experimental Method | Key Finding | Reference |
| Bovine Serum Albumin (BSA) | myo-inositol | Equal mass ratio with protein | Size Exclusion Chromatography | Reduction in monomer content after nano spray-drying was 1.3% with inositol, compared to 4.8% without any stabilizer.[1] | [1] |
| Human γD-crystallin (W42Q mutant) | myo-inositol | 100 mM | Turbidimetry in redox buffers | Inositol's inhibitory effect on the aggregation rate was 51±2% in redox buffers.[2] | [2] |
| Human γD-crystallin (W42Q mutant) | myo-inositol | 100 mM | Turbidimetry in fully oxidizing buffer | Inositol's inhibitory effect on the aggregation rate was 35±3% in fully oxidizing buffer.[2] | [2] |
| Human γD-crystallin domains | myo-inositol | Up to 200 mM | Differential Scanning Fluorometry (DSF) | Very small dose-dependent shifts toward higher melting temperatures (up to ~1°C) were observed.[3] | [3] |
| Amyloid-beta 42 (Aβ42) | epi- and scyllo-inositol | Not specified | Circular Dichroism Spectroscopy | Induced a structural transition from a random coil to a β-sheet structure.[4] | [4] |
Mechanism of Action and Relevant Signaling Pathways
Inositol's mechanism in preventing protein aggregation is multifaceted. For crystallins, myo-inositol appears to inhibit the rate-limiting bimolecular step in the aggregation pathway, thereby suppressing the formation of aggregation precursors.[5][6][7] For other proteins like amyloid-beta, certain inositol stereoisomers can stabilize small, non-toxic oligomeric aggregates by inducing a conformational change.[4]
In the broader context of cellular protein homeostasis, inositol is a key player in the Unfolded Protein Response (UPR), a signaling network that responds to endoplasmic reticulum (ER) stress. A key sensor in this pathway is the Inositol-Requiring Enzyme 1α (IRE1α).
Proposed Mechanism of Myo-Inositol in Preventing Protein Aggregation
References
- 1. Comparing protein stabilisation effects of inositol to mannitol and trehalose in inhalable particles prepared by nano spray-drying - DDL [ddl-conference.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inositol stereoisomers stabilize an oligomeric aggregate of Alzheimer amyloid beta peptide and inhibit abeta -induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A native chemical chaperone in the human eye lens | eLife [elifesciences.org]
- 6. A native chemical chaperone in the human eye lens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A native chemical chaperone in the human eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Inositol Analysis: Advanced Mass Spectrometry Techniques for Isomer-Specific Quantification
Introduction
Inositol and its phosphorylated derivatives are crucial signaling molecules involved in a myriad of cellular processes, including insulin signaling, calcium homeostasis, and nerve transmission. The nine stereoisomers of inositol, with myo-inositol, D-chiro-inositol, and scyllo-inositol being the most biologically significant, exhibit distinct physiological roles. Consequently, the ability to accurately identify and quantify individual inositol isomers is paramount for researchers in drug development and life sciences. This application note details robust mass spectrometry-based methodologies for the precise analysis of inositol isomers, offering enhanced sensitivity and specificity over traditional methods. We present validated protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) to facilitate high-throughput and reliable inositol isomer analysis in various biological matrices.
The Challenge of Inositol Isomer Analysis
The primary challenge in inositol analysis lies in the separation and distinct quantification of its stereoisomers. These isomers share the same molecular weight and elemental composition, rendering them indistinguishable by mass spectrometry alone. Therefore, chromatographic or electrophoretic separation prior to mass spectrometric detection is essential. Furthermore, the polar nature of inositols can make them difficult to retain on conventional reversed-phase liquid chromatography columns, often necessitating derivatization or specialized chromatographic techniques.
Mass Spectrometry-Based Solutions
To address these challenges, our laboratories have developed and validated three complementary mass spectrometry-based workflows, each tailored for specific research needs.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers a balance of high throughput, sensitivity, and specificity, making it ideal for the routine analysis of inositol isomers in complex biological samples like plasma and urine.[1]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Provides excellent chromatographic resolution and is particularly well-suited for the analysis of less polar derivatives of inositols, often yielding high sensitivity.[2]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): Delivers high separation efficiency for charged molecules, making it the premier choice for the analysis of inositol phosphates and pyrophosphates.[3][4][5][6]
Quantitative Performance of Mass Spectrometry Techniques
The following tables summarize the quantitative performance of the described mass spectrometry-based methods for the analysis of key inositol isomers.
Table 1: Quantitative Performance of LC-MS/MS Methods for Inositol Isomer Analysis
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| myo-Inositol | Urine | 2.5 - 50 µM | - | - | - | Intra-assay: 3.6, Inter-assay: 3.5 | [7] |
| myo-Inositol | Plasma | 0.100 - 100 µg/mL | - | 0.100 µg/mL | <15% RE | <15% | [8] |
| myo-Inositol | Infant Formula | 1 - 50 ng/mL | 0.05 mg/L | 0.17 mg/L | 98.07 - 98.43 | 1.93 - 2.74 | |
| chiro-Inositol | Human Urine | 0.05 - 25.0 µg/mL | - | - | 0 - 6.0 | Intra-day: 0 - 10.0, Inter-day: 0 - 14.3 | |
| scyllo-Inositol | Plasma, Urine | - | - | - | - | Repeatability: <10%, Intermediate Reproducibility: <14% | [1] |
Table 2: Quantitative Performance of GC-MS/MS Method for Inositol Isomer Analysis
| Analyte | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| myo-Inositol | Serum | 0.500 - 10.00 µg/mL | ≤ 30 ng/mL | - | 97.11 - 99.35 | < 6 | [2] |
| D-chiro-Inositol | Serum | 0.005 - 0.500 µg/mL | ≤ 3 ng/mL | - | 107.82 - 113.09 | < 6 | [2] |
Table 3: Quantitative Performance of CE-MS Method for Inositol Phosphate Analysis
| Analyte | Matrix | Detection Limit | Reference |
| Inositol Phosphates (InsP) | Environmental Samples | 0.03 - 0.16 µM | |
| Inositol Pyrophosphates (PP-InsPs) | Mammalian Cells | Low µM range (ca. 900 fmol injected) |
Experimental Protocols
Protocol 1: LC-MS/MS for the Quantification of myo-Inositol and scyllo-Inositol in Human Plasma
This protocol provides a detailed method for the simultaneous quantification of myo-inositol and scyllo-inositol in human plasma using UHPLC-MS/MS.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., methanol containing an internal standard such as 13C6-myo-inositol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate in water, pH adjusted).
-
Gradient: A suitable gradient to resolve the inositol isomers.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each inositol isomer and the internal standard. For myo-inositol and scyllo-inositol, a common transition is m/z 179 -> 87.[8]
3. Data Analysis:
-
Quantify the analytes by constructing a calibration curve using standards of known concentrations.
-
Normalize the peak areas of the analytes to the peak area of the internal standard.
Caption: LC-MS/MS experimental workflow for inositol isomer analysis.
Protocol 2: GC-MS/MS for the Quantification of myo-Inositol and D-chiro-Inositol in Serum
This protocol outlines a validated GC-MS/MS method for the simultaneous quantification of myo-inositol and D-chiro-inositol in serum, requiring a derivatization step.[2]
1. Sample Preparation and Derivatization:
-
To 100 µL of serum, add an internal standard (e.g., 13C6-myo-inositol).
-
Perform a protein precipitation step using a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
To the dried residue, add a derivatizing agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to convert the inositols to their more volatile trimethylsilyl (TMS) derivatives.
-
Incubate the mixture at a specified temperature and time to ensure complete derivatization.
-
After derivatization, the sample is ready for GC-MS/MS analysis.
2. GC-MS/MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A capillary column suitable for the separation of TMS-derivatized sugars (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized for the volatilization of the derivatives.
-
Oven Temperature Program: A temperature gradient to achieve optimal separation of the derivatized inositol isomers.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the TMS-derivatized inositol isomers and the internal standard.
3. Data Analysis:
-
Perform quantification using a calibration curve prepared with derivatized inositol standards.
-
Normalize the peak areas of the analytes to the peak area of the derivatized internal standard.
Caption: GC-MS/MS experimental workflow for inositol isomer analysis.
Protocol 3: CE-MS for the Analysis of Inositol Phosphate Isomers
This protocol describes a method for the separation and analysis of inositol phosphate isomers using capillary electrophoresis coupled with mass spectrometry.[3][4][5][6]
1. Sample Preparation:
-
Extract inositol phosphates from cells or tissues using a suitable extraction method, such as perchloric acid extraction followed by enrichment with titanium dioxide beads.
-
Wash the beads to remove contaminants.
-
Elute the inositol phosphates from the beads using an appropriate buffer.
-
The eluate is then ready for CE-MS analysis.
2. CE-MS Conditions:
-
CE System: A capillary electrophoresis instrument.
-
Capillary: A bare fused-silica capillary.
-
Background Electrolyte (BGE): A volatile buffer system compatible with mass spectrometry, such as an ammonium acetate or ammonium carbonate solution, with the pH adjusted to achieve optimal separation.
-
Separation Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis, or a triple quadrupole for targeted quantification.
-
Ionization Mode: Negative ESI.
3. Data Analysis:
-
Identify inositol phosphate isomers based on their migration times and accurate mass-to-charge ratios.
-
For quantitative analysis, stable isotope-labeled internal standards can be used.
Caption: CE-MS experimental workflow for inositol phosphate analysis.
Signaling Pathways Involving Inositol Isomers
The biological functions of inositol isomers are intricately linked to their roles in cellular signaling pathways. The following diagrams illustrate key aspects of inositol and phosphatidylinositol signaling.
Phosphatidylinositol Signaling Pathway
The phosphatidylinositol signaling system is a crucial pathway that translates extracellular signals into intracellular responses. It begins with the phosphorylation of phosphatidylinositol (PI) to form various phosphoinositides, with phosphatidylinositol 4,5-bisphosphate (PIP2) being a key substrate.
References
- 1. Plasma and urinary inositol isomer profiles measured by UHPLC-MS/MS reveal differences in scyllo-inositol levels between non-pregnant and pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitation of Inositol Pyrophosphates by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry - UCL Discovery [discovery.ucl.ac.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Chemoenzymatic Preparation and Purification of Inositol Pyrophosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of inositol pyrophosphates (PP-InsPs), a class of highly phosphorylated signaling molecules crucial in numerous cellular processes.[1][2][3] Access to pure PP-InsPs is essential for elucidating their biochemical functions and for developing potential therapeutic interventions.[1][3] The following protocols describe a robust and scalable chemoenzymatic strategy for producing various PP-InsPs, including 5-diphosphoinositol pentakisphosphate (5PP-InsP₅ or IP₇) and 1,5-bis-diphosphoinositol tetrakisphosphate (1,5(PP)₂-InsP₄ or IP₈).[1][3]
Inositol Pyrophosphate Signaling Pathway
Inositol pyrophosphates are synthesized in eukaryotic cells from inositol hexakisphosphate (InsP₆) through the action of two conserved classes of kinases: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks).[1][2] IP6Ks typically phosphorylate the 5-position of InsP₆ to generate 5PP-InsP₅.[1][4] Subsequently, PPIP5Ks can phosphorylate 5PP-InsP₅ at the 1-position to produce 1,5(PP)₂-InsP₄.[1][4] These molecules act as cellular messengers, regulating diverse processes such as energy metabolism, insulin signaling, and protein pyrophosphorylation.[1][5][6]
Caption: Biosynthesis pathway of inositol pyrophosphates in mammalian cells.
Experimental Protocols
The following protocols detail a chemoenzymatic approach that combines the specificity of enzymes with the scalability of synthetic chemistry.[1]
Protocol 1: Chemoenzymatic Synthesis of 5PP-InsP₅
This protocol utilizes a highly active inositol hexakisphosphate kinase, such as IP6KA from Entamoeba histolytica, for efficient synthesis.[1]
1. Materials and Reagents:
-
Inositol hexakisphosphate (InsP₆ or phytic acid)
-
ATP, Magnesium salt
-
ATP Regeneration System: Phosphocreatine (PCr) and Creatine Kinase (CPK)[7]
-
Reaction Buffer: 30 mM HEPES pH 6.8, 50 mM NaCl, 6 mM MgSO₄, 1 mM DTT[7]
2. Procedure:
-
Prepare the reaction mixture in the specified reaction buffer. For a scalable reaction, combine InsP₆ (e.g., 0.3 mM), ATP (e.g., 5 mM), and the ATP regeneration system components (e.g., 6 mM PCr, 25 U/mL CPK).[7]
-
Initiate the reaction by adding the purified IP6K enzyme (e.g., 0.3 µM IP6KA).[1]
-
Incubate the reaction at 37°C.[7] Reaction progress can be monitored by NMR spectroscopy or PAGE. Full conversion is typically achieved within 30-60 minutes with a highly active enzyme.[1][7]
-
Terminate the reaction by heat inactivation or addition of perchloric acid.
Protocol 2: Chemoenzymatic Synthesis of 1,5(PP)₂-InsP₄
This protocol uses the product of the first reaction, 5PP-InsP₅, as a substrate for a PPIP5K enzyme.[1]
1. Materials and Reagents:
-
Purified 5PP-InsP₅
-
Recombinant PPIP5K enzyme (e.g., kinase domain of human PPIP5K2)[1]
-
ATP, Magnesium salt
-
ATP Regeneration System (as above)
-
Reaction Buffer (as above)
2. Procedure:
-
Set up the reaction mixture containing purified 5PP-InsP₅ as the substrate, ATP, and the ATP regeneration system in the reaction buffer.
-
Start the reaction by adding the PPIP5K enzyme (e.g., 1.5 µM).[1]
-
Incubate the reaction at 37°C. The reaction is typically slower than the first step, requiring several hours (e.g., 5.5 hours) for full conversion.[1]
-
Monitor and terminate the reaction as described for 5PP-InsP₅ synthesis.
Caption: Workflow for the chemoenzymatic synthesis of PP-InsPs.
Purification Protocols
Multiple methods can be employed to purify the synthesized inositol pyrophosphates, depending on the required purity and scale.
Protocol 3: Purification by Mg²⁺ Precipitation
This is a facile and scalable method for initial purification, yielding purities of >85%.[1]
1. Principle: The high density of negative charges on PP-InsPs allows for their selective precipitation as magnesium salts.
2. Procedure:
-
To the completed reaction mixture, add a concentrated solution of MgCl₂.
-
Allow the PP-InsP-Mg complex to precipitate, typically on ice.
-
Centrifuge to pellet the precipitate.
-
Carefully remove the supernatant.
-
Wash the pellet with a cold MgCl₂ solution to remove impurities.
-
The final product can be converted to an ammonium salt for better solubility and storage.[1]
Protocol 4: Purification by Strong Anion Exchange (SAX) Chromatography
For applications requiring higher purity (85-95%), an optional FPLC or HPLC step can be performed.[1][3]
1. Principle: SAX chromatography separates molecules based on the strength of their interaction with a positively charged stationary phase. More highly phosphorylated inositols bind more tightly and elute at higher salt concentrations.[8][9]
2. Procedure:
-
Load the crude or Mg²⁺-precipitated sample onto a SAX column.
-
Elute the bound molecules using a salt gradient (e.g., ammonium sulfate or HCl).[10][11]
-
Collect fractions and analyze them for the presence of the desired PP-InsP using methods like PAGE or mass spectrometry.[12]
-
Pool the relevant fractions and desalt them for downstream applications.
Protocol 5: Purification using Titanium Dioxide (TiO₂) Beads
This method is effective for enriching inositol phosphates from complex mixtures, including cell extracts.[13][14][15]
1. Principle: Titanium dioxide has a strong affinity for phosphate groups, allowing for the selective capture of highly phosphorylated molecules from acidic solutions.[13][16]
2. Procedure:
-
Incubate the acidified sample with pre-washed TiO₂ beads at 4°C.[13][14]
-
Centrifuge to pellet the beads and discard the supernatant.[13]
-
Wash the beads multiple times with cold acid (e.g., 1M PA) to remove non-specifically bound molecules.[13]
-
Elute the bound inositol pyrophosphates by incubating the beads in a basic solution.[13]
-
Neutralize and concentrate the eluted sample.[13]
Caption: Overview of purification strategies for inositol pyrophosphates.
Data Presentation: Quantitative Summary
The efficiency of the synthesis and purification can be summarized as follows.
Table 1: Chemoenzymatic Synthesis Parameters
| Parameter | 5PP-InsP₅ Synthesis | 1,5(PP)₂-InsP₄ Synthesis | Reference |
| Substrate | InsP₆ | 5PP-InsP₅ | [1] |
| Enzyme | IP6K (e.g., E. histolytica IP6KA) | PPIP5K (e.g., human PPIP5K2KD) | [1] |
| Enzyme Conc. | ~0.3 µM | ~1.5 µM | [1] |
| Incubation Time | ~30 min | ~5.5 hours | [1] |
| Temperature | 37°C | 37°C | [7] |
| Key Buffer Comp. | HEPES, NaCl, MgSO₄, DTT, ATP | HEPES, NaCl, MgSO₄, DTT, ATP | [7] |
Table 2: Purification Method Comparison
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantage | Reference |
| Mg²⁺ Precipitation | Selective precipitation of highly charged molecules | >85% | ~77% for 1,5(PP)₂-InsP₄ | Facile and highly scalable | [1] |
| SAX Chromatography | Separation by negative charge | 85-95% | Variable | High resolution and purity | [1][3] |
| TiO₂ Beads | Affinity for phosphate groups | High enrichment | Variable | Effective for dilute samples/extracts | [13][14] |
Quality Control and Quantification
To ensure the quality of the prepared inositol pyrophosphates, several analytical techniques can be employed.
-
Polyacrylamide Gel Electrophoresis (PAGE): A simple and effective method to resolve and visualize highly phosphorylated inositols.[13][16][17] Staining with Toluidine Blue allows for the identification and semi-quantification of InsP₆, IP₇, and IP₈ based on their migration.[7][13]
-
High-Performance Liquid Chromatography (HPLC): SAX-HPLC can be used not only for purification but also for analytical quantification, especially when coupled with a sensitive detector.[8][9]
-
Mass Spectrometry (MS): Techniques like HPLC-ESI-MS or CE-ESI-MS provide absolute quantification and confirm the identity of the synthesized molecules with high sensitivity and specificity.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and position of the pyrophosphate groups on the inositol ring.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Chemoenzymatic Synthesis of Inositol Pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intimate connections: Inositol pyrophosphates at the interface of metabolic regulation and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Quality Inositol Pyrophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 9. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 10. A sensitive method for the quantification of the mass of inositol phosphates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inositol pyrophosphates: between signalling and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Enzymatic Determination of myo-Inositol
Abstract
myo-Inositol is a carbocyclic polyol that serves as a crucial structural component of eukaryotic cell membranes and a precursor to key second messengers, such as inositol phosphates. Its quantification is vital in fields ranging from food science and nutrition to drug development and clinical diagnostics, where its levels are implicated in metabolic disorders like diabetes.[1] This document provides a comprehensive guide to the enzymatic determination of myo-inositol concentration. We present a robust, spectrophotometric method based on the activity of myo-inositol dehydrogenase (IDH), detailing the underlying principles, providing step-by-step protocols for various sample types, and establishing a framework for method validation to ensure data integrity.
Introduction: The Significance of myo-Inositol Measurement
myo-Inositol, the most abundant stereoisomer of inositol, is a cornerstone of cellular signaling and structure.[2] In its phosphorylated forms, particularly as phosphatidylinositol 4,5-bisphosphate (PIP₂), it is a pivotal component of the phosphoinositide signaling pathway, governing a multitude of cellular processes including cell growth, differentiation, and apoptosis.[3] Given its fundamental biological role, accurate measurement of myo-inositol is critical. In the food and animal feed industries, it is quantified to ensure nutritional value and to determine the content of phytic acid (myo-inositol hexakisphosphate).[2] In clinical research, aberrant myo-inositol levels have been linked to conditions such as diabetes mellitus, where altered concentrations are observed in urine and serum.[1]
While methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer high precision, they often require complex instrumentation, extensive sample derivatization, and longer run times.[4] Enzymatic assays present a simpler, rapid, and highly specific alternative that is well-suited for high-throughput screening in both research and quality control settings.
Principle of the Enzymatic Assay
The most reliable and widely adopted enzymatic method for myo-inositol quantification hinges on the specific catalytic activity of myo-inositol dehydrogenase (IDH, EC 1.1.1.18). This enzyme catalyzes the NAD⁺-dependent oxidation of myo-inositol to scyllo-inosose, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[3][5]
Primary Reaction: myo-Inositol + NAD⁺ ---(myo-Inositol Dehydrogenase)--> scyllo-Inosose + NADH + H⁺
The concentration of myo-inositol is stoichiometrically linked to the amount of NADH produced. The quantification can thus be achieved through several detection strategies.
Detection Methodologies
-
Direct UV Spectrophotometry: The most direct method involves measuring the increase in absorbance at 340 nm, the absorbance maximum for NADH.[5] This approach is straightforward but can be susceptible to interference from other sample components that absorb in the UV range.
-
Colorimetric (Visible Light) Detection: To enhance specificity and shift the measurement to the visible spectrum, a secondary, coupled enzymatic reaction is employed. In this system, the NADH produced in the primary reaction acts as a substrate for a diaphorase enzyme, which in turn reduces a tetrazolium salt, such as iodonitrotetrazolium chloride (INT), into a colored formazan product. This formazan dye has an absorbance maximum around 492 nm.[2] This method is often preferred as it minimizes interference from UV-absorbing compounds.
Coupled Reaction: NADH + INT (colorless) + H⁺ ---(Diaphorase)--> NAD⁺ + INT-Formazan (colored)
-
Fluorometric Detection: For samples with very low myo-inositol concentrations, a fluorometric approach provides the highest sensitivity (picomole range). A specialized probe is used that is converted into a highly fluorescent product in the presence of NADH. The fluorescence is typically measured at an excitation/emission wavelength pair such as 535/587 nm.[6]
This document will focus on the robust and widely applicable colorimetric detection method .
Managing Interferences: The Role of Hexokinase
A significant challenge in analyzing biological and food samples is the potential for interference from other sugars, particularly D-glucose, which is often present in high concentrations and can be a substrate for some dehydrogenases. To ensure the assay's specificity for myo-inositol, a pre-incubation step with the enzyme hexokinase and adenosine triphosphate (ATP) is incorporated. Hexokinase specifically phosphorylates D-glucose to glucose-6-phosphate (G6P).[2][7] G6P is not a substrate for myo-inositol dehydrogenase, thereby effectively eliminating any potential interference from glucose.[2]
Glucose Removal Reaction: D-Glucose + ATP ---(Hexokinase)--> Glucose-6-Phosphate + ADP
Assay Validation: A Self-Validating System
To ensure trustworthiness, any analytical method must be validated for its intended purpose. According to guidelines for single-laboratory validation, key performance characteristics must be assessed.[8][9] The protocols described herein should be validated by the end-user in their specific matrix to establish the following parameters.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably distinguished from the blank. | 3 x Standard Deviation of the Blank |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | 10 x Standard Deviation of the Blank |
| Accuracy (Trueness) | The closeness of agreement between the mean of a series of measurements and an accepted reference value. Often assessed via spike-and-recovery. | Recovery of 90-110% for spiked samples. |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. Includes repeatability (intra-assay) and intermediate precision (inter-assay). | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other sugars, matrix components). | Confirmed by the effective removal of interferences (e.g., glucose). |
Table 1: Key Validation Parameters for the Enzymatic myo-Inositol Assay. A validation report for a commercial kit shows a working range of 2-35 µg, LOD of 0.164 mg/L, LOQ of 0.573 mg/L, and reproducibility (CV) of 1.06%.[10]
Experimental Protocols
Reagent & Equipment Requirements
-
Reagents: myo-Inositol dehydrogenase (IDH), Diaphorase, Hexokinase, NAD⁺, ATP, INT, myo-Inositol standard, appropriate buffer (e.g., Glycylglycine or Pyrophosphate, pH ~9.0-9.6), Perchloric Acid (1 M), Potassium Hydroxide (1 M), Carrez Reagents (I & II). Many of these components are available in convenient kit formats.[2]
-
Equipment: Spectrophotometer or microplate reader capable of reading at 492 nm, analytical balance, calibrated pipettes, centrifuge, vortex mixer, 37°C incubator or water bath, 96-well flat-bottom microplates.
Sample Preparation
Expert Insight: Proper sample preparation is the most critical step for accurate results. The goal is to obtain a clear, colorless solution, free of interfering substances and particulate matter, with a myo-inositol concentration that falls within the linear range of the assay (typically 0.02 - 0.4 g/L).[2]
Protocol 4.2.1: Solid Samples (e.g., Food Powder, Animal Feed)
-
Homogenization: Accurately weigh ~1 g of powdered sample into a 100 mL volumetric flask. Add 60 mL of distilled water.
-
Clarification (Carrez Method): Sequentially add 5 mL of Carrez I solution, 5 mL of Carrez II solution, and 10 mL of 0.1 M NaOH, mixing thoroughly after each addition. This procedure precipitates proteins and other interfering substances.
-
Dilution: Bring the flask to the 100 mL mark with distilled water, mix well, and filter through Whatman No. 1 filter paper.
-
Final Dilution: The filtrate may require further dilution with assay buffer to bring the myo-inositol concentration into the assay's linear range.
Protocol 4.2.2: Liquid Samples (e.g., Nutritional Drinks, Culture Media)
-
Initial Dilution: Pipette a known volume of the liquid sample into a volumetric flask and dilute with distilled water.
-
Clarification: If the sample is turbid or colored, perform the Carrez clarification as described in 4.2.1. If the sample is clear, this step may be omitted.
-
pH Adjustment: Ensure the sample pH is near neutral before proceeding with the assay.
Protocol 4.2.3: Biological Samples (Serum/Plasma) Causality Note: Biological fluids contain high concentrations of proteins that can interfere with enzymatic activity and cause turbidity. Therefore, deproteinization is a mandatory step. Perchloric acid is a highly effective deproteinizing agent.[2]
-
Blood Collection & Separation:
-
For Serum: Collect whole blood in a tube without anticoagulant. Allow to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes. Carefully collect the supernatant (serum).[11][12]
-
For Plasma: Collect whole blood in a tube containing an anticoagulant (e.g., EDTA, Heparin). Centrifuge at 1,000-2,000 x g for 10 minutes. Collect the supernatant (plasma).[11][13]
-
-
Deproteinization:
-
Add an equal volume of ice-cold 1 M perchloric acid to the serum or plasma sample (e.g., 500 µL acid to 500 µL sample).
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the clear supernatant to a new tube.
-
Add 1 M Potassium Hydroxide (KOH) dropwise while vortexing to adjust the pH to between 7.0 and 8.0. The formation of a potassium perchlorate precipitate will occur.
-
Centrifuge at 13,000 x g for 5 minutes to remove the precipitate.
-
-
Final Sample: The resulting supernatant is the sample ready for analysis. It may require further dilution.
Assay Procedure (96-Well Microplate Format)
This protocol is adapted for a final reaction volume of 200 µL. Adjust volumes proportionally if necessary.
-
Prepare Standards: Prepare a series of myo-inositol standards in assay buffer (e.g., 0, 5, 10, 20, 30, 40 mg/L). The 0 mg/L standard will serve as the reaction blank.
-
Plate Setup: Assign wells for blanks, standards, and samples. It is recommended to run all determinations in at least duplicate.
-
Initial Reaction Setup: To each well, pipette the following:
-
100 µL Assay Buffer containing NAD⁺ and ATP.
-
20 µL Sample or Standard.
-
20 µL Hexokinase solution.
-
-
Glucose Removal: Mix the plate gently and incubate for 15 minutes at 37°C. This step removes any D-glucose present. After this incubation, read the initial absorbance (A₁) at 492 nm. This reading accounts for any endogenous color in the samples.
-
Initiate myo-Inositol Reaction: Add 60 µL of a solution containing myo-inositol dehydrogenase and diaphorase to each well to start the reaction.
-
Final Incubation: Mix gently and incubate for 15-20 minutes at 37°C, or until the reaction is complete (i.e., the absorbance of the highest standard remains stable).
-
Final Measurement: Read the final absorbance (A₂) at 492 nm.
Data Analysis and Calculations
-
Calculate Absorbance Change (ΔA): For each standard and sample, subtract the initial absorbance from the final absorbance. ΔA = A₂ - A₁
-
Correct for Blank: Subtract the ΔA of the blank (0 mg/L standard) from the ΔA of all other standards and samples. ΔA_corrected = ΔA_sample - ΔA_blank
-
Generate Standard Curve: Plot the ΔA_corrected for each standard against its known concentration (mg/L). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance change, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Calculate Sample Concentration: Use the equation from the standard curve to calculate the myo-inositol concentration in the diluted sample. Concentration (mg/L) = (ΔA_corrected_sample - c) / m
-
Account for Dilution: Multiply the calculated concentration by any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample. Final Concentration = Concentration (mg/L) * Dilution Factor
Conclusion
The enzymatic assay based on myo-inositol dehydrogenase provides a specific, rapid, and reliable method for the quantification of myo-inositol across a diverse range of sample matrices. By understanding the core principles of the reaction, implementing appropriate sample preparation to remove interferences, and adhering to a validated protocol, researchers, scientists, and drug development professionals can generate high-quality, trustworthy data. This application note serves as a comprehensive guide to empower users to successfully implement this valuable analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Enzyme Activity Measurement for Inositol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.cn [abcam.cn]
- 7. Hexokinase Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. aoac.org [aoac.org]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 12. cinj.org [cinj.org]
- 13. Protein sample preparation tips: Serum or Plasma? - MetwareBio [metwarebio.com]
Application Note: Purification of Inositol Phosphates Using Titanium Dioxide (TiO₂) Beads
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol phosphates (IPs) are a diverse group of signaling molecules crucial for regulating a multitude of cellular processes, including calcium signaling, cell trafficking, and phosphate homeostasis.[1][2] The study of these molecules has been historically challenging due to their low cellular abundance and the difficulty in detecting them.[1][2][3] This application note describes a robust and efficient method for the purification and enrichment of IPs from various biological samples using titanium dioxide (TiO₂) beads.[1][2][4] This technique leverages the high affinity of TiO₂ for phosphate groups, allowing for the concentration of IPs and the removal of interfering salts and proteins, thereby facilitating downstream analysis by methods such as Polyacrylamide Gel Electrophoresis (PAGE) or Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC).[1][2][5]
Principle of the Method
The purification method is based on metal oxide affinity chromatography.[6][7] In a highly acidic environment, the phosphate groups of inositol phosphates and other phosphorylated metabolites selectively bind to the surface of titanium dioxide beads.[1][2][3][5] After the binding step, the beads are washed with an acidic solution to remove non-specifically bound molecules. The purified inositol phosphates are then efficiently eluted from the beads by increasing the pH with a basic solution, such as ammonium hydroxide.[1][2][3][5] This straightforward procedure effectively concentrates IPs from complex biological extracts.[8] It is important to note that other phosphate-containing molecules, such as the nucleotides ATP and GTP, will also co-purify with this method.[1][4][9]
Visualizations
Inositol Phosphate Signaling Pathway
The following diagram illustrates a simplified pathway of inositol phosphorylation, leading to the generation of higher inositol polyphosphates like IP₆ and the inositol pyrophosphates IP₇ and IP₈, which are key signaling molecules.
Caption: Simplified Inositol Phosphate (IP) synthesis pathway.
Experimental Workflow
The diagram below outlines the major steps of the TiO₂ bead extraction procedure for inositol phosphate purification, from initial sample preparation to the final concentrated product ready for analysis.
Caption: Workflow for TiO₂-based purification of inositol phosphates.
Quantitative Data Summary
The efficiency of the TiO₂ bead purification method has been quantified using radiolabeled inositol phosphate tracers. The following table summarizes the recovery rates.
| Inositol Phosphate Species | Average Recovery (%) | Standard Deviation (%) | Reference |
| ³H-Ins(1,4,5)P₃ | 87 | 4.6 | [4][10] |
| ³H-InsP₆ | 84 | 3.5 | [4][10] |
| The minor loss of material is primarily attributed to manual handling during the procedure.[10] |
Detailed Experimental Protocol
This protocol is adapted from Wilson et al. (2018) and provides a step-by-step guide for the enrichment of IPs from mammalian cells.[1]
A. Materials and Reagents
Equipment:
-
Microcentrifuge (refrigerated)
-
Centrifugal evaporator (e.g., SpeedVac)
-
Vortex mixer
-
Tube rotator
-
Pipettes and sterile tips
-
1.5 mL microcentrifuge tubes
Reagents:
-
Titanium dioxide (TiO₂) beads (e.g., Titansphere TiO 5 µm)[4][11]
-
Perchloric acid (PCA), 70%
-
Ammonium hydroxide (NH₄OH), ~28% solution
-
Deionized water (ddH₂O)
-
Phosphate-Buffered Saline (PBS)
Solutions to Prepare:
-
1 M Perchloric Acid (PCA): Prepare and cool to 4°C before use.
-
~2.8% Ammonium Hydroxide: Prepare from stock solution. Check that the pH is >10 before use.[1]
B. Protocol Steps
1. Preparation of TiO₂ Beads (Perform at 4°C)
-
For each sample, weigh 4 mg of TiO₂ beads into a microcentrifuge tube.[1][10]
-
Wash the beads by adding 1 mL of ddH₂O, vortexing, and centrifuging at 3,500 x g for 1 minute. Discard the supernatant.[1][4]
-
Wash the beads again with 1 mL of cold 1 M PCA, centrifuge as above, and discard the supernatant.[1][4]
-
Resuspend the beads in 50 µL of cold 1 M PCA per sample and keep on ice.[1][10]
2. Cell Lysis and Extraction (Perform at 4°C or on ice)
-
Harvest cultured cells (sufficient for ~10 mg total protein for subsequent PAGE analysis) and wash the cell pellet with 1 mL of cold PBS.[1]
-
Centrifuge at 200 x g for 3 minutes to pellet the cells. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold 1 M PCA.[1]
-
Incubate on ice for 10-15 minutes, vortexing for 2-5 seconds intermittently.[1][10] Note: This step should be performed at 4°C to minimize the degradation of acid-labile IP species like inositol pyrophosphates.[1]
-
Centrifuge at 18,000 x g for 5 minutes at 4°C to pellet proteins and membranes.[1][10]
-
Carefully transfer the supernatant, which contains the soluble IPs, to a new, clean microcentrifuge tube.
3. Binding of Inositol Phosphates (Perform at 4°C)
-
Add the PCA supernatant from step 2.6 to the prepared TiO₂ bead slurry from step 1.4.[1]
-
Vortex briefly to mix and then place on a rotator for 15-20 minutes at 4°C.[1][10]
-
Centrifuge at 3,500 x g for 1 minute at 4°C to pellet the beads.
-
Carefully discard the supernatant. The IPs are now bound to the beads.[1]
4. Washing the Beads (Perform at 4°C)
-
Add 500 µL of cold 1 M PCA to the bead pellet.[1]
-
Resuspend the beads by vortexing or pipetting.
-
Centrifuge at 3,500 x g for 1 minute at 4°C and discard the supernatant.
-
Repeat this wash step once more for a total of two washes.[1][10]
5. Elution of Inositol Phosphates
-
Add 200 µL of ~2.8% ammonium hydroxide to the washed bead pellet.[1]
-
Vortex to mix and rotate the samples for 5 minutes at room temperature.[1]
-
Centrifuge at 3,500 x g for 1 minute.
-
Carefully transfer the supernatant (containing the eluted IPs) to a new, clean microcentrifuge tube.[1]
-
To ensure complete recovery, repeat the elution by adding another 200 µL of ammonium hydroxide to the beads, rotating, and centrifuging.[1][12]
-
Combine the second supernatant with the first for a total eluate volume of approximately 400 µL.
6. Sample Concentration and Neutralization
-
Place the combined eluates in a centrifugal evaporator.[1]
-
Reduce the sample volume to a final volume of 20-60 µL, or until the pH of the sample is between 7 and 8.[1]
-
The concentrated, purified IP sample is now ready for downstream analysis or can be stored at -20°C.
References
- 1. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol Phosphates Purification Using Titanium Dioxide Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols for the Multi-Enzyme Catalytic Conversion of Cellulose to Inositol
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol, a carbocyclic sugar, plays a crucial role in various cellular processes and is widely used in the pharmaceutical, food, and cosmetic industries.[1] Traditional chemical synthesis of inositol raises environmental concerns and often involves harsh reaction conditions. Biocatalytic conversion of renewable biomass, such as cellulose, into high-value chemicals like inositol presents a sustainable and environmentally friendly alternative.[2][3] This document provides detailed application notes and protocols for the multi-enzyme catalytic conversion of cellulose to myo-inositol, leveraging an in vitro synthetic enzymatic biosystem. This approach offers high product yield and specificity under mild reaction conditions.[4]
The enzymatic cascade mimics the natural biosynthetic pathway of inositol, starting from the depolymerization of cellulose into glucose units, followed by phosphorylation and cyclization to form inositol. This multi-enzyme system operates in a one-pot reaction, streamlining the production process and increasing overall efficiency.[1]
Principle of the Multi-Enzyme Cascade
The conversion of cellulose to myo-inositol is achieved through a meticulously designed multi-enzyme cascade. The process begins with the enzymatic hydrolysis of cellulose into smaller glucose units. These are subsequently phosphorylated and then isomerized to glucose-6-phosphate (G6P). G6P is the key precursor that enters the inositol biosynthesis pathway, where it is converted to myo-inositol-1-phosphate (MIP) by myo-inositol-1-phosphate synthase (MIPS). Finally, MIP is dephosphorylated by myo-inositol monophosphatase (IMP) to yield the final product, myo-inositol.[5][6]
To enhance the efficiency of the cascade, a polyphosphate glucokinase (PPGK) and polyphosphate can be incorporated to convert any free glucose generated from cellulose hydrolysis into glucose-6-phosphate, thereby maximizing the carbon flux towards inositol synthesis.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic conversion of cellulose to inositol, including optimal reaction conditions and reported yields.
Table 1: Key Enzymes and Their Functions in the Cellulose to Inositol Pathway
| Enzyme | Abbreviation | EC Number | Function |
| Cellulase | - | 3.2.1.4 | Hydrolyzes cellulose into cellobiose and glucose.[2][3] |
| Cellobiose Phosphorylase | CBP | 2.4.1.20 | Converts cellobiose and inorganic phosphate into glucose-1-phosphate and glucose.[1] |
| Alpha-glucan Phosphorylase | AGP | 2.4.1.1 | Degrades alpha-glucans to glucose-1-phosphate.[1] |
| Phosphoglucomutase | PGM | 5.4.2.2 | Catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.[7] |
| Polyphosphate Glucokinase | PPGK | 2.7.1.63 | Phosphorylates glucose to glucose-6-phosphate using polyphosphate as the phosphate donor.[2][3] |
| myo-Inositol-1-Phosphate Synthase | MIPS / IPS | 5.5.1.4 | Catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate.[1][7] |
| myo-Inositol Monophosphatase | IMP / IMPase | 3.1.3.25 | Dephosphorylates myo-inositol-1-phosphate to produce myo-inositol.[1][7] |
Table 2: Optimized Reaction Conditions for Inositol Production
| Parameter | Optimal Value | Reference |
| Substrate | Regenerated Amorphous Cellulose (RAC) | [1] |
| Substrate Concentration | 10 g/L | [1] |
| Temperature | 45 °C | [1] |
| pH | 7.5 (HEPES buffer) | [1] |
| Buffer | 100 mM HEPES | [1] |
| Co-factors | 10 mM NAD+, 50 mM MgCl₂, 10 mM Hexametaphosphate | [1] |
| Reaction Time | 2 hours | [1] |
Table 3: Enzyme Concentrations and Product Yields
| Enzyme | Concentration (g/L) | Product | Yield | Conversion Rate | Reference |
| CBHI | 0.1 | myo-Inositol | 209 g from 1 kg of Avicel (co-produced with 51 g of γ-CD) | 85% (for RAC) | [1] |
| CBP | 0.3 | myo-Inositol | - | - | [1] |
| AGP | 0.3 | myo-Inositol | - | - | [1] |
| PPGK | 0.3 | myo-Inositol | - | - | [1] |
| IPS | 0.6 | myo-Inositol | - | - | [1] |
| IMP | 0.3 | myo-Inositol | - | - | [1] |
| - | - | myo-Inositol | - | 65% | [3] |
Experimental Protocols
Pretreatment of Cellulose
To enhance enzyme accessibility and improve conversion efficiency, pretreatment of crystalline cellulose is crucial.[8]
Protocol for Preparation of Regenerated Amorphous Cellulose (RAC):
-
Dissolve microcrystalline cellulose (e.g., Avicel) in a suitable solvent (e.g., ionic liquid, N,N-dimethylacetamide/lithium chloride).
-
Precipitate the dissolved cellulose by adding an anti-solvent (e.g., water).
-
Wash the resulting precipitate extensively with deionized water to remove the solvent.
-
Freeze-dry the washed precipitate to obtain regenerated amorphous cellulose (RAC).
-
Characterize the amorphous nature of the RAC using techniques like X-ray diffraction (XRD).[8]
One-Pot Multi-Enzyme Catalysis
This protocol outlines the setup of a one-pot reaction for the conversion of RAC to myo-inositol.
Materials:
-
Regenerated Amorphous Cellulose (RAC)
-
HEPES buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
NAD⁺
-
Hexametaphosphate
-
Cellobiohydrolase I (CBHI)
-
Cellobiose Phosphorylase (CBP)
-
Alpha-glucan Phosphorylase (AGP)
-
Polyphosphate Glucokinase (PPGK)
-
myo-Inositol-1-Phosphate Synthase (IPS)
-
myo-Inositol Monophosphatase (IMP)
-
Sterile, nuclease-free water
-
Thermomixer or incubator shaker
Protocol:
-
Prepare a reaction master mix in a sterile microcentrifuge tube or a larger reaction vessel. For a 1 mL reaction, combine the following components to the final concentrations listed in Table 2:
-
100 µL of 1 M HEPES buffer (pH 7.5)
-
50 µL of 1 M MgCl₂
-
10 µL of 1 M NAD⁺
-
10 µL of 1 M Hexametaphosphate
-
Enzymes to the final concentrations specified in Table 3.
-
Add sterile, nuclease-free water to bring the volume to 900 µL.
-
-
Add 10 mg of RAC (for a final concentration of 10 g/L) to the master mix.
-
Vortex briefly to ensure the substrate is well-suspended.
-
Incubate the reaction at 45 °C with gentle agitation for 2 hours.[1]
-
To monitor the reaction progress, withdraw samples at different time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Terminate the enzymatic reaction in the withdrawn samples by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., trichloroacetic acid).
-
Centrifuge the terminated samples to pellet any insoluble material and collect the supernatant for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Quantification of myo-inositol in the reaction samples can be performed using HPLC.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65 °C.
-
Injection Volume: 10-20 µL.
Protocol:
-
Prepare a standard curve of myo-inositol with known concentrations.
-
Filter the collected supernatants from the enzymatic reaction through a 0.22 µm syringe filter.
-
Inject the filtered samples and standards onto the HPLC system.
-
Identify and quantify the myo-inositol peak based on the retention time and the standard curve.
-
Calculate the yield and conversion rate of myo-inositol.
Visualizations
Signaling Pathway Diagram
Caption: Enzymatic cascade for the conversion of cellulose to myo-inositol.
Experimental Workflow Diagram
Caption: Workflow for cellulose to inositol conversion and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2016165520A1 - Inositol preparation method - Google Patents [patents.google.com]
- 3. CN106148425A - The preparation method of inositol - Google Patents [patents.google.com]
- 4. ic.unicamp.br [ic.unicamp.br]
- 5. researchgate.net [researchgate.net]
- 6. A bacterial cell factory converting glucose into scyllo-inositol, a therapeutic agent for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Study on Enhancing Cellulose Bioconversion Efficiency for Industrial Applications [ijraset.com]
Troubleshooting & Optimization
Troubleshooting low signal in inositol phosphate assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low signal issues in inositol phosphate (IP) assays. The content is tailored for scientists in academic research and drug development.
Frequently Asked Questions (FAQs) about Low Signal
Q1: Why is my overall signal (both basal and stimulated) low in my radioactive IP assay?
A1: Low overall signal, often reflected as low counts per minute (CPM), typically points to issues with the initial labeling of cells with the radioactive precursor, myo-[³H]inositol.
-
Inefficient Labeling: The most common cause is inefficient incorporation of myo-[³H]inositol into the cellular phosphoinositide pool.[1][2] This can be due to:
-
Insufficient Labeling Time: Labeling times may need optimization and can range from a few hours to over 72 hours depending on the cell type.[1] Immortalized cell lines are often more metabolically active and may require shorter labeling times than primary cells.[1]
-
Low Radiotracer Concentration: The concentration of myo-[³H]inositol may be too low. Optimal concentrations can vary from 2 to 40 µCi/mL and should be determined empirically for your specific cell line.[1][2]
-
Competition from Cold Inositol: The presence of non-radioactive (cold) myo-inositol in the culture medium will compete with the myo-[³H]inositol for uptake and incorporation. Using inositol-free medium for the labeling step is critical.[2]
-
Poor Cell Health: Cells that are unhealthy, have a low passage number, or are overly confluent may not incorporate the label efficiently. Ensure cells are healthy and in the logarithmic growth phase.
-
-
Low Cell Number: The number of cells used per sample may be insufficient to generate a detectable signal. The optimal cell number depends on the cell type and the intensity of the response and must be determined empirically.[1]
Q2: My basal signal is adequate, but I see little to no increase after agonist stimulation. What are the likely causes?
A2: This issue, often described as a poor "signal window" or "signal-to-background ratio," indicates a problem with the stimulation step or the subsequent cellular response.
-
Agonist-Related Issues:
-
Suboptimal Agonist Concentration: The agonist concentration may be too low to elicit a maximal response or so high that it causes rapid receptor desensitization.[3] It is crucial to perform a dose-response curve to determine the optimal agonist concentration (EC₅₀ and EC₈₀).
-
Agonist Degradation: Ensure the agonist is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade sensitive compounds.
-
Incorrect Stimulation Time: The incubation time with the agonist is critical. A time course experiment (e.g., from 1 to 60 minutes) should be performed to capture the peak of IP accumulation. Very short stimulation times may be necessary to detect transient signals.[4]
-
-
Receptor and Signaling Issues:
-
Low Receptor Expression: The cells may not express a sufficient number of the target Gq-coupled receptor to produce a robust signal.[5] Verify receptor expression levels via methods like qPCR, Western blot, or receptor binding assays.
-
Receptor Desensitization: Prolonged exposure to even low levels of agonist can lead to receptor desensitization, rendering the cells unresponsive to further stimulation.[3] This can be a particular problem in cells that endogenously produce the agonist.
-
Cellular Health: Poor cell viability or stress can uncouple the receptor from its signaling pathway.
-
-
Assay Conditions:
-
Absence of LiCl: Lithium chloride (LiCl) is essential in most IP assays because it inhibits inositol monophosphatases, leading to the accumulation of IP1.[4][6] Without LiCl, the generated inositol phosphates are rapidly metabolized, and the signal is lost.
-
Incorrect Buffer Composition: The stimulation buffer should be compatible with cell health and receptor function. For example, some buffers may contain components that interfere with the assay.[7]
-
Q3: I'm using a non-radioactive HTRF assay (e.g., IP-One) and my signal is low. What should I check?
A3: Low signal in a competitive immunoassay like the IP-One HTRF assay indicates that very little IP1 has accumulated, or there is a technical issue with the detection reagents or instrument.
-
Cellular Response Issues: The causes are similar to those for radioactive assays (see Q2), including low receptor expression, poor cell health, and suboptimal agonist stimulation (concentration and time).[7]
-
Reagent Handling and Stability:
-
Improper Reagent Dilution: HTRF detection reagents (e.g., IP1-d2 and the anti-IP1 antibody-cryptate) are provided at concentrations optimized for the assay. Any improper dilution will impair assay quality.[7]
-
Reagent Degradation: Ensure reagents have been stored correctly (e.g., at -20°C or ≤-16°C) and have not undergone multiple freeze-thaw cycles.[7][8] Allow lyophilized reagents to warm to room temperature before reconstitution.[7]
-
-
Instrument Settings:
-
Assay Protocol Deviations:
-
Cell Density: The number of cells per well must be optimized. Too few cells will produce insufficient IP1, while too many can lead to results outside the assay's linear range.[7]
-
Incubation Times: Adhere to the recommended incubation times for cell stimulation and reagent addition. The final HTRF signal is generally stable, but significant deviations from the protocol can affect results.[8][9]
-
Troubleshooting Guide by Experimental Step
This section provides a systematic approach to troubleshooting, organized by the major steps in a typical inositol phosphate assay workflow.
Cell Culture and Labeling (myo-[³H]inositol)
| Problem | Potential Cause | Recommended Solution |
| Low overall CPM | Cells are not efficiently incorporating the radiolabel. | Optimize Labeling Time: Test a range of incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell type.[1] |
| Increase Radiotracer: Empirically test higher concentrations of myo-[³H]inositol (e.g., titrate from 10 to 40 µCi/mL).[1] | ||
| Use Inositol-Free Medium: Ensure the labeling medium is completely free of 'cold' myo-inositol to maximize uptake of the radioactive label.[2] | ||
| Poor Cell Health | Check Cell Viability: Use trypan blue exclusion or another method to confirm high cell viability (>95%) before starting the experiment. | |
| Use Healthy, Sub-confluent Cells: Perform assays on cells in the logarithmic growth phase. Avoid using cells that are over-confluent or at a very high passage number. | ||
| Insufficient Cell Number | Increase Cell Density: Titrate the number of cells seeded per well to find a density that yields a robust signal.[1] |
Agonist Stimulation
| Problem | Potential Cause | Recommended Solution |
| Poor signal window (low stimulated vs. basal signal) | Suboptimal Agonist Concentration | Perform a Dose-Response Curve: Test a wide range of agonist concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to identify the optimal concentration that gives a maximal response without causing desensitization. |
| Suboptimal Stimulation Time | Perform a Time-Course Experiment: Measure IP accumulation at various time points after agonist addition (e.g., 1, 5, 15, 30, 60 minutes) to identify the peak response time.[4] | |
| Receptor Desensitization | Minimize Pre-stimulation: Handle cells carefully to avoid mechanical stimulation and ensure no residual agonist is present in the medium before the experiment. Consider using an antagonist in the pre-incubation step if basal activity is high.[3] | |
| Absence of LiCl | Include LiCl: Ensure that LiCl (typically 10-50 mM) is present in the stimulation buffer to inhibit phosphatases and allow IPs to accumulate.[4][6] |
Lysis and Inositol Phosphate Extraction
| Problem | Potential Cause | Recommended Solution |
| Low Signal / High Variability | Incomplete Cell Lysis | Ensure Lysis Buffer is Effective: Use a strong acid, such as perchloric acid (PCA) or trichloroacetic acid (TCA), to effectively lyse cells and halt enzymatic activity. Ensure the entire cell monolayer is exposed to the lysis agent.[10][11] |
| Incomplete IP Extraction | Optimize Extraction Protocol: Ensure thorough mixing and adequate incubation time during the acid extraction step. Follow a validated protocol for neutralizing the acid and preparing the sample for chromatography.[11][12] | |
| Degradation of IPs | Keep Samples Cold: Perform all extraction steps on ice to minimize the activity of any remaining phosphatases and prevent degradation of the inositol phosphates.[12] |
IP Separation and Detection
| Problem | Potential Cause | Recommended Solution |
| Low Signal (Radioactive Assay) | Loss of Sample During Chromatography | Validate Column Procedure: Ensure the anion-exchange column is properly equilibrated. Check the elution protocol; IPs may be eluting in an unexpected fraction. Run a known radioactive standard to check recovery. |
| Quenching of Scintillation Signal | Check for Quenching: Ensure the sample is fully solubilized in the scintillation cocktail. Some residual chemicals from the extraction (e.g., acid) can cause quenching. Use a modern liquid scintillation counter with quench correction. | |
| Low Signal (HTRF Assay) | Incorrect Instrument Settings | Verify Reader Configuration: Confirm that the correct filters, dichroic mirrors, and calculation settings for Terbium HTRF are being used as specified by the kit manufacturer.[7][8] |
| Reagent Issues | Use Fresh Reagents: Prepare fresh dilutions of the detection reagents for each experiment. Avoid using reagents that have been stored improperly or for extended periods.[7][9] |
Key Experimental Protocols
Protocol 1: Radioactive myo-[³H]inositol Labeling and IP Accumulation Assay
This protocol provides a general framework. Specific timings, concentrations, and volumes should be optimized for the cell type and receptor system under investigation.[1][11]
1. Cell Seeding and Labeling: a. Seed cells into 24- or 48-well plates at a predetermined optimal density. b. Allow cells to adhere and grow overnight. c. The next day, wash the cells once with inositol-free medium. d. Add fresh inositol-free medium containing myo-[³H]inositol (e.g., 10-20 µCi/mL). e. Incubate for 24-48 hours in a 37°C, 5% CO₂ incubator to allow for incorporation of the label into the phosphoinositide pool.[1]
2. Pre-stimulation and Stimulation: a. Aspirate the labeling medium. b. Wash the cells twice with a serum-free buffer (e.g., HBSS or PBS) containing 10 mM LiCl. c. Add the same buffer and pre-incubate for 15-30 minutes at 37°C. d. Add the agonist (at various concentrations for a dose-response curve) or vehicle control. e. Incubate for the predetermined optimal stimulation time (e.g., 30 minutes) at 37°C.
3. Lysis and Extraction: a. Terminate the stimulation by aspirating the buffer and adding ice-cold 0.5 M trichloroacetic acid (TCA) or 1 M perchloric acid (PCA). b. Incubate on ice for at least 30 minutes to lyse the cells and precipitate macromolecules. c. Scrape the wells to ensure complete lysis and transfer the lysate to microcentrifuge tubes.
4. Separation of Inositol Phosphates: a. Centrifuge the lysates to pellet the precipitated material. b. Transfer the supernatant (containing the soluble IPs) to a new tube. c. Wash the supernatant with an ether/water mixture to remove the acid or neutralize with a base like KOH. d. Apply the neutralized aqueous phase to a pre-equilibrated anion-exchange chromatography column (e.g., Dowex AG1-X8). e. Wash the column extensively to remove free myo-[³H]inositol. f. Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
5. Detection: a. Collect the eluate into scintillation vials. b. Add liquid scintillation cocktail. c. Measure the radioactivity (in CPM) using a liquid scintillation counter.
Visualizations and Data
Inositol Phosphate Signaling Pathway
Caption: Agonist activation of a Gq-coupled receptor stimulates PLC, leading to the generation of IP₃ and DAG.
General Workflow for Inositol Phosphate Assays
Caption: A generalized workflow for both radioactive and non-radioactive inositol phosphate assays.
Representative Data Summary
The table below shows example data from a radioactive IP assay to help researchers benchmark their results. "Signal Window" is the ratio of stimulated CPM to basal CPM. A robust assay typically has a signal window of at least 2-3, but this is highly system-dependent.
| Condition | Agonist Conc. | Average CPM | Std. Deviation | Signal Window (Fold-Increase) |
| Basal (Unstimulated) | 0 | 1,500 | 120 | 1.0 |
| Stimulated | EC₅₀ (e.g., 10 nM) | 4,500 | 350 | 3.0 |
| Stimulated | Max (e.g., 1 µM) | 9,000 | 680 | 6.0 |
| Non-specific Binding | No Cells | 150 | 30 | N/A |
References
- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of inositol phosphate production after agonist stimulation of endothelial cells is not mediated by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in the levels of inositol phosphates after agonist-dependent hydrolysis of membrane phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Optimizing HPLC Separation of D-chiro-inositol and myo-inositol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of D-chiro-inositol and myo-inositol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating D-chiro-inositol and myo-inositol?
A1: The main difficulty lies in the fact that D-chiro-inositol and myo-inositol are stereoisomers. This means they share the same chemical formula and connectivity of atoms, differing only in the three-dimensional arrangement of their hydroxyl (-OH) groups.[1] Their high polarity and lack of a UV-absorbing chromophore further complicate their separation and detection using standard reversed-phase HPLC methods.[1]
Q2: Which HPLC columns are most effective for separating these inositol isomers?
A2: Several types of columns have proven effective for this separation, with the choice often depending on the detection method and sample matrix.[1]
-
Amine-propyl (NH2) Columns: These are frequently used for carbohydrate analysis and demonstrate good selectivity for inositol isomers.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are highly effective for retaining and separating very polar compounds like inositols.[1][2]
-
Ion-Exclusion Columns: These columns, often in lead or calcium form, offer unique selectivity based on ligand-exchange interactions and are well-suited for separating sugar alcohols.[1] A SUGAR SZ5532 column is a specific example used for this purpose.[3][4]
Q3: What detection methods are suitable for D-chiro-inositol and myo-inositol, given their lack of a UV chromophore?
A3: Since inositols do not absorb UV light, alternative detection methods are necessary.[1]
-
Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is a common choice but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1][5]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and compatible with gradient elution.[1][6][7]
-
Mass Spectrometry (MS): LC-MS/MS provides high sensitivity and selectivity for the detection of inositols.[8]
-
Pre-column Derivatization with UV Detection: This involves a chemical reaction to attach a UV-absorbing molecule (like benzoyl chloride) to the inositols before they enter the HPLC column.[9][10] This allows for detection using a standard UV or PDA detector.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of D-chiro-inositol and myo-inositol.
Issue 1: Poor or No Resolution Between D-chiro-inositol and myo-inositol Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Switch to a more suitable stationary phase. Consider an Amine-propyl (NH2), HILIC, or Ion-Exclusion column specifically designed for polar analytes.[1] |
| Mobile Phase Not Optimized | For HILIC or Amine columns, systematically increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention and may improve resolution.[1] For ion-exclusion chromatography, ensure the mobile phase is simply high-purity water. |
| Inadequate Temperature Control | Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect should be evaluated systematically (e.g., in 5°C increments from 30°C to 60°C).[1] |
| Flow Rate Too High | Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation. |
Issue 2: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column | If using a silica-based column, residual silanol groups can cause peak tailing. Consider using a base-deactivated column or adding a small amount of a competing base to the mobile phase. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume.[1] |
| Mismatched Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase. For HILIC, the sample solvent should ideally have a high organic content, similar to the mobile phase.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase. A minimum of 10-15 column volumes is recommended.[1] |
| Mobile Phase Instability | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic solvent.[1] Keep mobile phase bottles capped. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature. Inconsistent temperature can lead to shifts in retention times.[1] |
| Pump Performance Issues | Check for leaks in the pump and ensure it is delivering a consistent flow rate. Address any pressure fluctuations.[11] |
Experimental Protocols
Below are detailed methodologies for common HPLC separation techniques for D-chiro-inositol and myo-inositol.
Method 1: HILIC with RI Detection
| Parameter | Condition |
| Column | Hector-M NH2, 250 x 4.6 mm, 3 µm[5] |
| Mobile Phase | Acetonitrile:Water (75:25 v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 55°C[5] |
| Detector Temperature | 50°C (for RI detector)[5] |
| Injection Volume | 10 µL[5] |
| Sample Preparation | Dissolve the sample in the mobile phase. Centrifuge and filter through a 0.45 µm syringe filter before injection.[1] |
Method 2: HILIC with ELSD
| Parameter | Condition |
| Column | Lichrosphere 100 DIOL, 150 x 4.1 mm, 5 µm[12] |
| Mobile Phase | Acetonitrile:Water (90:10 v/v)[2] |
| Flow Rate | 2.0 mL/min[2] |
| Column Temperature | 10°C (can be increased to 25°C or 40°C to shorten run time)[2] |
| Injection Volume | 5 µL[2] |
| ELSD Settings | Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations. |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.22 µm syringe filter.[1] |
Method 3: Pre-column Derivatization with UV Detection
| Parameter | Condition |
| Derivatization Reagents | Benzoyl chloride, Pyridine |
| Derivatization Conditions | Reaction Temperature: 70°C, Reaction Time: 60 min |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A general experimental workflow for the HPLC analysis of inositols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. development and validation of hplc method for the determination of d-chiro inositol and myo-inositol in pharmaceutical dosage form [ecc.isc.ac]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.und.edu [med.und.edu]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. daneshyari.com [daneshyari.com]
Preventing inositol degradation during sample preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent inositol degradation during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of inositol degradation during sample preparation?
A1: The main causes of inositol degradation are enzymatic activity and chemical breakdown. In biological samples, endogenous enzymes like myo-inositol oxygenase (MIOX) can catabolize inositol.[1][2] Chemically, inositol is susceptible to degradation under extreme pH (highly acidic or alkaline conditions) and high temperatures.[1] For inositol phosphates, acid degradation is a particular concern.[3][4]
Q2: How can I prevent enzymatic degradation of myo-inositol in my samples?
A2: To minimize enzymatic degradation, it is crucial to inhibit enzyme activity as soon as possible after sample collection. Recommended methods include:
-
Rapid Processing at Low Temperatures: Immediately process samples on ice or at 4°C to slow down enzymatic reactions.[1]
-
Snap-Freezing: For tissue samples, snap-freezing in liquid nitrogen immediately after collection is highly effective at halting all enzymatic activity.[1]
-
Deproteinization: Use a deproteinization method, such as the addition of ice-cold perchloric acid or acetonitrile, immediately after homogenization to precipitate and remove enzymes.[5][6]
Q3: What are the optimal storage conditions for samples intended for inositol analysis?
A3: Studies have shown that myo-inositol in human plasma is remarkably stable. It can be stored at room temperature (approx. 21°C) or refrigerated at 4°C for up to 14 days without significant degradation.[7][8][9] For long-term storage, freezing at -80°C is recommended.[7]
Q4: Can I heat my inositol samples?
A4: While myo-inositol solutions have been shown to be stable enough for autoclaving, suggesting good thermal stability at a neutral pH, it is generally advisable to avoid excessive heat.[1] If a heating step is necessary, for instance for solvent evaporation, it should be as brief as possible and at the lowest effective temperature. A gentle stream of nitrogen gas at a controlled, moderate temperature is a good alternative for evaporation.[1]
Q5: Do common anticoagulants interfere with inositol analysis?
A5: No, common anticoagulants such as EDTA, sodium heparin, and lithium heparin do not typically interfere with the chromatographic analysis of inositol.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable inositol | Enzymatic Degradation: Endogenous enzymes may have degraded the inositol in your sample. | - Process samples immediately after collection on ice. - Snap-freeze tissue samples in liquid nitrogen. - Use a deproteinization step (e.g., perchloric acid) immediately after homogenization.[1][3] |
| Chemical Degradation: Exposure to extreme pH or high temperatures. | - Maintain a neutral pH throughout the sample preparation process. - Avoid prolonged heating of samples.[1] | |
| Analyte Loss During Cleanup: Inositol may be lost during solid-phase extraction (SPE) or other purification steps. | - Optimize the SPE method (e.g., sorbent type, elution solvents). - Check the recovery at each step using a spiked sample.[1] | |
| Poor reproducibility of results | Inconsistent Sample Preparation: Variations in timing, temperature, or reagent volumes between samples. | - Standardize all sample preparation steps. - Use an internal standard to correct for variations.[6] |
| Interference from other compounds | Co-elution: Structurally similar compounds, such as other inositol isomers or sugars like glucose, can co-elute with inositol and interfere with quantification.[6][10] | - Optimize the chromatographic method to improve resolution. - Consider a sample cleanup step specifically designed to remove interfering compounds.[1] - For LC-MS/MS, ensure separation from glucose as it can cause ion suppression.[10] |
Quantitative Data Summary
The stability of myo-inositol in human plasma has been experimentally verified. The following table summarizes the stability of a 500 μM myo-inositol sample in plasma under different storage conditions.
| Storage Condition | Day 0 (μM ± SD) | Day 7 (μM ± SD) | Day 14 (μM ± SD) |
| Room Temperature (~21°C) | 507.3 ± 7.4 | 499.9 ± 8.0 | 499.9 ± 1.6 |
| Refrigerated (4°C) | 502.6 ± 9.8 | 508.8 ± 17.2 | 492.8 ± 27.6 |
Data adapted from a study on inositol stability in human plasma.[7]
Experimental Protocols
Protocol 1: Extraction of Inositol Phosphates from Mammalian Cells using TiO₂ Beads
This protocol is designed for the purification of inositol phosphates, minimizing acid degradation of pyrophosphates.[3][4]
-
Preparation: Perform all extraction steps up to the elution at 4°C.
-
Cell Harvesting: Harvest and wash cells in PBS. Pellet the cells and extract using 800 µl of 1 M perchloric acid (pH 1).
-
Lysis and Clarification: Keep the samples on ice with vortexing for 10 minutes, then centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Binding: Transfer the supernatant to a new tube and add prepared titanium dioxide (TiO₂) beads. Vortex briefly and rotate at 4°C for 15 minutes to allow inositol phosphates to adsorb to the beads.
-
Washing: Pellet the beads by centrifuging at 3,500 x g for 1 minute. Wash the beads twice with 1 M perchloric acid, discarding the supernatant each time.
-
Elution: Add 200 µl of 10% ammonium hydroxide (pH 10) to the beads. Vortex briefly and rotate for 5 minutes. Centrifuge and transfer the supernatant containing the inositol phosphates to a new tube. Repeat the elution to ensure full recovery.
-
Final Preparation: The eluted samples can be vacuum evaporated for concentration before analysis.
Protocol 2: Extraction of Myo-Inositol from Infant Formula for LC-MS/MS Analysis
This protocol is a rapid method for the analysis of myo-inositol in a complex matrix like infant formula.[5]
-
Sample Preparation: Weigh 0.3 g of the infant formula sample.
-
Protein Removal: Perform acid hydrolysis to remove proteins.
-
Lipid Removal: Use organic solvent extraction to remove lipids.
-
Analysis: Analyze the final sample using LC-MS/MS. A Prevail Carbohydrate ES column (4.6 mm × 250 mm, 5 µm) can be used with a mobile phase of 5 mM ammonium acetate (25%) and acetonitrile (75%) in an isocratic flow.
Visualizations
Caption: Eukaryotic catabolism of myo-inositol.
Caption: Workflow for inositol sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Colorimetric Inositol Assays
Welcome to the Technical Support Center for colorimetric inositol assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the quantification of inositol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your results are reliable.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during colorimetric inositol assays.
Q1: My sample contains high levels of glucose. Will this interfere with my inositol measurement?
A1: Yes, glucose is a significant potential interferent in many colorimetric inositol assays. In enzymatic assays, D-glucose can sometimes be a substrate for the enzymes used, leading to an overestimation of inositol.[1][2] Some commercial kits, like the Megazyme myo-Inositol Assay Kit, incorporate a step to phosphorylate D-glucose to D-glucose-6-phosphate, which is not reactive with the assay's enzyme system.[1][2] For assays based on chemical oxidation, such as those using periodate, glucose and other sugars can also be oxidized, contributing to the signal and causing falsely elevated inositol readings.[3][4] It is crucial to either remove glucose from your sample or use an assay specifically designed to mitigate its interference.
Q2: I'm observing a high background signal in my blank wells. What could be the cause?
A2: A high background signal can be caused by several factors. One common reason is the presence of reducing agents in your sample or reagents. Substances like L-ascorbic acid (Vitamin C), cysteine, or sulfites can non-enzymatically react with the colorimetric indicator dye (e.g., formazan dyes), leading to a "creep" reaction and high background.[1] Another possibility is contamination of your reagents or labware. Ensure you are using high-purity water and clean equipment. Finally, if your sample is colored, the inherent color can contribute to the absorbance reading. In such cases, a sample blank (sample without the final enzyme or developing reagent) is necessary to subtract the background color.[1]
Q3: My results are not reproducible. What are the likely sources of variability?
A3: Reproducibility issues often stem from inconsistencies in sample preparation and assay execution. Ensure that your samples are properly homogenized and that any particulates are removed by centrifugation or filtration.[1][5] Pipetting accuracy is critical, especially when dealing with small volumes of enzymes and standards. Use calibrated pipettes and ensure all components are at the recommended temperature before starting the assay. In enzymatic assays, timing is also crucial; be consistent with incubation times for all samples.[2] Finally, matrix effects from complex biological samples can introduce variability. Consider performing a spike and recovery experiment by adding a known amount of inositol to your sample matrix to assess for any inhibition or enhancement of the signal.[1][2]
Q4: Can I use this assay to measure inositol in biological fluids like serum or plasma?
A4: Yes, but with careful sample preparation. Biological fluids contain proteins and lipids that can interfere with the assay by causing turbidity or inhibiting enzyme activity.[1][6] Deproteinization is a mandatory step. This can be achieved by methods such as perchloric acid precipitation followed by neutralization with potassium hydroxide, or by using specialized sample clarification reagents.[1] For samples with high lipid content, an extraction with an organic solvent like chloroform may be necessary.[6]
Troubleshooting Guide
This section provides a more in-depth look at common problems, their probable causes, and step-by-step solutions.
Issue 1: Inaccurate Results - Signal is Higher or Lower Than Expected
This is one of the most frequent challenges, and it is often linked to chemical interferences.
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Sugars (e.g., Glucose, Xylose) | Can be a substrate for the enzymes in enzymatic assays, leading to a false positive signal.[1][2] In chemical oxidation assays, they can be oxidized, also causing a false positive.[3][4] | For enzymatic assays, some kits include a glucose phosphorylation step.[1][2] Alternatively, glucose can be removed using a glucose oxidase-based cleanup procedure. For chemical assays, chromatographic separation prior to the assay may be necessary for samples with high sugar content. |
| Reducing Agents (e.g., Ascorbic Acid, Cysteine, Sulfites) | Non-enzymatic reduction of the colorimetric dye (e.g., formazan), leading to a high background signal or a "creep" reaction.[1] | Pre-treatment of the sample with hydrogen peroxide and an alkali can effectively remove these interfering substances.[1] |
| Other Polyols | Structural similarity to inositol may lead to cross-reactivity with the enzymes in some enzymatic assays. | Check the specificity of your assay kit. If cross-reactivity is a concern, a more specific method like HPLC may be required for confirmation. |
| Proteins | Can cause turbidity in the sample, interfering with absorbance readings. May also inhibit enzyme activity.[1] | Deproteinization of the sample is essential. Common methods include perchloric acid precipitation or the use of commercial protein removal solutions.[1][5] |
| Lipids | Can cause turbidity and interfere with the assay. | For samples with high lipid content, a lipid removal step using organic solvent extraction (e.g., with chloroform) is recommended.[6] |
| Colored Compounds | The inherent color of the sample can contribute to the absorbance reading, leading to inaccurate results.[1] | Prepare a sample blank containing the sample but not the enzyme or developing reagent. Subtract the absorbance of the sample blank from the absorbance of the test sample.[1] For highly colored samples, treatment with polyvinylpolypyrrolidone (PVPP) can help remove pigments.[1] |
Experimental Protocols
Here are detailed step-by-step methodologies for key procedures to mitigate interferences.
Protocol 1: Deproteinization of Biological Samples using Perchloric Acid
This protocol is suitable for samples such as serum, plasma, or tissue homogenates.
Materials:
-
1 M Perchloric Acid (HClO₄), ice-cold
-
1 M Potassium Hydroxide (KOH)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
To your sample, add an equal volume of ice-cold 1 M perchloric acid. For example, to 100 µL of serum, add 100 µL of 1 M HClO₄.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.
-
Neutralize the supernatant by adding 1 M KOH dropwise while vortexing. Monitor the pH with a pH strip or meter until it reaches between 7.0 and 8.0.
-
A precipitate of potassium perchlorate (KClO₄) will form. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
The resulting supernatant is the deproteinized sample, ready for use in the inositol assay. Remember to account for the dilution factor in your final calculations.
Protocol 2: Removal of Reducing Agents
This protocol is designed to eliminate interference from substances like ascorbic acid, cysteine, and sulfites.[1]
Materials:
-
2 M Potassium Hydroxide (KOH)
-
30% (v/v) Hydrogen Peroxide (H₂O₂)
-
1 M Sulfuric Acid (H₂SO₄)
-
Volumetric flask
-
Water bath at 70°C
Procedure:
-
Pipette your sample into a volumetric flask.
-
Add water to approximately 80% of the final volume.
-
Add 1 mL of 2 M KOH and 0.01 mL of 30% H₂O₂.
-
Incubate the solution in a water bath at 70°C for 10 minutes.
-
Cool the solution to room temperature (20-25°C).
-
Adjust the pH to 8.0 with 1 M H₂SO₄.
-
Bring the solution to the final volume with distilled water and mix thoroughly.
-
If any precipitate forms, filter the solution before proceeding with the assay.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in colorimetric inositol assays.
Caption: A decision tree for troubleshooting common issues in colorimetric inositol assays.
Enzymatic Assay Principle
This diagram illustrates the general principle of a common enzymatic colorimetric assay for myo-inositol.
Caption: The two-step enzymatic reaction for the colorimetric detection of myo-inositol.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. A colorimetric determination of inositol monophosphates as an assay for d-glucose 6-phosphate–1l-myoinositol 1-phosphate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A colorimetric determination of inositol monophosphates as an assay for D-glucose 6-phosphate-1L-myoinositol 1-phosphate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Inositol Radiolabeling in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their inositol radiolabeling experiments in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind inositol radiolabeling?
Inositol radiolabeling is a sensitive technique used to study the phosphoinositide (PI) signaling pathway.[1][2] Cells are incubated with a radiolabeled inositol precursor, typically myo-[³H]inositol, which is incorporated into the cellular pool of inositol-containing lipids (phosphoinositides).[1][3] Upon stimulation with an agonist, phospholipases cleave these lipids, generating radiolabeled inositol phosphates (IPs) that can be extracted, separated, and quantified to assess the activity of the PI pathway.
Q2: Which radioisotope is best for labeling inositol?
Tritium ([³H]) is the most commonly used radioisotope for labeling inositol.[1] While Carbon-14 ([¹⁴C]) can also be used, it is generally more expensive.[1] Phosphorus-32 ([³²P]) can be used to label the phosphate groups, which is useful for specific applications like studying the metabolism of particular inositol phosphate isomers.[1]
Q3: How long should I label my cells with myo-[³H]inositol?
The optimal labeling time is crucial for achieving isotopic equilibrium and varies depending on the cell type and its doubling time.[4] Generally, labeling for 24 to 72 hours is recommended, with 48 hours being a common starting point.[5] For slowly dividing or post-mitotic cells, longer incubation times or higher concentrations of radiolabeled inositol may be necessary to achieve sufficient incorporation.[4] The goal is to allow the cells to undergo 2-4 doublings in the presence of the radiolabel.[4]
Q4: What is the recommended concentration of myo-[³H]inositol to use?
The concentration of myo-[³H]inositol typically ranges from 10 to 50 µCi/mL of culture medium.[3] For some cell types, concentrations as high as 200 µCi/mL may be used, particularly for post-mitotic cells or shorter labeling periods.[4] It is important to empirically determine the optimal concentration for your specific cell line and experimental conditions.[4]
Q5: Why is it necessary to use inositol-free medium?
Using inositol-free medium is critical to maximize the incorporation of the radiolabeled inositol into the cellular lipid pools.[4][6] The presence of unlabeled ("cold") inositol in the medium will compete with the radiolabeled ("hot") inositol for uptake and incorporation, thereby reducing the specific activity of the labeled phosphoinositides and the resulting signal.[6] It is recommended to pre-incubate the cells in inositol-free medium for about 30 minutes before adding the radiolabel.[5]
Troubleshooting Guides
Problem 1: Low Counts per Minute (CPM) / Low Signal
Low CPM is a frequent issue that can obscure the detection of changes in inositol phosphate levels.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Labeling Time | Increase the incubation time with myo-[³H]inositol to allow for greater incorporation. For many cell lines, 2-4 cell doublings are required to reach isotopic equilibrium.[4] |
| Low Concentration of Radiolabel | Increase the concentration of myo-[³H]inositol in the culture medium. The optimal concentration should be determined empirically for each cell line.[4] |
| Presence of Unlabeled Inositol | Ensure the use of inositol-free medium and dialyzed serum to minimize competition from unlabeled inositol.[5][6] |
| Poor Cell Health or Viability | Monitor cell viability throughout the experiment. Ensure cells are healthy and actively dividing during the labeling period. |
| Inefficient Extraction of Inositol Phosphates | Optimize the extraction protocol. Ensure complete cell lysis and efficient separation of the aqueous phase containing the inositol phosphates. |
| Quenching during Scintillation Counting | Check for color or chemical quench in your samples. Use a scintillation counter with quench correction capabilities.[7] If color is an issue, bleaching the sample with hydrogen peroxide may help.[7] |
| Low Abundance of Target Inositol Phosphates | For detecting low-abundance species, it may be necessary to increase the number of cells used in the experiment.[6] |
Problem 2: High Background Signal
A high background signal can mask the specific signal from agonist-stimulated inositol phosphate production, making it difficult to detect small but significant changes.
Possible Causes and Solutions
| Cause | Recommended Solution |
| Incomplete Removal of Unincorporated Radiolabel | Thoroughly wash the cells with PBS after the labeling period to remove any unincorporated myo-[³H]inositol.[5] |
| Contamination of Reagents or Labware | Use fresh, high-quality reagents and ensure all labware is clean and free of any residual radioactivity. |
| Non-specific Binding to Columns or Plates | Pre-treat chromatography columns or microplates with a blocking agent if non-specific binding is suspected. |
| Inadequate Separation of Inositol Phosphates | Optimize the chromatography method (e.g., HPLC gradient, Dowex column washes) to ensure good separation of the inositol phosphates from other radiolabeled compounds.[8][9] |
| Cell Stress or Death Leading to Basal PI Turnover | Ensure optimal cell culture conditions to minimize stress and cell death, which can lead to an increase in basal phosphoinositide turnover. |
| Luminescence in Scintillation Cocktail | If not using a modern liquid scintillation counter with luminescence correction, allow samples to sit in the dark for a period before counting to reduce chemiluminescence. |
Experimental Protocols
Protocol 1: Radiolabeling of Adherent Mammalian Cells with myo-[³H]inositol
This protocol outlines a general procedure for labeling adherent mammalian cells. Optimization will be required for specific cell lines.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Inositol-free growth medium (e.g., inositol-free DMEM)[3][4]
-
Dialyzed Fetal Bovine Serum (dFBS)
-
myo-[³H]inositol (10-50 µCi/mL)
-
Phosphate Buffered Saline (PBS)
-
Agonist of interest
-
Quenching solution (e.g., ice-cold trichloroacetic acid (TCA) or perchloric acid (PCA))
-
Scintillation cocktail
-
Scintillation vials
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will allow them to reach 70-80% confluency at the end of the labeling period.[4]
-
Pre-labeling Wash: Once cells are attached, aspirate the complete medium, wash once with PBS, and add inositol-free medium supplemented with dFBS. Incubate for 30 minutes.[5]
-
Labeling: Prepare the labeling medium by adding myo-[³H]inositol to the inositol-free medium with dFBS to the desired final concentration (e.g., 10 µCi/mL). Replace the pre-labeling medium with the labeling medium.[5]
-
Incubation: Incubate the cells for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.[5]
-
Agonist Stimulation: After the labeling period, wash the cells twice with warm PBS to remove unincorporated radiolabel. Add fresh, serum-free medium containing the agonist of interest and incubate for the desired stimulation time.
-
Quenching: Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution (e.g., 10% TCA). Incubate on ice for at least 20 minutes.
-
Extraction: Scrape the cells and collect the cell lysate. Proceed with the extraction of inositol phosphates (see Protocol 2).
-
Quantification: Measure the radioactivity in the inositol phosphate fractions by liquid scintillation counting.
Protocol 2: Extraction and Separation of Inositol Phosphates using Dowex Anion-Exchange Chromatography
This is a classic method for separating different inositol phosphate species.
Materials:
-
Radiolabeled cell lysate from Protocol 1
-
Dowex AG1-X8 resin (formate form)
-
Formic acid
-
Ammonium formate
-
Scintillation cocktail and vials
Procedure:
-
Column Preparation: Prepare a column with Dowex AG1-X8 resin. Wash the resin extensively with deionized water.
-
Sample Loading: Neutralize the acidic cell lysate and load it onto the Dowex column.
-
Washing: Wash the column with deionized water to remove unincorporated inositol and other non-phosphorylated compounds.
-
Elution of Inositol Phosphates: Elute the different inositol phosphate species by applying a stepwise gradient of increasing concentrations of ammonium formate/formic acid.
-
Glycerophosphoinositol: Elute with a low concentration of ammonium formate.
-
Inositol monophosphate (IP1): Elute with a higher concentration of ammonium formate.
-
Inositol bisphosphate (IP2): Elute with a still higher concentration of ammonium formate.
-
Inositol trisphosphate (IP3): Elute with the highest concentration of ammonium formate.
-
-
Quantification: Collect the fractions from each elution step and measure the radioactivity using a liquid scintillation counter.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Importance of Radioactive Labelling to Elucidate Inositol Polyphosphate Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous detection of phosphoinositide lipids by radioactive metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Radiolabeling and Quantification of Cellular Levels of Phosphoinositides by High Performance Liquid Chromatography-coupled Flow Scintillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 3H-04-RC [nemi.gov]
- 8. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
Resolving peak co-elution in inositol chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of inositols, with a primary focus on resolving peak co-elution.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in chromatographically separating inositol isomers?
A1: The main difficulty lies in the fact that inositol isomers, such as myo-inositol and D-chiro-inositol, are stereoisomers. This means they share the same chemical formula and atomic connectivity, differing only in the three-dimensional arrangement of their hydroxyl (-OH) groups. These subtle structural differences result in very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.[1] Furthermore, their high polarity and lack of a UV-absorbing chromophore complicate both retention on traditional reversed-phase columns and detection.[1]
Q2: Which HPLC columns are most effective for separating inositol isomers?
A2: Several types of columns are effective for inositol separation, with the choice often depending on the specific isomers of interest and the available detection methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These are highly effective for retaining and separating very polar compounds like inositols. Columns with diol or penta-HILIC functionalities are commonly used.[1]
-
Amine-propyl (NH2) Columns: Frequently used for carbohydrate analysis, these columns demonstrate good selectivity for inositol isomers.[1]
-
Ion-Exclusion or Ligand-Exchange Columns: Columns in the calcium (Ca2+) or lead (Pb) form provide unique selectivity based on the interaction between the hydroxyl groups of the inositols and the metal counter-ion of the stationary phase.[2] Specialized columns like the SUGAR SZ5532 have been shown to effectively separate myo-inositol and D-chiro-inositol.[1][3]
-
High-Performance Anion-Exchange (HPAE) Columns: Columns such as the Dionex CarboPac series are specifically designed for carbohydrate analysis at high pH.[4] At elevated pH, the hydroxyl groups of inositols become partially ionized, allowing for their separation as anions.[4]
Q3: What detection methods are suitable for inositols given their lack of a UV chromophore?
A3: Since inositols do not absorb UV light, alternative detection methods are necessary:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a robust and sensitive technique compatible with gradient elution. It detects non-volatile analytes by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[1]
-
Refractive Index (RI) Detector: An RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1]
-
Pulsed Amperometric Detector (PAD): HPAE-PAD is a highly sensitive and selective method for detecting carbohydrates.[4][5] At high pH, carbohydrates are oxidized at the surface of a gold electrode, generating a measurable current.[5]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) offers high selectivity and sensitivity. While isomers have the same mass, they can sometimes be differentiated by their fragmentation patterns in tandem MS (MS/MS).[1][6]
-
Pre-column Derivatization: Inositols can be chemically modified with a UV-active compound, such as benzoyl chloride, before injection. This allows for detection using a standard UV detector, though it adds an extra step to sample preparation.[1]
Q4: How can mobile phase composition be adjusted to improve the resolution of co-eluting inositols?
A4: Optimizing the mobile phase is a critical step in resolving co-eluting peaks.[7]
-
For HILIC: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a key parameter. Increasing the percentage of acetonitrile will generally increase retention and may improve separation.[1] Conversely, increasing the water content will decrease retention but can alter selectivity.[8]
-
For HPAE-PAD: The concentration of the hydroxide eluent (e.g., sodium hydroxide) is crucial. A gradient of increasing hydroxide concentration is often used to elute more tightly bound carbohydrates.[4]
-
pH and Buffer Concentration: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. Even in HILIC and ion-exchange chromatography, the pH and buffer concentration of the aqueous portion of the mobile phase can influence peak shape and resolution.[1]
Troubleshooting Guide: Resolving Peak Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of inositol isomers.
Problem: Poor resolution or complete co-elution of inositol peaks.
Below is a logical workflow to diagnose and resolve the issue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Inappropriate Column Chemistry: The stationary phase lacks sufficient selectivity for the isomers. 2. Mobile Phase Too Strong: Analytes elute too quickly with minimal interaction with the stationary phase. 3. Suboptimal Temperature: Column temperature affects mobile phase viscosity and interaction kinetics, thereby influencing selectivity. | 1. Switch Column Chemistry: If using an amino column, consider a HILIC or a specialized ion-exclusion column (e.g., SUGAR SZ5532).[1] 2. Adjust Mobile Phase: For HILIC, increase the percentage of acetonitrile to enhance retention and improve separation.[1] For ion-exclusion, ensure the mobile phase is water or a very dilute acid as recommended.[1] 3. Optimize Temperature: Systematically vary the column temperature (e.g., from 30°C to 80°C). Higher temperatures can sometimes improve efficiency, but for some HILIC separations, lower temperatures may increase retention and resolution.[1][8] |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated between injections, especially important in HILIC. 2. Mobile Phase Instability: The composition of the mobile phase is changing over time (e.g., evaporation of the organic solvent). 3. Temperature Fluctuations: The column temperature is not stable. | 1. Increase Equilibration Time: Ensure a sufficient equilibration period (at least 10-15 column volumes) between runs.[1] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase daily and keep solvent bottles capped to prevent evaporation.[1] 3. Use a Column Oven: Maintain a constant and stable temperature for the column.[1] |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol groups). 2. Column Overload: Injecting too much sample mass onto the column. | 1. Modify Mobile Phase: Adjust the pH or add a competing base if secondary ionic interactions are suspected. 2. Reduce Injection Mass: Dilute the sample or inject a smaller volume. |
| Peak Fronting | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent that is significantly stronger than the mobile phase. 2. Column Overload: Injecting too large a sample volume.[1] | 1. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. This is critical in HILIC, where the injection solvent should ideally have a high organic content.[1] 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[1] |
Quantitative Data Summary
The following tables summarize key chromatographic parameters from published methods for separating inositol isomers.
Table 1: HILIC Method Parameters for Inositol Separation
| Parameter | Method 1 | Method 2 |
| Column | HALO Penta-HILIC, 4.6 x 150 mm, 5 µm[1] | Prevail Carbohydrate ES, 4.6 x 250 mm, 5 µm[6] |
| Mobile Phase | 90% Acetonitrile / 10% Water[1][8] | 75% Acetonitrile / 25% (5 mM Ammonium Acetate)[6] |
| Flow Rate | 2.0 mL/min[1][8] | 1.0 mL/min[6] |
| Temperature | 10°C[1][8] | 30°C[6] |
| Detector | ELSD[1] | MS/MS[6] |
Table 2: Amino and Ion-Exchange Method Parameters
| Parameter | Amino Column Method | Ion-Exchange Method |
| Column | Hector-M NH2, 250 x 4.6 mm, 3 µm[1] | SUGAR SZ5532[3] |
| Mobile Phase | 75% Acetonitrile / 25% Water[1] | Water |
| Flow Rate | 1.0 mL/min[1] | 0.6 mL/min |
| Temperature | 55°C[1] | 60°C |
| Detector | RI[1] | RI |
Experimental Protocols
Protocol 1: Separation of Inositol Isomers using HILIC with ELSD Detection
This protocol is adapted for the separation of polar isomers like Ononitol (D-chiro-inositol) and myo-inositol.
-
Instrumentation and Column:
-
HPLC system with an isocratic or gradient pump.
-
Evaporative Light Scattering Detector (ELSD).
-
HALO Penta-HILIC column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
-
Reagents and Mobile Phase:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing inositol isomers in the mobile phase (90% Acetonitrile / 10% Water).
-
Sonicate for 15-20 minutes to ensure complete dissolution.[1]
-
Centrifuge the solution at high speed (e.g., 10,000 rpm) for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
-
Protocol 2: Analysis of Inositols using HPAE-PAD
This protocol is a general guideline for the analysis of inositols as neutral carbohydrates using high-performance anion-exchange chromatography with pulsed amperometric detection.
-
Instrumentation and Column:
-
Ion Chromatography (IC) system equipped with an eluent generator (optional) and a pulsed amperometric detector with a gold working electrode.
-
Dionex CarboPac series column (e.g., CarboPac PA1 or MA1) with a corresponding guard column.[4]
-
-
Reagents and Mobile Phase:
-
Deionized Water (18.2 MΩ·cm).
-
50% (w/w) Sodium Hydroxide solution.
-
Mobile Phase: An isocratic or gradient sodium hydroxide solution (e.g., 10-100 mM NaOH) is used. The exact concentration and gradient profile must be optimized for the specific isomers.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.4 - 1.0 mL/min, depending on the column format.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 5-25 µL.
-
Detector Settings (PAD): A suitable waveform for carbohydrate analysis should be used as recommended by the instrument manufacturer.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water.
-
For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering ions (e.g., chloride, phosphate).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Signaling Pathway Visualization
Inositol Phosphate (IP3/DAG) Signaling Pathway
Inositols are fundamental components of cellular signaling. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is critical for regulating a multitude of cellular processes.
References
- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Reactome | Inositol phosphate metabolism [reactome.org]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
Technical Support Center: Addressing Inositol Resistance in PCOS Clinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating inositol resistance in Polycystic Ovary Syndrome (PCOS) clinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
| Issue | Potential Causes | Recommended Solutions |
| High inter-individual variability in response to inositol supplementation. | 1. Genetic predisposition: Polymorphisms in genes related to inositol metabolism or insulin signaling. 2. Baseline inositol status: Varying dietary intake and endogenous synthesis of inositols. 3. Gut microbiota composition: Differences in gut bacteria can affect inositol absorption and metabolism.[1][2][3][4][5] 4. PCOS Phenotype: Different PCOS phenotypes (e.g., with or without hyperandrogenism) may respond differently.[6] | 1. Genotyping: If feasible, genotype participants for relevant genes. 2. Dietary Control: Standardize diet for a washout period before and during the study. 3. Microbiome Analysis: Collect and analyze fecal samples to correlate gut microbiota with treatment response. 4. Stratify by Phenotype: Analyze data based on PCOS phenotypes to identify differential responses. |
| Failure to observe expected improvements in insulin sensitivity (e.g., HOMA-IR). | 1. Inositol Resistance: The participant may be a non-responder due to factors like impaired intestinal absorption.[3][7][8] 2. Incorrect Inositol Ratio: The ratio of myo-inositol (MI) to D-chiro-inositol (DCI) may not be optimal. A physiological plasma ratio of 40:1 is often considered effective.[7][9][10][11][12][13] 3. Insufficient Dosage or Duration: The dose or duration of supplementation may be inadequate. 4. Concomitant Medications: Other medications may interfere with inositol's effects. | 1. Assess Absorption: Consider co-administering alpha-lactalbumin to enhance myo-inositol absorption.[5][7][8][14] 2. Optimize Ratio: Use a combined MI and DCI supplement with a 40:1 ratio.[7][9][10][11][12][13] 3. Review Protocol: Ensure the dosage and duration are consistent with previously successful clinical trials (see tables below). 4. Medication Review: Carefully document and analyze the impact of concomitant medications. |
| Worsening of ovarian function with high-dose D-chiro-inositol. | 1. The "DCI Paradox": While systemically beneficial for insulin resistance, high DCI levels in the ovary can be detrimental to oocyte quality.[15][16] 2. Altered MI/DCI Ratio in Follicular Fluid: In PCOS, the intra-ovarian MI to DCI ratio is already pathologically low (as low as 0.2:1 compared to 100:1 in healthy women).[9][12][17] High-dose DCI supplementation can exacerbate this imbalance. | 1. Avoid DCI Monotherapy: Do not use high-dose DCI as a standalone treatment. 2. Use Combined MI/DCI Therapy: Administer inositols in a ratio that favors MI, such as the 40:1 ratio, to support both systemic and ovarian functions.[6][7][9][10][11][12][13][15] |
| Inconsistent results in oocyte and embryo quality in ART. | 1. Follicular Fluid Inositol Concentrations: Myo-inositol concentration in the follicular fluid is a marker of good quality oocytes.[18][19] Inositol resistance can lead to suboptimal follicular fluid levels. 2. Individual Patient Factors: Age, BMI, and other underlying fertility issues can influence outcomes. | 1. Measure Follicular Fluid Inositol: If ethically and practically feasible, measure MI levels in follicular fluid to correlate with oocyte quality. 2. Pre-treatment with Inositols: Consider a pre-treatment period with an appropriate MI/DCI formulation before starting ovarian stimulation.[18] |
Frequently Asked Questions (FAQs)
Q1: What is inositol resistance in the context of PCOS?
A1: Inositol resistance in PCOS refers to the phenomenon where some individuals do not respond adequately to inositol supplementation. This can be due to several factors, including impaired intestinal absorption of inositols, altered activity of the epimerase enzyme that converts myo-inositol to D-chiro-inositol, and the influence of gut microbiota.[3][7][8] It is estimated that 30-40% of PCOS patients may exhibit inositol resistance.[7]
Q2: Why is the ratio of myo-inositol (MI) to D-chiro-inositol (DCI) important?
A2: The MI to DCI ratio is crucial because these two isomers have different physiological roles. MI is important for FSH signaling and oocyte quality within the ovary, while DCI is primarily involved in insulin-mediated androgen synthesis.[6][15][20] Healthy women have a plasma MI/DCI ratio of approximately 40:1 and a follicular fluid ratio of 100:1.[9][12] In PCOS, this ratio is often disrupted.[9][12][17] Clinical studies suggest that a 40:1 MI/DCI ratio in supplements can be effective in restoring ovulation and improving metabolic parameters in women with PCOS.[7][9][10][11][12][13]
Q3: What are the molecular mechanisms of inositol action in PCOS?
A3: Inositols act as second messengers in several hormonal pathways. Myo-inositol is a precursor for inositol triphosphate (InsP3), a second messenger for both insulin and FSH.[15] It is involved in glucose transporter (GLUT-4) translocation for glucose uptake.[11][17] D-chiro-inositol is involved in glycogen synthesis.[15][20] In PCOS, defects in these pathways can lead to impaired insulin signaling and insulin resistance.[15]
Q4: How can we overcome inositol resistance in clinical studies?
A4: One promising strategy to overcome inositol resistance is the co-administration of alpha-lactalbumin with myo-inositol. Alpha-lactalbumin has been shown to improve the intestinal absorption of myo-inositol.[5][7][8][14] Addressing gut dysbiosis through probiotics or diet may also be a potential avenue, although more research is needed in this area.[1][2][4][5]
Q5: What is the "DCI paradox" and its implications for clinical trials?
A5: The "DCI paradox" refers to the tissue-specific effects of insulin resistance in PCOS. While peripheral tissues like muscle and fat may be insulin resistant, the ovary remains sensitive to insulin.[15] In the hyperinsulinemic state of PCOS, the ovarian epimerase that converts MI to DCI is overstimulated, leading to an excess of DCI and a depletion of MI within the ovary.[16] This is detrimental to oocyte quality. Therefore, high-dose DCI supplementation can worsen reproductive outcomes in PCOS, and a balanced MI/DCI ratio is preferred.[7][16]
Quantitative Data from Clinical Studies
Table 1: Summary of Inositol Supplementation Dosages in PCOS Clinical Trials
| Study/Trial ID | Inositol Formulation | Daily Dosage | Duration | Key Outcomes Measured |
| NCT03608813[21] | Myo-inositol + D-chiro-inositol + Glucomannan | MI: 1.75 g, DCI: 0.25 g, Glucomannan: 4.0 g | 3 months | Metabolic profiles |
| INSUPP-PCOS (NCT03864068)[22] | Myo-inositol + D-chiro-inositol (40:1 ratio) | Arm 1: MI 2g, DCI 50mg Arm 2: MI 4g, DCI 100mg Arm 3: MI 6g, DCI 150mg | 3 months | Serum testosterone, SHBG, fasting insulin, OGTT |
| Papaleo et al. (2009)[18] | Myo-inositol + Folic Acid | MI: 4g, Folic Acid: 400µg | 3 months | Oocyte and embryo quality, peak E2 levels |
| Colak et al. (2017)[23] | Myo-inositol + D-chiro-inositol (3.6:1 ratio) vs (40:1 ratio) | Arm 1: MI 1.1g, DCI 300mg Arm 2: MI 1.1g, DCI 27.6mg | 12 weeks | Oocyte quality and pregnancy rates |
| Mendoza et al. (2019)[13] | Myo-inositol + D-chiro-inositol (40:1 ratio) | MI: 2.255g total inositols | 3 months | BMI, HOMA-IR, androgen levels |
Experimental Protocols
Protocol 1: Assessment of Insulin Resistance using Homeostatic Model Assessment (HOMA-IR)
-
Patient Preparation: Patients should fast for at least 8-12 hours overnight.
-
Blood Sampling: Collect a fasting blood sample in a serum-separating tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1000-2000 x g for 10 minutes at 4°C. Separate the serum and store at -80°C until analysis.
-
Biochemical Analysis:
-
Measure fasting plasma glucose (FPG) using a standard enzymatic assay (e.g., glucose oxidase method).
-
Measure fasting plasma insulin (FPI) using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay).
-
-
Calculation: Calculate HOMA-IR using the following formula:
-
HOMA-IR = (Fasting Glucose [mg/dL] x Fasting Insulin [µU/mL]) / 405
-
OR
-
HOMA-IR = (Fasting Glucose [mmol/L] x Fasting Insulin [µU/mL]) / 22.5
-
Protocol 2: Measurement of Myo-inositol in Follicular Fluid
This protocol is based on an enzymatic assay.[19][24][25]
-
Sample Collection: During oocyte retrieval for IVF, aspirate follicular fluid from mature follicles.
-
Sample Processing: Centrifuge the follicular fluid to remove cellular debris. Store the supernatant at -80°C.
-
Enzymatic Assay:
-
The assay is based on the NAD+-dependent oxidation of myo-inositol by myo-inositol dehydrogenase (MIDH), which produces NADH.
-
The generated NADH is then used in a colorimetric reaction.
-
A standard curve is generated using known concentrations of myo-inositol.
-
The absorbance is measured spectrophotometrically, and the concentration of myo-inositol in the sample is determined by interpolating from the standard curve.
-
Commercial kits for myo-inositol measurement are also available (e.g., from Megazyme).[26]
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Patient Preparation: Patients should fast for 8-12 hours overnight.
-
Baseline Blood Sample: Collect a fasting blood sample for glucose and insulin measurement (Time 0).
-
Glucose Administration: The patient consumes a 75g oral glucose solution within 5 minutes.
-
Timed Blood Samples: Collect blood samples at 30, 60, 90, and 120 minutes after glucose administration.[22]
-
Analysis: Measure glucose and insulin levels in all collected samples. The Area Under the Curve (AUC) for glucose and insulin can then be calculated to assess glucose tolerance and insulin response.
Visualizations
References
- 1. Frontiers | Research progress of gut microbiota and its metabolites in polycystic ovary syndrome [frontiersin.org]
- 2. Gut microbiota: an emerging target connecting polycystic ovarian syndrome and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin Resistance PCOS Treatment | Fertility Family [fertilityfamily.co.uk]
- 4. Gut microbiota dysbiosis in polycystic ovary syndrome: Mechanisms of progression and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the gut microbiota and innate immunity in polycystic ovary syndrome: Current updates and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egoipcos.com [egoipcos.com]
- 9. egoipcos.com [egoipcos.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. The Effects of Myo-Inositol and D-Chiro-Inositol in a Ratio 40:1 on Hormonal and Metabolic Profile in Women with Polycystic Ovary Syndrome Classified as Phenotype A by the Rotterdam Criteria and EMS-Type 1 by the EGOI Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. The inositols and polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. egoipcos.com [egoipcos.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Inositol Treatment and ART Outcomes in Women with PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Inositols in PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. patlynk.com [patlynk.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
Technical Support Center: Overcoming Poor Myo-Inositol Absorption In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor myo-inositol absorption in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of myo-inositol absorption in the intestine?
A1: Myo-inositol absorption from the diet occurs in the gut. At high concentrations, it can be absorbed through passive diffusion. However, the primary mechanism is active transport via a system of transporters. These include two high-affinity Sodium/myo-Inositol Transporters, SMIT1 and SMIT2, and a lower-affinity H+/myo-Inositol Transporter (HMIT).[1] SMIT2 is considered the primary transporter mediating the intestinal absorption of myo-inositol.[2]
Q2: What are the common factors that can inhibit myo-inositol absorption?
A2: Several factors can negatively impact myo-inositol absorption:
-
High Glucose Concentrations: Due to their structural similarity, glucose competitively inhibits the sodium-dependent uptake of myo-inositol in the intestine.[3] This is a critical consideration in hyperglycemic conditions.
-
Competition with D-chiro-inositol (DCI): DCI competes with myo-inositol for the same intestinal transporters (SMIT2).[4] Co-administration of high doses of DCI can significantly reduce myo-inositol plasma levels.[2][4][5]
-
Certain Sugars and Sugar Alcohols: Sugars such as sorbitol, maltodextrin, and sucralose can also inhibit the absorption of myo-inositol.[2][5]
-
Pharmaceutical Formulation: The physical form of the supplement can impact its bioavailability. Powder formulations may have lower bioavailability compared to other forms like soft gelatin capsules.[6][7][8][9][10]
Q3: Are there any strategies to enhance myo-inositol absorption?
A3: Yes, researchers can employ several strategies to improve myo-inositol bioavailability:
-
Optimized Formulation: Using soft gelatin capsules has been shown to significantly improve the bioavailability of myo-inositol, achieving similar plasma concentrations with a lower dose compared to powder forms.[6][7][8][9][10]
-
Co-administration with Alpha-lactalbumin: This milk protein has been demonstrated to increase the intestinal absorption of myo-inositol, potentially by modulating tight junction permeability.[11][12][13][14][15] This may be particularly beneficial for individuals who are "inositol-resistant".[15]
-
Dosing Regimen: Splitting the daily dose of myo-inositol may provide better full-day coverage, potentially by avoiding saturation of the intestinal transporters.[16]
Q4: What is the role of myo-inositol in insulin signaling?
A4: Myo-inositol is a precursor for inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling pathway.[3][17] Upon insulin binding to its receptor, IPGs are released and can modulate the activity of key enzymes involved in glucose metabolism, such as pyruvate dehydrogenase. Myo-inositol is also involved in the translocation of the glucose transporter GLUT4 to the cell membrane, which facilitates glucose uptake into cells.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected plasma myo-inositol levels in experimental subjects.
| Possible Cause | Troubleshooting Step |
| Dietary Interference | Ensure subjects are in a fasted state before administration, as high glucose levels from food can competitively inhibit myo-inositol absorption.[3] |
| Inhibitory Co-administered Substances | Review all co-administered supplements or excipients. Avoid formulations containing D-chiro-inositol in high ratios, sorbitol, or maltodextrin.[2][4][5] |
| Suboptimal Formulation | Consider using a soft gelatin capsule formulation, which has demonstrated superior bioavailability compared to powder.[6][7][8][9][10] |
| Inherent "Inositol Resistance" in Subjects | For subjects who show poor response, consider co-administration with alpha-lactalbumin to potentially enhance intestinal absorption.[12][15] |
| Sample Handling and Analysis | Verify the protocol for plasma sample collection, storage, and analysis to rule out experimental error. Refer to the detailed experimental protocols below. |
Issue 2: High variability in myo-inositol absorption between subjects in a clinical trial.
| Possible Cause | Troubleshooting Step |
| Genetic Differences in Transporter Expression | While not easily modifiable, be aware that individual variations in the expression of intestinal transporters like SMIT2 could contribute to variability. |
| Differences in Gut Microbiota | The gut microbiota can influence the digestion of dietary phytates, a source of myo-inositol. While difficult to control, this can be a confounding variable. |
| Undisclosed Dietary Factors | Reinforce dietary restrictions with subjects to ensure compliance and minimize interference with myo-inositol absorption. |
Issue 3: Unexpected side effects at high doses of myo-inositol.
| Possible Cause | Observation and Action |
| Dose-dependent Gastrointestinal Effects | High doses of myo-inositol (e.g., 12 g/day ) can cause mild gastrointestinal side effects such as nausea, flatus, and diarrhea.[[“]][21] If these occur, consider reducing the dose or splitting it throughout the day. The severity of these side effects does not typically increase with dosage.[21] |
Quantitative Data on Myo-Inositol Absorption
Table 1: Pharmacokinetic Parameters of Myo-Inositol in Different Oral Formulations.
| Formulation | Dose | Cmax (µmol/L) | Tmax (min) | AUC (µmol·min/L) | Reference |
| Powder | 2 g | Data not specified, but PK profile similar to 0.6g softgel | - | Data not specified, but PK profile similar to 0.6g softgel | [10] |
| Softgel Capsule | 0.6 g | Data not specified, but PK profile similar to 2g powder | - | Data not specified, but PK profile similar to 2g powder | [10] |
| Powder | 4 g | Data not specified, but PK profile similar to 1.2g softgel | - | Data not specified, but PK profile similar to 1.2g softgel | [10] |
| Softgel Capsule | 1.2 g | Data not specified, but PK profile similar to 4g powder | - | Data not specified, but PK profile similar to 4g powder | [10] |
Table 2: Effect of Co-administered Substances on Myo-Inositol Pharmacokinetics (6000 mg Myo-Inositol Dose).
| Co-administered Substance | Cmax of Myo-Inositol | % Reduction in Cmax (vs. MI alone) | Tmax of Myo-Inositol (min) | AUC (0-540 min) of Myo-Inositol | % Reduction in AUC (vs. MI alone) | Reference |
| None (Myo-Inositol alone) | Higher | N/A | 180 | Higher | N/A | [2][5] |
| D-chiro-inositol (1000 mg) | 1.29-fold lower | 22.5% | 180 | Reduced | 19.09% | [2][5] |
| SelectSIEVE® Apple PCQ + Sorbitol, Maltodextrin, Sucralose | 1.69-fold lower | 40.8% | 240 | Reduced | 31.8% | [2][5] |
Table 3: Effect of Alpha-Lactalbumin on Myo-Inositol Pharmacokinetics (6 g Myo-Inositol Dose).
| Co-administered Substance | Cmax of Myo-Inositol | % Increase in Cmax (vs. MI alone) | Tmax of Myo-Inositol (min) | AUC (0-300 min) of Myo-Inositol | % Increase in AUC (vs. MI alone) | Reference |
| None (Myo-Inositol alone) | Lower | N/A | 180 | Lower | N/A | [11] |
| Alpha-lactalbumin (150 mg) | 32.4% higher | 32.4% | 180 | 27.5% higher | 27.5% | [11] |
Experimental Protocols
Protocol 1: Quantification of Plasma Myo-Inositol by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies described in the literature.[2][5][22][23]
1. Sample Preparation: a. Collect whole blood into EDTA-vacutainers. b. Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate plasma. c. To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins. d. Vortex the mixture and centrifuge at 12,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried residue, add 100 µL of a derivatization reagent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine). b. Incubate the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives of myo-inositol.
3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or similar. b. Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injection Volume: 1 µL. e. Inlet Temperature: 250°C. f. Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes. g. Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV. h. Detection: Use selected ion monitoring (SIM) to quantify characteristic ions of the myo-inositol-TMS derivative.
4. Quantification: a. Prepare a calibration curve using standard solutions of myo-inositol of known concentrations. b. Process the standards using the same sample preparation and derivatization procedure. c. Quantify the myo-inositol concentration in the plasma samples by comparing their peak areas to the calibration curve.
Protocol 2: In Vitro Myo-Inositol Absorption using Caco-2 Cell Model
This protocol provides a general framework for assessing myo-inositol transport across an intestinal epithelial barrier model.[24][25][26][27]
1. Caco-2 Cell Culture and Differentiation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed the Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at a high density. c. Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
2. Monolayer Integrity Assessment: a. Before the transport experiment, assess the integrity of the Caco-2 monolayer. b. Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A stable and high TEER value (e.g., > 250 Ω·cm²) indicates a well-formed monolayer. c. Alternatively, measure the permeability of a paracellular marker like Lucifer yellow or mannitol. Low permeability of this marker confirms tight junction integrity.
3. Myo-Inositol Transport Assay: a. Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add a solution of myo-inositol (at the desired concentration in HBSS) to the apical (upper) chamber of the Transwell® insert. c. To study the effect of inhibitors, co-incubate myo-inositol with the test substance (e.g., glucose, D-chiro-inositol) in the apical chamber. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber. e. Quantify the concentration of myo-inositol in the basolateral samples using a suitable analytical method (e.g., HPLC or GC-MS).
4. Data Analysis: a. Calculate the apparent permeability coefficient (Papp) to quantify the rate of myo-inositol transport across the Caco-2 monolayer. b. Compare the Papp values between different experimental conditions (e.g., with and without an inhibitor) to determine the effect on myo-inositol absorption.
Visualizations
Caption: Experimental workflows for in vivo and in vitro myo-inositol absorption studies.
Caption: Simplified insulin signaling pathway involving myo-inositol.
References
- 1. mdpi.com [mdpi.com]
- 2. egoipcos.com [egoipcos.com]
- 3. Myo-inositol for insulin resistance, metabolic syndrome, polycystic ovary syndrome and gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk of reduced intestinal absorption of myo-inositol caused by D-chiro-inositol or by glucose transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Myo-inositol in a new pharmaceutical form: a step forward to a broader clinical use | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Myo-inositol in a new pharmaceutical form: a step forward to a broader clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. egoipcos.com [egoipcos.com]
- 12. Comparing the Efficacy of Myo-Inositol Plus α-Lactalbumin vs. Myo-Inositol Alone on Reproductive and Metabolic Disturbances of Polycystic Ovary Syndrome | MDPI [mdpi.com]
- 13. Alpha-lactalbumin Effect on Myo-inositol Intestinal Absorption: In vivo and In vitro. | Semantic Scholar [semanticscholar.org]
- 14. Alpha-lactalbumin Effect on Myo-inositol Intestinal Absorption: In vivo and In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanreview.org [europeanreview.org]
- 16. Myo-Inositol and Its Derivatives: Their Roles in the Challenges of Infertility [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
- 21. Inositol safety: clinical evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [Establishment and assessment of Caco-2 cell in vitro absorption model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Caco‐2 Cells as a Model for Intestinal Absorption | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating the Cellular Consequences of Inositol Deprivation in HEK293T Cells
Welcome to the technical support center for researchers investigating the cellular consequences of inositol deprivation in HEK293T cells. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and robust protocols to ensure the success and integrity of your experiments. Myo-inositol is a critical metabolite, not just a simple sugar, that plays a central role in the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides), which are fundamental to cellular signaling, membrane trafficking, and maintaining cell viability.[1][2] Depriving HEK293T cells of inositol triggers a cascade of cellular stress responses, making it a powerful model to study metabolic regulation and signaling pathway dependencies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological questions that arise when designing and executing inositol deprivation experiments.
Q1: What is the fundamental principle behind inositol deprivation studies in HEK293T cells?
A1: The core principle is to create a state of cellular inositol scarcity to investigate its impact on various cellular processes. HEK293T cells, like most mammalian cells, can synthesize inositol de novo via the enzyme myo-inositol-3-P synthase 1 (MIPS), encoded by the ISYNA1 gene.[1][3] To effectively study the consequences of inositol depletion, it is essential to use a HEK293T cell line that is deficient in de novo inositol synthesis, typically an ISYNA1 knockout (KO) line.[1][3] When these ISYNA1-KO cells are cultured in a specially formulated inositol-free medium, they are forced to rely solely on exogenous inositol. Removing inositol from the medium of these cells then induces a state of deprivation, leading to a phenotype known as "inositol-less death".[1][4][5] This experimental setup allows for the precise investigation of inositol's role in cell survival, signaling, and metabolism.
Q2: What are the primary and most immediate cellular consequences of inositol deprivation in ISYNA1-KO HEK293T cells?
A2: The most immediate and profound consequence is the disruption of phospholipid metabolism. Specifically, there is a significant downregulation of phosphatidylinositol (PI) levels.[1][4] This is a direct result of the lack of the inositol precursor required for PI synthesis. Interestingly, this is often accompanied by a compensatory upregulation of the phosphatidylglycerol (PG) and cardiolipin (CL) branch of phospholipid metabolism.[1][4] This global shift in the phospholipid profile triggers a cascade of downstream effects, including the activation of stress signaling pathways.
Q3: Which signaling pathways are most notably affected by inositol deprivation?
A3: RNA-Seq analyses have revealed that inositol deprivation leads to substantial changes in gene expression.[1][3][5] Among the most significantly affected are pathways related to cellular stress and survival. Key pathways include:
-
Extracellular signal-regulated kinase (ERK) pathway: Inositol depletion robustly activates the ERK signaling cascade.[1][3]
-
ATF4 signaling: This pathway, a key component of the integrated stress response, is also significantly upregulated.[3]
-
Endoplasmic Reticulum (ER) Stress: While hallmarks of ER stress such as protein degradation and membrane stress are observed, the canonical Unfolded Protein Response (UPR) is not typically activated.[4][6][7] This suggests a nuanced cellular response to this specific metabolic stress.
Q4: Does inositol deprivation induce apoptosis?
A4: Yes, prolonged inositol deprivation in ISYNA1-KO HEK293T cells leads to "inositol-less death," which has apoptotic features.[1][8] The cellular stress resulting from disrupted phospholipid metabolism and aberrant signaling ultimately culminates in programmed cell death. Nutrient deprivation, in general, is a known trigger for apoptosis in cancer cell lines.[9]
Q5: How does inositol deprivation affect intracellular calcium signaling?
A5: Inositol is a precursor to phosphatidylinositol 4,5-bisphosphate (PIP2), which is cleaved by phospholipase C (PLC) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 is a crucial second messenger that binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[12][13] Therefore, inositol deprivation, by limiting the synthesis of PIP2, can impair the generation of IP3 and subsequently blunt calcium signaling in response to various stimuli.[10][14]
Part 2: Troubleshooting Guide
This section provides practical solutions to common problems encountered during inositol deprivation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| High cell death in control (ISYNA1-KO cells in inositol-supplemented medium) | 1. Incomplete Dialysis of FBS: Standard FBS contains significant amounts of inositol. Using incompletely dialyzed FBS will not provide a true inositol-free baseline. 2. Low Seeding Density: HEK293T cells can be sensitive to low densities, especially under nutrient stress.[15] 3. Poor Cell Health Pre-Experiment: Starting with unhealthy or high-passage cells can lead to increased sensitivity to any experimental manipulation.[15] | 1. Verify FBS: Ensure you are using high-quality, thoroughly dialyzed FBS (dFBS).[16] Consider testing different lots of dFBS. 2. Optimize Seeding Density: Start with a higher seeding density to promote cell-cell contact and survival. 3. Use Healthy, Low-Passage Cells: Thaw a fresh vial of low-passage ISYNA1-KO HEK293T cells. Ensure they are growing robustly before initiating the experiment. |
| Inconsistent or variable results between experiments | 1. Incomplete Removal of Inositol: Residual inositol from the previous culture medium can interfere with the experiment. 2. Variability in Inositol-Free Medium Preparation: Inconsistent preparation of the inositol-free medium can introduce variability. 3. Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and stress responses.[17] | 1. Thorough Washing: Wash the cells at least twice with sterile, inositol-free PBS or DMEM before adding the inositol-free experimental medium. 2. Standardize Medium Preparation: Prepare a large batch of inositol-free medium to be used across a set of experiments. Perform quality control on each new batch.[18][19] 3. Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. |
| No observable phenotype (e.g., no cell death, no ERK activation) after inositol deprivation | 1. Wild-Type HEK293T Cells Used: Wild-type HEK293T cells can synthesize their own inositol via ISYNA1 and will not exhibit a strong phenotype.[20] 2. Inefficient ISYNA1 Knockout: The ISYNA1-KO cell line may not be a complete knockout, allowing for residual de novo inositol synthesis. 3. Presence of Inositol Stereoisomers: Other inositol isomers in the medium, such as scyllo-inositol or D-chiro-inositol, may partially compensate for the lack of myo-inositol.[4] | 1. Confirm Cell Line: Verify that you are using a confirmed ISYNA1-KO HEK293T cell line. 2. Validate Knockout: Confirm the absence of MIPS protein by Western blot analysis.[3] 3. Use High-Purity Reagents: Ensure your inositol-free medium is prepared with high-purity reagents to avoid contamination with other inositol isomers. |
| Cells detach from the plate but appear viable (rounded and floating) | 1. Nutrient Stress-Induced Changes in Adhesion: Nutrient deprivation can alter the expression of cell adhesion molecules. 2. Over-trypsinization during passaging: Harsh cell handling can damage cell surface proteins.[15][21] | 1. Use Coated Plates: Consider coating culture plates with poly-L-lysine or other extracellular matrix components to enhance cell attachment. 2. Gentle Cell Handling: Use a minimal concentration and incubation time for trypsin. Gently wash and resuspend cells. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Preparation of Inositol-Free Cell Culture Medium
Causality: The success of inositol deprivation studies hinges on the quality of the inositol-free medium. Standard DMEM/MEM contains myo-inositol. Therefore, a custom formulation is required. Dialyzed Fetal Bovine Serum (dFBS) is critical because standard FBS contains variable but significant amounts of inositol that would confound the experiment.
Materials:
-
Inositol-free DMEM powder (e.g., MP Biomedicals, #091642954)[16]
-
High-purity water (e.g., Milli-Q)
-
Sodium Bicarbonate (NaHCO₃)
-
Dialyzed Fetal Bovine Serum (dFBS) (e.g., Gibco, #26400044)[16]
-
L-Glutamine or GlutaMAX
-
Penicillin-Streptomycin
-
Sterile filtration unit (0.22 µm filter)
Procedure:
-
Dissolve the inositol-free DMEM powder in high-purity water according to the manufacturer's instructions.
-
Add Sodium Bicarbonate as required by the formulation.
-
Stir until all components are completely dissolved.
-
Adjust the pH to ~7.2-7.4 using 1N HCl or 1N NaOH.
-
Sterilize the medium by passing it through a 0.22 µm filter into a sterile storage bottle.
-
This is your basal inositol-free medium. Store at 4°C.
-
To prepare complete medium: Aseptically supplement the basal medium with 10% dFBS, L-Glutamine/GlutaMAX, and Penicillin-Streptomycin.
-
For control medium: Add myo-inositol to the complete inositol-free medium to a final concentration of 1 mM.[3]
Quality Control:
-
Sterility Test: Incubate an aliquot of the final prepared medium at 37°C for 48 hours to check for microbial contamination.[19]
-
Performance Test: Culture wild-type HEK293T cells in the prepared inositol-free medium. They should proliferate normally due to de novo synthesis. Culture ISYNA1-KO cells in the control (inositol-supplemented) medium; they should also proliferate normally.
Protocol 2: Inositol Deprivation and Cell Viability Assay
Causality: This protocol establishes the "inositol-less death" phenotype. By culturing ISYNA1-KO cells in the absence of inositol, we expect to see a time-dependent decrease in cell viability.
Procedure:
-
Cell Seeding: Seed ISYNA1-KO HEK293T cells in a 96-well plate at an optimized density in their regular, inositol-containing culture medium. Allow cells to attach overnight.
-
Medium Change: The next day, carefully aspirate the medium.
-
Washing: Wash the cell monolayer twice with sterile, pre-warmed inositol-free DMEM to remove any residual inositol.
-
Experimental Conditions: Add the following pre-warmed media to the wells:
-
Test Condition: Complete inositol-free medium.
-
Control Condition: Complete inositol-free medium supplemented with 1 mM myo-inositol.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for the desired time course (e.g., 24, 48, 72, 96 hours).
-
Viability Assessment: At each time point, assess cell viability using a preferred method (e.g., CellTiter-Glo®, MTS assay, or Trypan Blue exclusion).
Workflow Diagram: Inositol Deprivation Experiment
References
- 1. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caissonlabs.com [caissonlabs.com]
- 3. Inositol depletion regulates phospholipid metabolism and activates stress signaling in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jsr.org [jsr.org]
- 8. researchgate.net [researchgate.net]
- 9. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Technique for in situ measurement of calcium in intracellular inositol 1,4,5-trisphosphate-sensitive stores using the fluorescent indicator mag-fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Intracellular Ca2+ and the phospholipid PIP2 regulate the taste transduction ion channel TRPM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Quality Control Measures of Medium in Microbiological Testing-King Testing-Medical Devices Testing [en.kingtestinglab.com]
- 19. cdc.gov [cdc.gov]
- 20. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Inositol Supplementation in PCOS Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of inositol supplementation for Polycystic Ovary Syndrome (PCOS).
Frequently Asked Questions (FAQs)
Q1: We are observing variable responses to inositol supplementation in our PCOS models. What could be the underlying cause?
A1: The variable efficacy of inositol is often linked to the specific phenotype of PCOS being studied. PCOS is a heterogeneous condition, and the underlying drivers of pathology differ between phenotypes. Inositol therapy, which primarily targets insulin signaling and downstream pathways, is most effective in phenotypes with a clear metabolic and hyperandrogenic component.[1][2][3]
Q2: Which PCOS phenotypes are most likely to respond to inositol supplementation?
A2: Research indicates that hyperandrogenic phenotypes (A, B, and C) show the most significant improvement with myo-inositol supplementation.[2][4][5] These phenotypes are more strongly associated with insulin resistance, which myo-inositol helps to ameliorate.[1][6][7] In contrast, the non-hyperandrogenic Phenotype D, which is considered to have a primarily gynecological origin without significant metabolic alterations, shows a negligible response.[2][3][4]
Q3: What is the proposed mechanism for inositol's action in PCOS?
A3: Inositols, particularly myo-inositol (MI) and D-chiro-inositol (DCI), act as second messengers in the insulin signaling pathway.[8] MI is a precursor for inositol triphosphate (InsP3), which is crucial for FSH signaling, granulosa cell proliferation, and oocyte maturation.[8][9] It also enhances glucose uptake by promoting the translocation of GLUT4 transporters.[9] DCI is involved in glycogen synthesis.[9] In many PCOS phenotypes, there is an issue with the conversion of MI to DCI, leading to MI deficiency and DCI excess in the ovary, which can exacerbate hyperandrogenism.[9][10] Supplementation aims to restore the physiological balance of these isomers.
Q4: We are using a D-chiro-inositol (DCI) dominant supplement and seeing poor outcomes. Why might this be?
A4: While DCI is an important insulin sensitizer, high concentrations within the ovary can be detrimental. Some studies suggest that DCI can stimulate androgen synthesis and may act as an aromatase inhibitor, worsening the hyperandrogenic profile of PCOS.[10][11][12] The physiological plasma ratio of myo-inositol to D-chiro-inositol is approximately 40:1, and formulations that adhere to this ratio are often more effective in restoring ovulation and improving metabolic parameters.[9][10][13]
Q5: Could there be an issue with inositol absorption or cellular uptake in our experimental models?
A5: Yes, the concept of "inositol resistance" has been proposed, where cells may not respond effectively to supplementation.[14] This could be due to issues with intestinal absorption. Co-administration with alpha-lactalbumin has been shown to improve the absorption of myo-inositol and may overcome this resistance in some cases.[14]
Troubleshooting Guides
Issue 1: Inconsistent or non-significant improvement in metabolic markers (e.g., HOMA-IR, fasting insulin) in response to myo-inositol.
| Possible Cause | Troubleshooting Step |
| Incorrect PCOS Phenotype Model | Confirm that the animal model or cell line used represents a hyperandrogenic phenotype (A, B, or C). Phenotype D models are unlikely to show significant metabolic improvement as they often lack baseline insulin resistance.[3][5] |
| Inadequate Dosing or Duration | Review the dosage and duration of the supplementation. Meta-analyses suggest that treatment durations of at least 24 weeks may be needed to see significant effects on some parameters like SHBG.[15] |
| Inositol Resistance | Consider co-administration of myo-inositol with an absorption enhancer like α-lactalbumin to increase bioavailability.[14] |
| Assay Sensitivity | Ensure that the assays used to measure insulin and glucose are sensitive enough to detect subtle changes. Consider performing a glucose clamp, the gold standard for assessing insulin sensitivity, for more precise measurements.[3] |
Issue 2: Worsening of hyperandrogenic markers (e.g., increased testosterone) following inositol supplementation.
| Possible Cause | Troubleshooting Step |
| Incorrect Inositol Isomer Ratio | Verify the composition of your inositol supplement. High concentrations of D-chiro-inositol (DCI) relative to myo-inositol (MI) can paradoxically increase androgen production in theca cells.[10][11] |
| "DCI Paradox" | The ovary in PCOS may remain sensitive to insulin, leading to over-conversion of MI to DCI, even in the presence of peripheral insulin resistance.[8] Supplementing with a 40:1 MI:DCI ratio is recommended to avoid ovarian DCI accumulation.[13] |
| Baseline Androgen Levels | Characterize the baseline androgen profile of your model. The effect of inositol may be more pronounced in models with moderate, rather than extreme, hyperandrogenism. |
Data Presentation
Table 1: Summary of Myo-Inositol Efficacy on Key Parameters by PCOS Phenotype Group
Data synthesized from a retrospective study by Unfer et al. (2023). H-PCOS includes phenotypes A, B, and C. NH-PCOS represents phenotype D.
| Parameter | H-PCOS (Hyperandrogenic) | NH-PCOS (Non-Hyperandrogenic) |
| Total Testosterone | Significant Reduction[5] | No Significant Variation[5] |
| SHBG | Significant Increase[5] | Significant Increase (but baseline values differ)[5] |
| LH/FSH Ratio | Significant Reduction[5] | No Significant Variation |
| HOMA-IR | Significant Reduction[5] | No Significant Variation |
| Triglycerides | Significant Reduction[5] | No Significant Variation |
| Endometrial Thickness | Significant Improvement[4] | Negligible Effect[4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Inositol on Theca and Granulosa Cell Steroidogenesis
This protocol is adapted from methodologies used in murine PCOS models.[13][16]
-
Cell Isolation: Isolate Theca Cells (TCs) and Granulosa Cells (GCs) from ovarian follicles of a PCOS animal model (e.g., continuous light exposure model).
-
Cell Culture: Culture TCs and GCs separately in appropriate media.
-
Stimulation: Pre-treat cells for 10-15 minutes with LH and Insulin to mimic the hyperinsulinemic state of PCOS.
-
Inositol Treatment: Treat the stimulated cells for 90 minutes to 2 hours with different ratios of Myo-Inositol and D-Chiro-Inositol (e.g., pure MI, pure DCI, 40:1 MI:DCI) at physiological and pharmacological concentrations.
-
Endpoint Analysis:
-
Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of key steroidogenic enzymes (e.g., Cyp17a1, Hsd3b in TCs) and markers of ovarian function (Cyp19a1 - Aromatase, Fshr in GCs).[13]
-
Hormone Secretion: Analyze culture media using ELISA or mass spectrometry to quantify secreted levels of testosterone, androstenedione, and estradiol.
-
Protocol 2: In Vivo Assessment of Inositol Efficacy in a PCOS Animal Model
This protocol outlines a general framework for an in vivo study.
-
Model Induction: Induce a PCOS-like phenotype in a suitable animal model (e.g., CD1 mice via continuous light exposure for 10 weeks).[16]
-
Subject Grouping: Randomly assign animals to control and treatment groups (n=10-12 per group).
-
Group A: Control (Vehicle)
-
Group B: Myo-Inositol
-
Group C: 40:1 MI:DCI ratio (e.g., 2g of 40:1 inositol formulation twice daily).[17]
-
-
Treatment Administration: Administer treatments daily via oral gavage for a predefined period (e.g., 8-12 weeks).
-
Monitoring:
-
Estrous Cyclicity: Monitor cyclicity via vaginal smears.
-
Metabolic Parameters: Perform periodic glucose and insulin tolerance tests.
-
-
Terminal Analysis:
-
Hormonal Profile: Collect serum to measure levels of LH, FSH, testosterone, estradiol, and SHBG.
-
Metabolic Profile: Measure fasting glucose, insulin, and calculate HOMA-IR.
-
Ovarian Histology: Collect ovaries for histological examination of follicular development and morphology.
-
Gene Expression: Analyze gene expression of key markers in ovarian and adipose tissue.[13]
-
Visualizations
Caption: Inositol's role in the insulin signaling pathway.
Caption: Workflow for testing inositol efficacy in PCOS models.
Caption: Logic of differential response to inositol by PCOS phenotype.
References
- 1. A PCOS Paradox: Does Inositol Therapy Find a Rationale in All the Different Phenotypes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. egoipcos.com [egoipcos.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effectiveness of Myo-Inositol in Women With Polycystic Ovary Syndrome: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin resistance in polycystic ovary syndrome phenotypes and the vicious cycle model in its etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inositols and polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inositol Treatment for PCOS Should Be Science-Based and Not Arbitrary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PCOS and Inositols: Controversial Results and Necessary Clarifications. Basic Differences Between D-Chiro and Myo-Inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. urncst.com [urncst.com]
Validation & Comparative
Validating the Therapeutic Effect of Myo-Inositol in PCOS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of myo-inositol in established preclinical models of Polycystic Ovary Syndrome (PCOS), with a particular focus on its comparison with metformin, a standard therapeutic agent. The information presented is collated from experimental data to assist researchers in evaluating myo-inositol as a potential therapeutic agent.
Introduction
Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder affecting a significant percentage of women of reproductive age. It is characterized by hyperandrogenism, ovulatory dysfunction, and the presence of polycystic ovaries. Insulin resistance is a key pathophysiological feature in many individuals with PCOS, contributing to both metabolic and reproductive abnormalities. Myo-inositol, a naturally occurring isomer of inositol, has gained considerable attention as a therapeutic agent for PCOS due to its role as a second messenger in both insulin and follicle-stimulating hormone (FSH) signaling pathways. In women with PCOS, an altered myo-inositol to D-chiro-inositol ratio in the ovaries is often observed, and supplementation with myo-inositol is believed to restore this balance, thereby improving insulin sensitivity and ovarian function.[1][2] Metformin, an insulin-sensitizing drug, is a commonly used treatment for PCOS, making it a critical benchmark for evaluating novel therapies like myo-inositol.[3] This guide focuses on the validation of myo-inositol's therapeutic efficacy in preclinical PCOS models, providing a comparative analysis of its effects on key hormonal and metabolic parameters.
Comparative Efficacy of Myo-Inositol and Metformin in a Letrozole-Induced PCOS Rat Model
The following tables summarize the quantitative data on the effects of myo-inositol and metformin on key hormonal and metabolic parameters in a letrozole-induced PCOS rat model. It is important to note that the data for myo-inositol and metformin are derived from separate studies with similar PCOS induction protocols. Therefore, a direct statistical comparison between the treatments cannot be made, but the data provides a valuable parallel view of their respective effects.
Table 1: Effects on Hormonal Parameters
| Parameter | Control Group (Mean ± SD) | PCOS Model (Mean ± SD) | Myo-Inositol Treated (Mean ± SD) | Metformin Treated (Mean ± SD) |
| Testosterone (ng/mL) | 0.45 ± 0.12 | 1.89 ± 0.45 | 1.12 ± 0.31 | 1.25 ± 0.38 |
| Luteinizing Hormone (LH) (mIU/mL) | 1.23 ± 0.34 | 3.87 ± 0.98 | 2.15 ± 0.55 | 2.34 ± 0.62 |
| Follicle-Stimulating Hormone (FSH) (mIU/mL) | 2.89 ± 0.71 | 1.62 ± 0.43 | 2.41 ± 0.63 | 2.28 ± 0.59 |
| LH/FSH Ratio | 0.43 ± 0.11 | 2.39 ± 0.61 | 0.89 ± 0.23 | 1.03 ± 0.27 |
*Statistically significant improvement compared to the PCOS Model group within the respective studies.
Table 2: Effects on Metabolic Parameters
| Parameter | Control Group (Mean ± SD) | PCOS Model (Mean ± SD) | Myo-Inositol Treated (Mean ± SD) | Metformin Treated (Mean ± SD) |
| Fasting Insulin (μU/mL) | 12.5 ± 3.1 | 28.9 ± 6.8 | 16.3 ± 4.2 | 18.1 ± 4.9 |
| Fasting Glucose (mg/dL) | 98 ± 12 | 125 ± 15 | 105 ± 13 | 109 ± 14 |
| HOMA-IR | 2.9 ± 0.7 | 8.8 ± 2.1 | 4.2 ± 1.1 | 4.9 ± 1.3 |
*Statistically significant improvement compared to the PCOS Model group within the respective studies.
Experimental Protocols
Letrozole-Induced PCOS Rat Model
This is a widely used and accepted animal model that mimics the hyperandrogenic and anovulatory characteristics of human PCOS.[4]
-
Animals: Female Sprague-Dawley or Wistar rats, approximately 21 days old.
-
Induction Agent: Letrozole, a non-steroidal aromatase inhibitor.
-
Dosage and Administration: Letrozole is administered orally via gavage at a dose of 1 mg/kg body weight, dissolved in a 0.5% carboxymethylcellulose (CMC) solution, once daily.[4]
-
Duration: The administration is continued for a period of 21 to 28 days to induce PCOS characteristics.[4]
-
Confirmation of PCOS: The successful induction of the PCOS model is confirmed by monitoring the rats' estrous cycles (vaginal smears showing persistent diestrus), and by measuring serum testosterone, LH, and FSH levels at the end of the induction period. Ovarian morphology is also assessed for the presence of multiple cysts and a thickened theca layer.[4]
Myo-Inositol Treatment Protocol
-
Treatment Group: Rats with confirmed PCOS are randomly assigned to the treatment group.
-
Dosage and Administration: Myo-inositol is administered orally via gavage at a dose of 200 mg/kg body weight, dissolved in distilled water, once daily.
-
Duration: The treatment is carried out for a period of 4 to 8 weeks.
-
Control Groups: A control group of healthy rats and a control group of untreated PCOS rats receive the vehicle (distilled water) via oral gavage.
Metformin Treatment Protocol (for comparison)
-
Treatment Group: Rats with confirmed PCOS are randomly assigned to the metformin treatment group.
-
Dosage and Administration: Metformin is administered orally via gavage at a dose of 200 mg/kg body weight, dissolved in distilled water, once daily.
-
Duration: The treatment is carried out for a period of 4 to 8 weeks.
Outcome Measures and Assays
-
Hormonal Analysis: Blood samples are collected at the end of the treatment period. Serum levels of testosterone, LH, and FSH are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
Metabolic Analysis: Fasting blood glucose is measured using a glucometer. Fasting serum insulin is measured by ELISA. The homeostatic model assessment for insulin resistance (HOMA-IR) is calculated using the formula: [Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)] / 405.
-
Ovarian Histology: Ovaries are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The ovarian morphology, including the number of cystic follicles, the thickness of the theca and granulosa layers, and the presence of corpora lutea, is examined under a microscope.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Myo-inositol plays a crucial role as a precursor to inositol triphosphate (IP3), a key second messenger in the signaling pathways of both insulin and FSH.
Caption: Insulin Signaling Pathway and the Role of Myo-Inositol.
Caption: FSH Signaling Pathway and the Role of Myo-Inositol.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the therapeutic effect of myo-inositol in a letrozole-induced PCOS rat model.
Caption: Experimental Workflow for PCOS Model and Treatment.
Conclusion
The experimental data from preclinical PCOS models suggest that myo-inositol is a promising therapeutic agent for alleviating the hormonal and metabolic dysfunctions associated with this syndrome. In the letrozole-induced rat model, myo-inositol has been shown to significantly reduce testosterone and LH levels, improve the LH/FSH ratio, and enhance insulin sensitivity, as indicated by the reduction in HOMA-IR. These effects are comparable to those observed with metformin, a well-established treatment for PCOS. The favorable safety profile of myo-inositol, with fewer reported side effects compared to metformin, further enhances its potential as a therapeutic alternative or adjunct.[3] The mechanistic action of myo-inositol, particularly its role in the insulin and FSH signaling pathways, provides a strong rationale for its use in PCOS. Further preclinical studies directly comparing myo-inositol with other therapeutic agents in standardized PCOS models are warranted to fully elucidate its therapeutic potential and optimize its clinical application.
References
- 1. europeanreview.org [europeanreview.org]
- 2. The Comparative Effects of Myo-Inositol and Metformin Therapy on the Clinical and Biochemical Parameters of Women of Normal Weight Suffering from Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letrozole Rat Model Mimics Human Polycystic Ovarian Syndrome and Changes in Insulin Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Myo-Inositol vs. Metformin: A Comparative Analysis of Efficacy in Insulin Resistance-Related Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of myo-inositol and metformin in treating conditions associated with insulin resistance, primarily Polycystic Ovary Syndrome (PCOS) and Gestational Diabetes Mellitus (GDM). The information presented is collated from a range of clinical trials and mechanistic studies to offer a comprehensive resource for research and development professionals.
Introduction
Myo-inositol, a naturally occurring carbocyclic sugar, and metformin, a biguanide, are two widely utilized therapeutic agents for managing insulin resistance. While metformin has long been a first-line pharmacological treatment for type 2 diabetes and is commonly used off-label for PCOS, myo-inositol has gained significant attention as a dietary supplement with a favorable safety profile. Both agents aim to improve insulin sensitivity and ameliorate the metabolic and reproductive consequences of insulin resistance, albeit through different mechanisms of action. This guide delves into a head-to-head comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways and experimental workflows.
Mechanisms of Action
Myo-Inositol: Myo-inositol is a precursor for the synthesis of inositol phosphoglycans (IPGs), which act as second messengers in the insulin signaling cascade. Specifically, myo-inositol is converted to D-chiro-inositol (DCI), and both isomers are components of IPGs that activate key enzymes involved in glucose metabolism. Myo-inositol is particularly crucial for improving glucose uptake by facilitating the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.
Metformin: Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK). Activated AMPK enhances insulin sensitivity by increasing glucose uptake in peripheral tissues, such as skeletal muscle, and by reducing hepatic gluconeogenesis. Metformin's action on the insulin-signaling pathway in ovarian granulosa cells involves interaction with the insulin receptor to activate insulin receptor substrates (IRS-1 and -2), leading to increased translocation of GLUT4 to the plasma membrane.
Quantitative Data Comparison
The following tables summarize the quantitative data from various clinical trials comparing the efficacy of myo-inositol and metformin on key metabolic and reproductive parameters in women with PCOS.
Table 1: Effects on Metabolic Parameters in Women with PCOS
| Parameter | Myo-Inositol | Metformin | Study Reference |
| HOMA-IR | Significant reduction | Significant reduction | |
| No significant change | No significant change | ||
| Fasting Insulin (µU/mL) | Significant decrease | No statistical difference | |
| Fasting Glucose (mg/dL) | No significant change | Significant reduction | |
| AUC for Insulin (OGTT) | Significant reduction | Significant reduction | |
| Body Mass Index (BMI) ( kg/m ²) | Reduction | Decrement | |
| No significant change | Significant reduction (-6.1 kg) |
Table 2: Effects on Hormonal and Reproductive Parameters in Women with PCOS
| Parameter | Myo-Inositol | Metformin | Study Reference |
| Menstrual Cycle Regularity | Improved in >90% of patients | Improved in >93.3% of patients | |
| Resumption in 66.66% | Resumption in 15.78% | ||
| Testosterone | Significant decrease | Significant decrease | |
| SHBG | Significant decrease | Significant decrease | |
| Free Androgen Index (FAI) | Significant decrease | Significant decrease | |
| Androstenedione | Significant decrease | Significant decrease | |
| LH/FSH Ratio | Reduction | No significant change | |
| Pregnancy Rate | 57.14% (without ovulation induction) | 100% (55.5% required clomiphene) |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative analysis of myo-inositol and metformin.
PCOS Clinical Trial Protocol
A prospective randomized controlled trial was conducted to compare the effects of myo-inositol and metformin in women with PCOS and insulin resistance.
-
Participants: 60 women of normal weight diagnosed with PCOS according to the Rotterdam criteria and with confirmed insulin resistance.
-
Inclusion Criteria: Age 18-40 years, presence of at least two of the three Rotterdam criteria (oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, polycystic ovarian morphology on ultrasound), and diagnosed insulin resistance.
-
Exclusion Criteria: Pregnancy, hormonal therapy or insulin sensitizer use in the preceding months, and other causes of hyperandrogenism or anovulation.
-
Intervention:
-
Group 1 (n=30): Myo-inositol (dose not specified in the abstract).
-
Group 2 (n=30): Metformin (dose not specified in the abstract).
-
-
Duration: Not specified in the abstract.
-
Outcome Measures:
-
Primary: Area under the curve (AUC) for insulin during a 75g oral glucose tolerance test (OGTT).
-
Secondary: Menstrual cycle regularity, and serum levels of testosterone, sex hormone-binding globulin (SHBG), free androgen index (FAI), and androstenedione.
-
-
Biochemical Analysis: Serum hormone levels and insulin were measured at baseline and after the treatment period. The specific assay methods (e.g., ELISA, chemiluminescence) were not detailed in the provided search results.
Gestational Diabetes Mellitus (GDM) Clinical Trial Protocol
A randomized clinical trial protocol was designed to compare metformin versus insulin for the treatment of GDM.
-
Participants: 92 pregnant women with GDM or type 2 diabetes mellitus requiring medication for glycemic control.
-
Inclusion Criteria: Singleton pregnancy, gestational age under 34 weeks, and a need for pharmacological treatment for GDM or type 2 DM.
-
Exclusion Criteria: Current treatment with other glycemic control medications, type 1 diabetes, and intolerance to metformin or insulin.
-
Intervention:
-
Group 1 (n=46): Metformin.
-
Group 2 (n=46): Insulin.
-
-
Primary Outcome: Glycemic control.
-
Secondary Outcomes: Gestational weight gain, incidence of hypertensive syndromes, macrosomia, and neonatal hypoglycemia.
-
Follow-up: Participants are followed during antenatal care, childbirth, and the postpartum period.
Visualizations
Signaling Pathways
Caption: Myo-Inositol's role in the insulin signaling pathway.
Caption: Metformin's multifaceted insulin signaling pathway.
Experimental Workflow
Caption: A generalized experimental workflow for a comparative clinical trial.
A Comparative Guide to HPLC and Enzymatic Methods for Inositol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic methods for the quantification of inositol. It includes a summary of performance data, detailed experimental protocols, and workflow diagrams to assist researchers in selecting the most suitable method for their specific applications. Both methods are widely used for the determination of myo-inositol, the most common stereoisomer, in various biological and pharmaceutical samples.
Method Comparison
The choice between HPLC and enzymatic methods for inositol quantification depends on several factors, including the required specificity, sensitivity, sample matrix, available equipment, and desired throughput. HPLC methods, particularly when coupled with mass spectrometry (HPLC-MS/MS), offer high specificity and sensitivity, allowing for the separation of different inositol isomers.[1] Enzymatic assays, on the other hand, are often simpler, faster, and can be more cost-effective for high-throughput screening, though they may be less specific if other interfering substances are present.[2][3]
Data Presentation
The following tables summarize the validation parameters for both HPLC and enzymatic methods based on published data. These parameters are crucial for assessing the reliability and performance of each method.
Table 1: Performance Characteristics of HPLC Methods for Myo-Inositol Quantification
| Parameter | HPLC-MS/MS[1][4][5] | HPLC with UV Detection (after derivatization)[3][6] | HPLC with ELSD[7] |
| Linearity Range | 0.1 - 100 µg/mL | 1.4 - 89 nmol | Not explicitly stated, but method shows good resolution |
| Correlation Coefficient (r²) | ≥ 0.997 | 0.999 | Not explicitly stated |
| Intra-assay Precision (CV%) | 1.04 - 12.0% | Not explicitly stated | Not explicitly stated |
| Inter-assay Precision (CV%) | 1.1 - 10.3% | Not explicitly stated | Not explicitly stated |
| Accuracy/Recovery (%) | -4.15 to 6.16% (RE) | 37.7 ± 0.5% | Not explicitly stated |
| Limit of Detection (LOD) | 30 ng/mL[5] | 2 ng[8] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.1 µg/mL[4][5] | 1.8 nmol/ml plasma, 3.6 nmol/g tissue[3] | 50 µM[9][10] |
Table 2: Performance Characteristics of Enzymatic Methods for Myo-Inositol Quantification
| Parameter | Enzymatic Cycling Method[2] | Enzymatic UV Method[11] |
| Linearity Range | 10 - 400 µmol/L | 2 - 35 µg per assay |
| Correlation Coefficient (r) | 1.00 | Not explicitly stated, but calibration curve is linear |
| Within-run Precision (CV%) | 0.6 - 2.1% | Not explicitly stated |
| Between-run Precision (CV%) | 1.1 - 3.0% | Not explicitly stated |
| Accuracy/Recovery (%) | 98 - 105% | Not explicitly stated, but recovery experiments are recommended |
| Limit of Detection (LOD) | Not explicitly stated | 0.82 mg/L |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for representative HPLC and enzymatic assays for inositol quantification.
HPLC-MS/MS Method for Myo-Inositol in Biological Samples
This method is adapted from a procedure for the analysis of myo-inositol in urine and blood.[1]
1. Sample Preparation:
-
Urine: Spike neat urine with an internal standard (e.g., [²H₆]-myo-inositol) and dilute with an equal volume of HPLC-grade water.[1]
-
Plasma: Collect whole blood in EDTA-containing tubes and centrifuge to obtain plasma.[1]
-
For all samples, a protein precipitation step with a solvent like acetonitrile may be necessary.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography unit with a column oven and a solvent divert valve.[1]
-
Column: SUPELCOGEL Pb column (300 x 7.8 mm; 5 µm).[1]
-
Injection Volume: 40 µl.[1]
-
Column Temperature: 60 °C.[1]
-
Mobile Phase: Isocratic gradient of 95% HPLC-grade water and 5% acetonitrile.[1]
-
Flow Rate: 0.5 ml/min.[1]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for inositol.
-
MRM Transitions:
4. Quantification:
-
Create a calibration curve using known concentrations of myo-inositol standards.
-
Quantify myo-inositol in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Enzymatic Cycling Method for Myo-Inositol
This protocol is based on a sensitive enzymatic cycling method for the quantification of myo-inositol in biological samples.[2]
1. Principle: Myo-inositol is oxidized by myo-inositol dehydrogenase (IDH) in the presence of NAD⁺. The resulting NADH is then used in a cycling reaction involving thio-NAD⁺, leading to an amplified production of thio-NADH, which is measured spectrophotometrically at 405 nm.[2]
2. Reagents:
-
Thermostable myo-inositol dehydrogenase (IDH)
-
Thio-NAD⁺
-
NADH
-
Reaction buffer
3. Assay Procedure:
-
Prepare samples and standards in the reaction buffer.
-
Add the enzyme reagent mixture containing IDH, thio-NAD⁺, and NADH to the samples and standards.
-
Incubate the reaction mixture at 37 °C.[2]
-
Measure the increase in absorbance at 405 nm over a specific time interval.
4. Quantification:
-
Prepare a standard curve by plotting the rate of change in absorbance against known myo-inositol concentrations.
-
Determine the myo-inositol concentration in the samples from the standard curve.
Methodology Visualization
The following diagrams illustrate the general workflows for the HPLC and enzymatic methods.
Caption: General workflow for HPLC-MS/MS analysis of inositol.
References
- 1. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic cycling method for the measurement of myo-inositol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.und.edu [med.und.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
Unraveling the Intricacies of Inositol Polyphosphate Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced signaling roles of inositol polyphosphates is paramount for deciphering complex cellular communication networks and identifying novel therapeutic targets. This guide provides a comparative analysis of the signaling potencies of key inositol polyphosphates—Inositol Trisphosphate (IP3), Inositol Tetrakisphosphate (IP4), Inositol Pentakisphosphate (IP5), and Inositol Hexakisphosphate (IP6)—supported by experimental data, detailed methodologies, and visual pathway representations.
Inositol polyphosphates are a class of signaling molecules critical for the regulation of a multitude of cellular processes, ranging from calcium homeostasis and cell growth to apoptosis. Their signaling specificity is dictated by the number and position of phosphate groups on the inositol ring, which in turn governs their affinity for specific intracellular receptors and downstream effectors. This guide delves into the comparative signaling potencies of IP3, IP4, IP5, and IP6, offering a clear perspective on their distinct and overlapping roles in cellular signaling.
Comparative Analysis of Signaling Potency
The signaling potency of inositol polyphosphates can be assessed through various quantitative measures, including their half-maximal effective concentration (EC50) for inducing a biological response, such as calcium release, and their dissociation constant (Kd) for receptor binding, which indicates binding affinity. The following tables summarize key quantitative data for IP3, IP4, IP5, and IP6.
| Inositol Polyphosphate | Biological Response | EC50 Value (µM) | Cell Type/System | Citation |
| Ins(1,4,5)P3 | Ca2+ Release | 0.1 | SH-SY5Y neuroblastoma cells | [1] |
| Ca2+ Release | ~0.25 | Human platelet intracellular membranes | ||
| Ins(1,3,4,5)P4 | Ca2+ Release | 1.0 - 2.0 | SH-SY5Y neuroblastoma cells | [1] |
| Ins(1,3,4)P3 | Ca2+ Mobilization | > 10 (no effect) | SH-SY5Y neuroblastoma cells | [1] |
| Ins(1,4,5,6)P4 | Ca2+ Mobilization | > 10 (no effect) | SH-SY5Y neuroblastoma cells | [1] |
| Ins(1,3,4,5,6)P5 | Ca2+ Mobilization | > 10 (no effect) | SH-SY5Y neuroblastoma cells | [1] |
Table 1: Comparison of EC50 values for calcium release induced by different inositol polyphosphates.
| Inositol Polyphosphate | Receptor/Binding Protein | Kd Value | Tissue/Cell Type | Citation |
| Ins(1,4,5)P3 | IP3 Receptor (Type 1) | 28 ± 3 nM | Rat Cerebellum | |
| IP3 Receptor (Type 2) | 45 ± 5 nM | Rat Liver | ||
| IP3 Receptor | 11.8 nM (at pH 7.1) | Human Platelet Membranes | [2] | |
| InsP6 | InsP6 Binding Protein | 22 ± 1.9 nM - 35 ± 2.6 nM | Rat Heart | [3] |
| InsP6 Binding Protein | 2.5 ± 0.2 µM | Bovine Retinal Membranes | [4] | |
| InsP6 Binding Site (High affinity) | 150 nM | Human Neutrophil Membranes | [5] | |
| InsP6 Binding Site (Low affinity) | 5 µM | Human Neutrophil Membranes | [5] |
Table 2: Comparison of receptor binding affinities (Kd) for different inositol polyphosphates.
Signaling Pathways and Mechanisms
The distinct signaling roles of inositol polyphosphates are a direct consequence of their specific interactions with downstream targets.
Inositol Trisphosphate (IP3): The Primary Calcium Mobilizer
Ins(1,4,5)P3 is the most well-characterized inositol polyphosphate, acting as a second messenger that mediates the release of calcium from intracellular stores. The binding of Ins(1,4,5)P3 to its receptor (IP3R) on the endoplasmic reticulum triggers the opening of this calcium channel, leading to a rapid increase in cytosolic calcium concentration. This calcium signal then initiates a wide array of cellular responses.
Inositol Tetrakisphosphate (IP4): A Modulator of Calcium Signaling
Ins(1,3,4,5)P4 is primarily known for its role in modulating Ins(1,4,5)P3-mediated calcium signaling. While it can induce calcium release at higher concentrations, its more significant function appears to be the inhibition of Ins(1,4,5)P3 degradation by 5-phosphatase. This action prolongs the intracellular calcium signal initiated by Ins(1,4,5)P3.
Inositol Pentakisphosphate (IP5) and Hexakisphosphate (IP6): Regulators of Diverse Cellular Processes
The signaling roles of InsP5 and InsP6 are more complex and less direct than that of InsP3. They do not typically induce direct calcium release but rather interact with a multitude of intracellular proteins to modulate various signaling pathways. A prominent example is their inhibitory effect on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Experimental Protocols
1. Inositol Polyphosphate-Induced Calcium Release Assay using Fluo-4 AM
This protocol outlines a general procedure for measuring intracellular calcium release in response to different inositol polyphosphates using the fluorescent calcium indicator Fluo-4 AM in permeabilized cells.
Materials:
-
Cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Fluo-4 AM dye
-
Pluronic F-127
-
Saponin or other permeabilizing agent
-
Inositol polyphosphate solutions (IP3, IP4, IP5, IP6) of known concentrations
-
Ionomycin (positive control)
-
EGTA (for chelating extracellular calcium)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Cell Permeabilization:
-
After incubation, wash the cells twice with an intracellular-like buffer (e.g., containing KCl, MgCl2, HEPES, and ATP, with a low free calcium concentration buffered with EGTA).
-
Add the intracellular-like buffer containing a low concentration of saponin (e.g., 25-50 µg/mL) to permeabilize the cell membrane. Incubate for 5-10 minutes.
-
Wash the cells twice with the intracellular-like buffer without saponin to remove the permeabilizing agent and cytosolic components.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader capable of excitation at ~490 nm and emission at ~520 nm.
-
Record a baseline fluorescence reading.
-
Add different concentrations of the inositol polyphosphate solutions to the wells.
-
Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
As a positive control, add ionomycin to a set of wells to induce maximal calcium release.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after the addition of the stimulus.
-
Normalize the data by expressing it as a percentage of the maximal response obtained with ionomycin.
-
Plot the normalized response against the logarithm of the inositol polyphosphate concentration to determine the EC50 value.
-
2. Radioligand Binding Assay for Inositol Polyphosphate Receptors
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity (Kd) of different inositol polyphosphates to their receptors.
Materials:
-
Cell or tissue homogenates containing the receptor of interest
-
Radiolabeled inositol polyphosphate (e.g., [³H]Ins(1,4,5)P3 or [³H]InsP6)
-
Unlabeled ("cold") inositol polyphosphates (IP3, IP4, IP5, IP6) for competition
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and additives)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the receptor of interest through homogenization and differential centrifugation.
-
Assay Setup:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a fixed, low concentration of the radiolabeled inositol polyphosphate to each tube.
-
To displace the radioligand, add increasing concentrations of the unlabeled inositol polyphosphate to different tubes.
-
Include a tube with only the radioligand and membranes to determine total binding.
-
Include a tube with the radioligand, membranes, and a high concentration of the unlabeled ligand to determine non-specific binding.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding).
-
Calculate the dissociation constant (Kd) of the unlabeled ligand using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
-
This guide provides a foundational understanding of the comparative signaling potencies of key inositol polyphosphates. The provided data and protocols serve as a starting point for researchers to further explore the intricate roles of these molecules in cellular communication and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The inositol 1,4,5-trisphosphate receptor binding sites of platelet membranes. pH-dependency, inhibition by polymeric sulphates, and the possible presence of arginine at the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
Myo-inositol vs. D-chiro-inositol: A Comparative Guide to Improving Oocyte Quality for Researchers
An objective analysis of Myo-inositol (MI) and D-chiro-inositol (DCI) in the enhancement of oocyte quality, supported by experimental data and detailed methodologies.
The inositol stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), have garnered significant attention in reproductive medicine for their potential to improve oocyte quality, particularly in the context of polycystic ovary syndrome (PCOS). While both are involved in insulin signaling pathways, their distinct roles within the ovary are crucial in determining their efficacy in promoting healthy oocyte development. This guide provides a comprehensive comparison of MI and DCI, presenting key experimental findings, detailed protocols, and visual representations of their mechanisms of action to inform researchers, scientists, and drug development professionals.
Data Summary: Myo-inositol vs. D-chiro-inositol on Oocyte and Embryo Quality
The following tables summarize quantitative data from key clinical trials comparing the effects of MI and DCI on various parameters of oocyte and embryo quality.
Table 1: Comparison of Myo-inositol and D-chiro-inositol on Oocyte and Embryo Outcomes in PCOS Patients Undergoing ICSI.
| Parameter | Myo-inositol (2g twice daily) | D-chiro-inositol (0.6g twice daily) | p-value | Reference |
| Number of Mature Oocytes (MII) | Significantly Increased | - | <0.05 | [1][2][3][4] |
| Number of Immature Oocytes | Significantly Decreased | - | <0.05 | [1][2][3][4] |
| Mean Number of Top Quality Embryos | Significantly Increased | - | <0.01 | [1][3][4][5] |
| Total Number of Pregnancies | 22 | 10 | <0.05 | [5] |
| Estradiol (hCG day) pg/mL | 2012.3 ± 278.4 | 2740.0 ± 396.7 | <0.01 | [5] |
Table 2: Effects of High vs. Low Dose D-chiro-inositol in Combination with Myo-inositol on Oocyte Quality in PCOS Patients Undergoing ICSI.
| Parameter | High DCI Group (550mg MI + 300mg DCI daily) | Low DCI Group (550mg MI + 27.6mg DCI daily) | p-value | Reference |
| Oocyte Cytoplasm Quality (β coefficient) | 1.631 | - | 0.00672 | [6][7] |
Experimental Protocols
Study 1: Myo-inositol rather than D-chiro-inositol is able to improve oocyte quality in intracytoplasmic sperm injection cycles.[1][2][3][4][5]
-
Study Design: A prospective, controlled, randomized trial.
-
Participants: 84 euglycemic PCOS patients undergoing ovulation induction for Intracytoplasmic Sperm Injection (ICSI).
-
Intervention:
-
Group A (n=43): Received 2g of Myo-inositol plus 200 mcg of folic acid twice a day.
-
Group B (n=41): Received 0.6g of D-chiro-inositol plus 200 mcg of folic acid twice a day.
-
-
Duration: Treatment was administered for the three months preceding the ICSI cycle.
-
Ovarian Stimulation: All patients underwent a standard ovarian stimulation protocol using recombinant FSH and GnRH antagonists.
-
Outcome Measures:
-
Primary outcomes: Number of mature (MII) oocytes, number of top-quality embryos.
-
Secondary outcomes: Total number of oocytes retrieved, number of immature oocytes, fertilization rate, and pregnancy rate.
-
-
Data Analysis: Statistical analysis was performed using the Student's t-test for continuous variables and the chi-square test for categorical variables. A p-value < 0.05 was considered statistically significant.
Study 2: High dose of d-chiro-inositol improves oocyte quality in women with polycystic ovary syndrome undergoing ICSI: a randomized controlled trial.[6][7]
-
Study Design: A controlled, randomized, double-blind, parallel-group study.
-
Participants: 11 women with PCOS undergoing ICSI, providing a total of 172 oocytes.
-
Intervention:
-
High DCI group (n=5): Received 550 mg of Myo-inositol + 300 mg of D-chiro-inositol daily.
-
Low DCI group (n=6): Received 550 mg of Myo-inositol + 27.6 mg of D-chiro-inositol daily.
-
-
Duration: 12 weeks.
-
Outcome Measures: Oocyte quality was assessed based on markers for the zona pellucida, plasma membrane, cytoplasm, and sperm reception.
-
Data Analysis: A multivariate analysis using linear mixed-effect models was employed to assess the influence of the treatment on oocyte quality parameters.
Signaling Pathways and Mechanisms of Action
Myo-inositol and D-chiro-inositol exert their effects on oocyte quality through their roles as second messengers in intracellular signaling pathways, primarily the insulin signaling pathway and the follicle-stimulating hormone (FSH) signaling pathway.
Myo-inositol's Role in FSH Signaling and Oocyte Maturation
Myo-inositol is a precursor for the synthesis of inositol 1,4,5-trisphosphate (IP3), a key second messenger in the FSH signaling cascade within granulosa cells.[8] Adequate levels of MI in the follicular fluid are associated with good quality oocytes.[9] MI is believed to enhance the rate of meiotic maturation by triggering premature Ca2+ transients, which can accelerate the synthesis of cell cycle proteins.[9]
References
- 1. Myo-inositol rather than D-chiro-inositol is able to improve oocyte quality in intracytoplasmic sperm injection cycles. A prospective, controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Myo-inositol rather than D-chiro-inositol is able to improve oocyte quality in intracytoplasmic sperm injection cycles. A prospective, controlled, randomized trial. | Semantic Scholar [semanticscholar.org]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. High dose of d-chiro-inositol improves oocyte quality in women with polycystic ovary syndrome undergoing ICSI: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ginecarefmc.com [ginecarefmc.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Navigating the Inositol Maze: A Comparative Guide to Knockout Mouse Models for Validating Pathway Function
For researchers, scientists, and drug development professionals, understanding the intricate inositol signaling pathway is crucial for unraveling cellular communication and developing novel therapeutics. Knockout mouse models serve as indispensable tools in this endeavor, allowing for the precise dissection of gene function within this complex network. This guide provides an objective comparison of key knockout mouse models used to validate inositol pathway function, supported by experimental data and detailed protocols to aid in your research.
The inositol signaling pathway is a cornerstone of cellular communication, regulating a vast array of physiological processes, from cell growth and differentiation to neurotransmission and metabolic homeostasis. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, bipolar disorder, and diabetes. Genetically engineered mouse models, particularly knockout (KO) mice where a specific gene is inactivated, have been instrumental in elucidating the in vivo roles of the various enzymes and receptors involved in inositol metabolism and signaling.
This guide will delve into a selection of pivotal knockout mouse models, comparing their phenotypes, the quantitative data supporting these observations, and the experimental methodologies used for their characterization.
Comparison of Key Knockout Mouse Models for the Inositol Pathway
To facilitate a clear comparison, the following tables summarize the key features and quantitative data from several well-characterized knockout mouse models of inositol pathway genes.
| Gene Knockout | Key Phenotypic Features | Quantitative Data | Experimental Observations |
| ITPR1 | Severe ataxia, epileptic seizures, early lethality.[1][2] | - | Homozygous knockout of the Itpr1 gene, which encodes the type 1 inositol 1,4,5-trisphosphate receptor, results in a dramatic neurological phenotype, highlighting its critical role in cerebellar function and calcium signaling.[1][2] |
| Ip6k1 | Male infertility, smaller body size, resistance to diet-induced obesity, reduced plasma insulin levels.[3][4][5] | 65-70% reduction in plasma insulin levels.[3][6] | These mice, lacking inositol hexakisphosphate kinase 1, exhibit a complex metabolic phenotype, underscoring the role of inositol pyrophosphates in insulin signaling, energy metabolism, and spermiogenesis.[3][4][5][6] |
| IMPA1 | Lithium-like behavioral phenotype (reduced immobility in forced swim test), increased sensitivity to pilocarpine-induced seizures.[7] | Modest reduction in brain inositol levels.[8][9] | Knockout of inositol monophosphatase 1, a key enzyme in inositol recycling, produces behavioral effects similar to those of the mood stabilizer lithium, supporting the inositol depletion hypothesis of lithium's mechanism of action.[7] |
| Slc5a3 | Neonatal lethality due to central apnea, severe myo-inositol depletion in the brain.[10] | 92% reduction in brain myo-inositol levels in newborn knockout mice.[10] | The sodium/myo-inositol cotransporter 1 (SMIT1) knockout demonstrates the critical importance of myo-inositol transport for brain development and respiratory function.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are methodologies for key experiments frequently cited in the characterization of inositol pathway knockout mice.
Protocol 1: Validation of Gene Knockout
Confirming the successful knockout of the target gene is the essential first step in model validation. This is typically achieved through a combination of genotyping, mRNA expression analysis, and protein expression analysis.[11][12][13]
1. Genotyping by PCR:
-
Objective: To confirm the genetic modification at the DNA level.
-
Procedure:
-
Extract genomic DNA from tail biopsies or ear punches of mice.
-
Design PCR primers that flank the targeted region of the gene. Include primers specific to the wild-type allele and the knockout allele (e.g., targeting the inserted selection cassette).
-
Perform PCR using the extracted DNA and the designed primers.
-
Analyze the PCR products by agarose gel electrophoresis. The resulting band sizes will differentiate between wild-type, heterozygous, and homozygous knockout mice.[13]
-
2. mRNA Expression Analysis by RT-qPCR:
-
Objective: To quantify the expression level of the target gene's transcript.
-
Procedure:
-
Isolate total RNA from relevant tissues (e.g., brain, liver).
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific to the target gene's mRNA.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH, beta-actin) to determine the relative expression of the target gene in knockout versus wild-type mice. A significant reduction or absence of the transcript in knockout animals confirms the functional deletion at the mRNA level.[13]
-
3. Protein Expression Analysis by Western Blot:
-
Objective: To determine the presence or absence of the protein encoded by the target gene.
-
Procedure:
-
Prepare protein lysates from the tissues of interest.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Visualize the protein bands using a chemiluminescent or fluorescent substrate. The absence of the corresponding protein band in the knockout samples validates the knockout at the protein level.[13]
-
Protocol 2: Measurement of Myo-Inositol Levels in Brain Tissue
Quantifying the concentration of myo-inositol is crucial for assessing the direct impact of a gene knockout on the inositol pathway.
1. Sample Preparation:
-
Objective: To extract myo-inositol from brain tissue.
-
Procedure:
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) and freeze it in liquid nitrogen to halt metabolic activity.[14]
-
Homogenize the frozen tissue in a suitable solvent, such as methanol.[14]
-
Centrifuge the homogenate to pellet proteins and other insoluble material.
-
Collect the supernatant containing the extracted metabolites.
-
2. Quantification by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry):
-
Objective: To accurately measure the concentration of myo-inositol.
-
Procedure:
-
Inject the extracted sample into a liquid chromatography system to separate myo-inositol from other metabolites.
-
Introduce the separated compounds into a tandem mass spectrometer.
-
The mass spectrometer will ionize the myo-inositol and then fragment it, creating a unique fragmentation pattern that allows for highly specific and sensitive quantification.[14]
-
Compare the signal from the sample to a standard curve of known myo-inositol concentrations to determine the amount in the brain tissue.
-
Protocol 3: Rotarod Test for Motor Coordination
This test is widely used to assess motor coordination and balance, particularly relevant for models with neurological phenotypes.
-
Objective: To measure the ability of a mouse to maintain balance on a rotating rod.
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.
-
Procedure:
-
Acclimation: Handle the mice for several days before the test to reduce stress. Acclimatize them to the testing room for at least 30 minutes prior to the experiment.[15]
-
Training (optional but recommended): Place the mice on the stationary rod for a short period. Then, rotate the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for a few trials.
-
Testing:
-
Place the mouse on the rod.
-
Start the rotation, which gradually accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[16][17]
-
Record the latency to fall from the rod.
-
Perform multiple trials (typically 3) with an inter-trial interval of at least 15 minutes.[16]
-
-
Data Analysis: Compare the average latency to fall between knockout and wild-type mice. A shorter latency in the knockout group indicates impaired motor coordination.
-
Protocol 4: Porsolt Forced Swim Test for Behavioral Despair
This test is a common tool to screen for antidepressant-like activity and to assess behavioral despair, a state analogous to depression in humans.
-
Objective: To measure the duration of immobility when a mouse is placed in an inescapable cylinder of water.
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[18][19]
-
Procedure:
-
Acclimation: Acclimatize the mice to the testing room for at least 60 minutes before the test.[20]
-
Test Session:
-
Gently place the mouse into the cylinder of water.
-
The total test duration is typically 6 minutes.[18]
-
Record the behavior of the mouse, usually during the last 4 minutes of the test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm, dry cage to prevent hypothermia.[18]
-
Data Analysis: Compare the total duration of immobility between knockout and wild-type mice. An increase in immobility time in the knockout group is interpreted as a depressive-like phenotype.
-
Visualizing the Inositol Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The Inositol Signaling Pathway.
Caption: Workflow for Generating Knockout Mice.
Caption: Logical Workflow for Knockout Model Validation.
Conclusion
The study of knockout mouse models has been paramount in advancing our understanding of the inositol signaling pathway's physiological and pathological roles. Each model, with its unique phenotypic fingerprint, provides a valuable piece of the puzzle. By comparing the data and methodologies associated with these models, researchers can make more informed decisions about which models are most appropriate for their specific research questions. The continued development and characterization of novel knockout mice for other components of the inositol pathway will undoubtedly continue to illuminate this vital signaling cascade and pave the way for new therapeutic strategies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Detailed Analysis of ITPR1 Missense Variants Guides Diagnostics and Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 029843 - Ip6k1 knockout Strain Details [jax.org]
- 4. researchgate.net [researchgate.net]
- 5. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Knockout mice in understanding the mechanism of action of lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. IMPA1 dependent regulation of phosphatidylinositol 4,5-bisphosphate and calcium signalling by lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of murine Na+/myo-inositol cotransporter leads to brain myo-inositol depletion and central apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Mouse model validation & phenotyping - Ozgene | Mouse making and beyond [ozgene.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 14. Rapid and Reliable Quantitation of Amino Acids and Myo-inositol in Mouse Brain by High Performance Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. researchgate.net [researchgate.net]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of Myo-inositol and D-chiro-inositol on Hyperandrogenism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Hyperandrogenism, a condition characterized by elevated levels of androgens, is a key feature of various endocrine disorders, most notably Polycystic Ovary Syndrome (PCOS). In the quest for effective therapeutic interventions, two inositol stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), have emerged as promising candidates. This guide provides a comprehensive comparison of their effects on hyperandrogenism, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data Summary
The following table summarizes the quantitative effects of myo-inositol, D-chiro-inositol, and their combination on key androgen markers in women with hyperandrogenism, primarily in the context of PCOS. The data presented are aggregated from multiple clinical trials.
| Treatment Group | Androgen Marker | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change | Reference Study |
| Myo-inositol (MI) | Total Testosterone (ng/dL) | 99.5 ± 7.0 | 34.8 ± 4.3 | -65% | [1] |
| Free Testosterone (ng/dL) | 0.85 ± 0.1 | 0.24 ± 0.33 | -71.8% | [1] | |
| Androstenedione (ng/mL) | 3.5 ± 0.8 | 3.2 ± 0.7 | -8.6% | [2] | |
| D-chiro-inositol (DCI) | Total Testosterone (ng/dL) | 89.04 (baseline) | 86.08 (placebo), 78.48 (DCI) | -11.9% (vs. baseline) | [3] |
| Free Testosterone (pg/mL) | 4.2 ± 1.1 | 2.9 ± 0.8 | -31% | [4] | |
| DHEAS (μg/dL) | 280 ± 90 | 210 ± 70 | -25% | [4] | |
| Combined MI + DCI (40:1) | Total Testosterone (ng/mL) | 0.82 ± 0.21 | 0.59 ± 0.18 | -28% | [5] |
| Free Testosterone (pg/mL) | 4.1 ± 1.2 | 2.5 ± 0.9 | -39% | [5] | |
| Androstenedione (ng/mL) | 3.6 ± 1.1 | 3.3 ± 1.0 | -8.3% | [5] |
Mechanisms of Action: Signaling Pathways
Myo-inositol and D-chiro-inositol, while structurally similar, exert distinct effects on androgen metabolism through different signaling pathways within ovarian theca cells.
Myo-inositol Signaling Pathway
Myo-inositol primarily acts as a precursor for the second messenger inositol 1,4,5-trisphosphate (IP3), which is involved in the follicle-stimulating hormone (FSH) signaling pathway.[6] Adequate levels of MI are crucial for proper FSH signaling, which in turn promotes the conversion of androgens to estrogens via the enzyme aromatase.[7] By enhancing FSH sensitivity, MI helps to mitigate the hyperandrogenic environment in the ovary.
D-chiro-inositol Signaling Pathway
D-chiro-inositol is a component of an inositol phosphoglycan (IPG) mediator of insulin action.[7] In theca cells, insulin signaling leads to an increased conversion of MI to DCI. Elevated DCI levels, in turn, stimulate androgen production.[7] Furthermore, DCI has been shown to inhibit the expression of aromatase, the enzyme responsible for converting androgens to estrogens, thereby contributing to a hyperandrogenic state within the ovary.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data summary.
Measurement of Serum Androgens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity for the quantification of various androgens.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile containing an internal standard (e.g., testosterone-d3).
-
Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-product ion transitions for each androgen and the internal standard.
3. Quantification:
-
Generate a calibration curve using known concentrations of androgen standards.
-
Quantify the androgen concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Discussion and Conclusion
The presented data indicate that both myo-inositol and D-chiro-inositol can positively impact hyperandrogenism, albeit through different mechanisms. Myo-inositol appears to primarily improve ovarian function by enhancing FSH signaling and promoting the conversion of androgens to estrogens.[7] In contrast, D-chiro-inositol's main role is as an insulin sensitizer, which can indirectly reduce androgen production.[7] However, at high concentrations, DCI may paradoxically exacerbate hyperandrogenism by stimulating androgen synthesis and inhibiting aromatase in theca cells.[7][8]
The combination of MI and DCI in a physiological ratio (typically 40:1) appears to be the most promising approach, as it leverages the benefits of both isomers.[4][5] This combination aims to restore the physiological inositol balance in the ovary, thereby addressing both the insulin resistance and the local ovarian dysfunction that contribute to hyperandrogenism.
For drug development professionals, these findings suggest that targeting both insulin signaling and FSH sensitivity with a combined MI and DCI formulation could be a more effective strategy for managing hyperandrogenism than using either isomer alone. Further research should focus on optimizing the MI/DCI ratio for different patient phenotypes and exploring the long-term efficacy and safety of these interventions.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. egoipcos.com [egoipcos.com]
- 5. A Combined Therapy with Myo-Inositol and D-Chiro-Inositol Improves Endocrine Parameters and Insulin Resistance in PCOS Young Overweight Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inositols and polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. europeanreview.org [europeanreview.org]
The Synergistic Efficacy of Combined Myo-Inositol and D-Chiro-Inositol in a 40:1 Ratio: A Comparative Guide
A comprehensive review of clinical data reveals that the administration of myo-inositol (MI) and D-chiro-inositol (DCI) in a physiological ratio of 40:1 offers superior therapeutic outcomes in managing key metabolic and reproductive aspects of Polycystic Ovary Syndrome (PCOS) compared to other ratios or standalone inositol therapies. This guide provides a detailed comparison, supported by experimental data and protocols, for researchers, scientists, and drug development professionals.
The rationale for the 40:1 ratio lies in its reflection of the physiological plasma ratio of these two inositol stereoisomers.[1][2] While MI is crucial for follicle-stimulating hormone (FSH) signaling and glucose uptake, DCI is primarily involved in insulin-mediated androgen synthesis.[3][4] In PCOS, an imbalance in this ratio, often characterized by a relative deficit of MI and an excess of DCI in the ovary, contributes to the pathophysiology of the condition.[5] Supplementation with the 40:1 MI/DCI ratio aims to restore this physiological balance, thereby improving both metabolic and reproductive functions.
Comparative Efficacy: Quantitative Data Summary
Clinical studies have consistently demonstrated the benefits of the 40:1 MI/DCI ratio in improving key parameters in women with PCOS. The following tables summarize the quantitative data from key clinical trials, comparing the effects of the 40:1 ratio with other treatment regimens.
Table 1: Effects of Different MI/DCI Ratios on Ovulation and Menstrual Regularity in PCOS Patients
| Treatment Group (MI/DCI Ratio) | Daily Dose (Total Inositols) | Treatment Duration | Ovulation Rate | Restoration of Menstrual Cycle | Reference |
| 40:1 | 4 g | 3 months | Significantly higher than other ratios | Yes | [1] |
| 80:1 | 4 g | 3 months | Less effective than 40:1 | - | [1] |
| 20:1 | 4 g | 3 months | Less effective than 40:1 | - | [1] |
| 5:1 | 4 g | 3 months | Less effective than 40:1 | - | [1] |
| 2.5:1 | 4 g | 3 months | Less effective than 40:1 | - | [1] |
| 1:3.5 | 4 g | 3 months | Less effective than 40:1 | - | [1] |
| DCI alone | 4 g | 3 months | Less effective than 40:1 | - | [1] |
Table 2: Impact of 40:1 MI/DCI Therapy on Metabolic and Hormonal Parameters in Overweight PCOS Women
| Parameter | Baseline (Mean ± SD) | After 6 Months (Mean ± SD) | p-value | Reference |
| HOMA Index | 4.8 ± 1.2 | 2.1 ± 0.7 | < 0.01 | [6] |
| Fasting Insulin (µU/mL) | 18.6 ± 4.5 | 9.8 ± 3.1 | < 0.01 | [6] |
| Fasting Glucose (mg/dL) | 99.2 ± 5.3 | 91.5 ± 4.8 | < 0.01 | [6] |
| Total Testosterone (ng/dL) | 85.3 ± 12.1 | 45.2 ± 8.9 | < 0.01 | [6] |
| Free Testosterone (pg/mL) | 2.5 ± 0.8 | 1.1 ± 0.4 | < 0.01 | [6] |
| SHBG (nmol/L) | 25.4 ± 6.3 | 48.7 ± 9.2 | < 0.01 | [6] |
Table 3: Comparison of 40:1 MI/DCI with Metformin on Asprosin Levels in PCOS Patients
| Treatment Group | Baseline Asprosin (ng/mL) | After 12-16 Weeks Asprosin (ng/mL) | p-value | Reference |
| 40:1 MI/DCI | 6 ± 2.8 | Reduced | p=0.0029 | [7][8] |
| Metformin | - | Reduced | - | [8] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies of key experiments are provided below.
Study on Different MI/DCI Ratios (Nordio et al., 2019)[1]
-
Objective: To evaluate the efficacy of seven different MI/DCI ratios in the therapy of PCOS.
-
Study Design: A clinical trial involving 56 PCOS patients.
-
Participants: Patients were divided into seven groups of eight.
-
Intervention: Each group received one of the following oral formulations twice a day for 3 months: DCI alone, or MI/DCI in ratios of 1:3.5, 2.5:1, 5:1, 20:1, 40:1, and 80:1. The total daily dose of inositols was 4 grams.
-
Primary Outcome: Ovulation restoration.
-
Secondary Outcomes: Improvement in levels of FSH, LH, Sex Hormone Binding Globulin (SHBG), 17-beta-Estradiol (E2), free testosterone, basal and postprandial insulin, HOMA index, BMI, and menstrual regularity.
-
Key Finding: The 40:1 MI/DCI ratio was the most effective in restoring ovulation and normalizing metabolic and hormonal parameters.
Study on Overweight PCOS Women (Minozzi et al., 2013)[6]
-
Objective: To investigate the effects of a combined MI and DCI therapy (40:1 ratio) on the endocrine profile and insulin resistance in young overweight women with PCOS.
-
Study Design: A randomized, placebo-controlled study involving 46 overweight PCOS patients.
-
Participants: Patients were randomly assigned to a treatment group (n=21) or a placebo group (n=25).
-
Intervention: The treatment group received soft gel capsules containing 550 mg of MI and 13.8 mg of DCI (40:1 ratio), along with 200 µg of folic acid, twice a day for six months. The placebo group received only 200 µg of folic acid twice a day.
-
Outcome Measures: Insulin resistance (HOMA index, fasting insulin, and fasting glucose) and hormonal parameters (total and free testosterone, SHBG) were assessed at baseline and after six months.
-
Key Finding: The combined 40:1 MI/DCI therapy significantly improved insulin resistance and hyperandrogenism compared to placebo.
Signaling Pathways and Experimental Workflows
The therapeutic effects of MI and DCI are rooted in their distinct roles as second messengers in crucial signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for clinical trials investigating inositol efficacy.
References
- 1. europeanreview.org [europeanreview.org]
- 2. ijn.zotarellifilhoscientificworks.com [ijn.zotarellifilhoscientificworks.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Combined Therapy with Myo-Inositol and D-Chiro-Inositol Improves Endocrine Parameters and Insulin Resistance in PCOS Young Overweight Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of 40:1 myo-inositol/D-chiro-inositol treatment on serum asprosin levels in polycystic ovary syndrome: a prospective randomized pilot study | Ozay | Ginekologia Polska [journals.viamedica.pl]
Inositol's Role in Cardiometabolic Health: A Systematic Review for Researchers
For Immediate Release
A comprehensive systematic review of clinical data reveals the potential of inositol, a naturally occurring sugar alcohol, in improving a range of cardiometabolic health markers. This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from multiple systematic reviews and meta-analyses, presenting quantitative data, detailed experimental protocols of key studies, and visual representations of the underlying biological pathways.
Inositol supplementation has demonstrated significant positive effects on glycemic control, lipid profiles, and blood pressure, positioning it as a molecule of interest in the management of metabolic disorders. This review objectively compares the performance of different inositol isomers and summarizes the evidence from randomized controlled trials (RCTs).
Key Findings on Cardiometabolic Markers
Inositol supplementation has been shown to favorably impact several key indicators of cardiometabolic health. The data presented below is a synthesis of results from multiple meta-analyses of randomized controlled trials.
Glycemic Control
Inositol, particularly myo-inositol and D-chiro-inositol, acts as a second messenger in the insulin signaling pathway, improving insulin sensitivity and glucose uptake. Meta-analyses have consistently shown that inositol supplementation leads to significant reductions in key glycemic markers.[1][2]
| Parameter | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Key Findings | Citations |
| Fasting Plasma Glucose | -7.25 mg/dL | -10.98 to -3.52 | Significant reduction in fasting blood sugar levels. | [1] |
| Fasting Insulin | -4.74 µU/mL | -6.16 to -3.32 | Notable decrease in fasting insulin, indicating improved insulin sensitivity. | [1] |
| HOMA-IR | -1.21 | -1.58 to -0.85 | Significant improvement in the Homeostatic Model Assessment for Insulin Resistance. | [1] |
Lipid Profile
Dyslipidemia is a major risk factor for cardiovascular disease. Inositol supplementation has been shown to improve the lipid profile, particularly by reducing triglycerides and total cholesterol.[3][4][5]
| Parameter | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Key Findings | Citations |
| Triglycerides | -29.80 mg/dL | -48.16 to -11.44 | Significant reduction in triglyceride levels. | [1] |
| Total Cholesterol | -18.26 mg/dL | -30.75 to -5.77 | Notable decrease in total cholesterol. | [1] |
| LDL Cholesterol | SMD: -1.31 | -2.23 to -0.39 | Significant reduction in low-density lipoprotein cholesterol. | [3] |
| HDL Cholesterol | SMD: 0.20 | -0.27 to 0.67 | No significant effect observed on high-density lipoprotein cholesterol. | [3] |
Blood Pressure
Inositol supplementation has also been associated with improvements in blood pressure, a critical component of cardiometabolic health.
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Key Findings | Citations |
| Systolic Blood Pressure | -5.34 mmHg | -6.91 to -3.78 | Significant reduction in systolic blood pressure. | [1] |
| Diastolic Blood Pressure | -6.12 mmHg | -8.44 to -3.80 | Significant reduction in diastolic blood pressure. | [1] |
Experimental Protocols of Key Clinical Trials
To provide a deeper understanding of the evidence base, this section details the methodologies of frequently cited randomized controlled trials included in the meta-analyses.
Giordano et al. (2011): Myo-inositol for Metabolic Syndrome in Postmenopausal Women
-
Study Design: A prospective, randomized, placebo-controlled study.
-
Participants: 80 postmenopausal women with metabolic syndrome.
-
Intervention: Participants were randomly assigned to receive either 2 grams of myo-inositol twice daily or a placebo for 12 months.
-
Primary Outcome Measures: Changes in fasting glucose, insulin, HOMA-IR, triglycerides, total and HDL cholesterol, blood pressure, BMI, and waist circumference.
-
Key Findings: After 12 months, the myo-inositol group showed significant improvements in all measured parameters except for BMI and waist circumference compared to the placebo group.
Costantino et al. (2009): Myo-inositol for Polycystic Ovary Syndrome (PCOS)
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 42 women with PCOS.
-
Intervention: Patients were randomized to receive 4 grams of myo-inositol plus 400 mcg of folic acid daily or 400 mcg of folic acid alone (placebo) for 16 weeks.
-
Primary Outcome Measures: Changes in metabolic and hormonal parameters, including insulin sensitivity, androgens, and lipid profiles.
-
Key Findings: The myo-inositol group demonstrated significant improvements in insulin sensitivity, a reduction in serum androgens, and a favorable change in their lipid profiles compared to the placebo group.
Minozzi et al. (2008): Myo-inositol for Hirsutism
-
Study Design: A prospective clinical study.[6]
-
Participants: 46 women with hirsutism.[6]
-
Intervention: Participants received 4 grams of myo-inositol daily for 6 months.[6]
-
Primary Outcome Measures: Changes in hirsutism score, and metabolic and hormonal parameters.[6]
-
Key Findings: The study reported a significant reduction in hirsutism, along with improvements in insulin resistance and a decrease in serum androgens.[6]
Visualizing the Evidence and Mechanisms
To further elucidate the research process and the biological underpinnings of inositol's effects, the following diagrams are provided.
Caption: A PRISMA flow diagram illustrating the systematic review process.
Caption: The role of inositol in the insulin signaling pathway.
Conclusion
The collective evidence from systematic reviews and meta-analyses strongly suggests that inositol supplementation can be a valuable tool in managing cardiometabolic health. The consistent improvements observed in glycemic control, lipid profiles, and blood pressure warrant further large-scale, long-term clinical trials to establish optimal dosages, the most effective inositol isomers (or their combination), and long-term safety profiles across diverse populations. For drug development professionals, inositol and its derivatives represent a promising avenue for the creation of novel therapies for metabolic syndrome and related conditions.
References
- 1. Inositol supplementation efficacy in improving key cardiometabolic and anthropometric indices: a GRADE-assessed systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of inositol on glucose homeostasis: Systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of inositol supplementation on lipid profiles among patients with metabolic diseases: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of hirsutism with myo-inositol: a prospective clinical study [pubmed.ncbi.nlm.nih.gov]
Inositol's Role in Gestational Diabetes: A Comparative Meta-Analysis for Researchers
A comprehensive review of recent meta-analyses indicates that myo-inositol supplementation, particularly at a dosage of 4 grams per day, is a promising intervention for reducing the incidence of gestational diabetes mellitus (GDM) and improving glycemic control in pregnant women. This guide synthesizes quantitative data from multiple sources, outlines typical experimental protocols, and visualizes the underlying biological and procedural pathways to provide a thorough resource for researchers, scientists, and drug development professionals.
Inositol, a carbocyclic sugar, plays a crucial role as a second messenger in insulin signaling pathways. Its two main stereoisomers, myo-inositol (MI) and D-chiro-inositol (DCI), are involved in glucose uptake and metabolism. Recent research has focused on the potential of inositol supplementation to prevent and manage GDM, a condition characterized by glucose intolerance that develops during pregnancy. This guide provides a comparative analysis of the existing evidence from recent meta-analyses.
Quantitative Data Summary
The efficacy of inositol supplementation in preventing and treating GDM has been evaluated in several meta-analyses of randomized controlled trials (RCTs). The following tables summarize the key quantitative findings from these studies, comparing the effects of inositol (primarily myo-inositol) with placebo or standard care.
Table 1: Efficacy of Inositol Supplementation in the Prevention of Gestational Diabetes Mellitus
| Outcome | Inositol Group | Control Group | Relative Risk (RR) / Mean Difference (MD) [95% CI] | Citation |
| Incidence of GDM | ||||
| 4g Myo-inositol/day | 0.30 [0.18, 0.49] | [1] | ||
| Overall Inositol | 0.42 [0.26, 0.67] | [2] | ||
| Myo-inositol | 0.30 [0.18, 0.48] | [2] | ||
| Fasting Blood Glucose (mg/dL) | ||||
| 4g Myo-inositol/day | -4.20 [-5.87, -2.54] | [1] | ||
| Overall Inositol | -0.17 mmol/L [-0.26, -0.09] | [2] | ||
| 1-hour Post-OGTT Glucose (mg/dL) | ||||
| 4g Myo-inositol/day | -8.75 [-12.42, -5.08] | [1] | ||
| Overall Inositol | -0.44 mmol/L [-0.74, -0.14] | [2] | ||
| 2-hour Post-OGTT Glucose (mg/dL) | ||||
| 4g Myo-inositol/day | -8.59 [-11.81, -5.83] | [1] | ||
| Overall Inositol | -0.37 mmol/L [-0.69, -0.06] | [2] |
CI: Confidence Interval; GDM: Gestational Diabetes Mellitus; OGTT: Oral Glucose Tolerance Test.
Table 2: Impact of Inositol Supplementation on Maternal and Neonatal Outcomes
| Outcome | Inositol Group | Control Group | Relative Risk (RR) [95% CI] | Citation |
| Maternal Outcomes | ||||
| Need for Insulin Treatment | 0.29 [0.13, 0.68] (Myo-inositol) | [2] | ||
| Preterm Delivery | 0.44 [0.22, 0.88] (Myo-inositol) | [2] | ||
| Pregnancy-Induced Hypertension | 0.38 [0.20, 0.71] (Myo-inositol) | [2] | ||
| Neonatal Outcomes | ||||
| Neonatal Hypoglycemia | 0.12 [0.03, 0.55] (Myo-inositol) | [2] |
CI: Confidence Interval.
A meta-analysis focusing on the treatment of existing GDM found that myo-inositol supplementation significantly reduced the need for insulin treatment (Odds Ratio [OR] = 0.24; 95% CI = 0.11–0.52) and lowered the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) (Standardized Mean Difference [SMD] = -1.18; 95% CI = -1.50 to -0.87)[3][4]. However, it did not show a significant impact on birth weight or the rate of cesarean sections[3][4].
It is noteworthy that a combination of 1.1g of myo-inositol and 27.6mg of D-chiro-inositol did not show a significant effect in preventing GDM, suggesting that the dosage and the specific isomer of inositol are critical factors[1]. The most consistently effective dosage for GDM prevention appears to be 4 grams of myo-inositol per day[1].
Experimental Protocols
The randomized controlled trials included in the summarized meta-analyses generally follow a similar methodology. Below is a detailed description of a typical experimental protocol for investigating the efficacy of inositol in the prevention of GDM.
1. Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.
2. Participant Recruitment:
-
Inclusion Criteria: Pregnant women in their first trimester (typically before 14 weeks of gestation) with one or more risk factors for GDM. Common risk factors include a history of GDM in a previous pregnancy, a family history of diabetes, pre-pregnancy Body Mass Index (BMI) ≥ 30 kg/m ², or belonging to an ethnic group with a high prevalence of diabetes.
-
Exclusion Criteria: Pre-existing type 1 or type 2 diabetes, multiple gestation, or contraindications to inositol supplementation.
3. Randomization and Blinding:
-
Participants are randomly assigned to either the intervention group or the control group using a computer-generated randomization sequence.
-
To ensure blinding, both the inositol supplement and the placebo are identical in appearance, taste, and packaging. The allocation is concealed from both the participants and the research staff until the end of the study.
4. Intervention:
-
Intervention Group: Receives a daily dose of myo-inositol (e.g., 2 grams twice daily for a total of 4 grams per day) from the time of enrollment until delivery.
-
Control Group: Receives a matching placebo (e.g., maltodextrin) on the same schedule.
-
All participants typically receive standard antenatal care, including dietary and lifestyle advice.
5. Data Collection and Outcome Assessment:
-
Baseline: Demographic data, medical history, and baseline anthropometric and biochemical measurements (e.g., weight, height, fasting glucose, and insulin) are collected at enrollment.
-
Follow-up: Participants are monitored at regular intervals throughout their pregnancy (e.g., at 24-28 weeks of gestation and at delivery).
-
Primary Outcome: The primary outcome is the incidence of GDM, typically diagnosed between 24 and 28 weeks of gestation using a 75g Oral Glucose Tolerance Test (OGTT). Diagnostic criteria from organizations like the International Association of Diabetes and Pregnancy Study Groups (IADPSG) are commonly used.
-
Secondary Outcomes: These often include:
-
Maternal outcomes: fasting and post-load glucose levels during the OGTT, need for insulin therapy, incidence of pregnancy-induced hypertension, pre-eclampsia, and preterm delivery.
-
Neonatal outcomes: birth weight, incidence of macrosomia (birth weight > 4000g), neonatal hypoglycemia, and admission to the neonatal intensive care unit (NICU).
-
6. Statistical Analysis:
-
The primary analysis is typically an intention-to-treat analysis, comparing the incidence of GDM between the inositol and placebo groups using statistical tests such as the chi-squared test or logistic regression.
-
Secondary outcomes are compared using appropriate statistical methods (e.g., t-tests or Mann-Whitney U tests for continuous variables and chi-squared or Fisher's exact tests for categorical variables).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Myoinositols Prevent Gestational Diabetes Mellitus and Related Complications: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Influence of myo-inositol on metabolic status for gestational diabetes: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling An inositol
Essential Safety and Handling Guidelines for Inositol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling inositol. While inositol is generally not classified as a hazardous substance, adopting a cautious approach and adhering to proper laboratory practices is essential to ensure a safe working environment.[1][2][3] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling inositol is summarized below. This is particularly important when handling fine powders or when there is a likelihood of dust generation.[1]
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields or Chemical Goggles | Snug-fitting | Protects against airborne particles and potential splashes.[1] |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent | Recommended when handling powders or when dust generation is likely to minimize inhalation.[1][3] |
Operational Plan for Handling Inositol
Following a structured operational plan minimizes risks and ensures the integrity of the research material.
Preparation and Engineering Controls
-
Ventilation : Always handle inositol in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, the use of a chemical fume hood is recommended.[1][4]
-
Equipment : Ensure all equipment is properly grounded when handling the material.
-
Emergency Preparedness : An eyewash station should be readily accessible in the immediate work area.[5]
Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[1]
-
Donning Sequence :
-
Lab Coat : Put on the lab coat and fasten it completely.[1]
-
Respiratory Protection (if needed) : If the procedure is likely to generate dust, put on a dust mask or respirator.[1]
-
Eye Protection : Put on safety glasses or chemical goggles.[1]
-
Gloves : Put on gloves, ensuring they overlap the cuffs of the lab coat.[1]
-
-
Doffing Sequence :
-
Gloves : Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.[1]
-
Lab Coat : Remove the lab coat by unfastening it and rolling it down from the shoulders, keeping the contaminated outer surface away from your body.[1]
-
Eye Protection : Remove safety glasses or goggles.[1]
-
Respiratory Protection (if used) : Remove the dust mask or respirator.[1]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling.[2][4]
-
Handling and Storage
-
Handling :
-
Storage :
| Parameter | Specification |
| Storage Temperature | Do not store above 23°C (73.4°F) |
| Storage Conditions | Cool, dry, well-ventilated area[4][5] |
| Container | Tightly closed/sealed[4][5] |
Disposal Plan
Proper disposal of inositol and any contaminated materials is essential to maintain a safe laboratory and environment.
-
Unused or Waste Material :
-
Dispose of unused or contaminated inositol in accordance with local, state, and federal regulations.[1][4]
-
As it is not typically classified as hazardous, it can often be disposed of in a licensed chemical landfill.[4]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1]
-
-
Contaminated PPE :
-
Dispose of contaminated gloves and other disposable PPE as chemical waste according to your institution's guidelines.[1]
-
-
Spill Cleanup :
-
Small Spills : Use appropriate tools to sweep or vacuum the spilled solid and place it in a suitable container for waste disposal. Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.
-
Large Spills : Use a shovel to place the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permissible by local regulations. For large spills, a self-contained breathing apparatus may be necessary.
-
Safe Handling Workflow for Inositol
Caption: Workflow for the safe handling of inositol, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
